molecular formula C24H34O7 B1206636 Clerodin

Clerodin

カタログ番号: B1206636
分子量: 434.5 g/mol
InChIキー: CNIWQELMLPUFOS-NVSXQWMQSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Clerodin, also known as 3-Deoxycaryoptinol, is a natural clerodane diterpene isolated from plants such as Clerodendrum infortunatum . It is characterized by a complex structure that includes a furo[2,3-b]furan ring moiety, which has been a subject of interest in synthetic chemistry . This compound is part of a broader class of furanoditerpenoids, where the furan ring is known to contribute to significant biological activity by enabling interactions with cellular components . Recent investigative studies have highlighted the potential of this compound as a promising anticancer agent. Research on human monocytic leukemia (THP-1) cells demonstrates that this compound selectively induces apoptosis, a programmed cell death, in the cancer cells without exhibiting cytotoxicity against normal human peripheral blood cells . The proposed mechanism involves the generation of intracellular reactive oxygen species (ROS) and the upregulation of the key apoptotic executioner protein, caspase-3 . Furthermore, this compound has been shown to selectively target the G2/M phase of the cell cycle in THP-1 cells, a feature common to many anticancer molecules . Historically, this compound and related clerodane diterpenes have also been studied for their potent insect antifeedant properties . This compound is offered For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C24H34O7

分子量

434.5 g/mol

IUPAC名

[(4R,4aR,5S,7R,8S,8aR)-8-[(3aS,5S,6aS)-3a,4,5,6a-tetrahydrofuro[2,3-b]furan-5-yl]-5-acetyloxy-7,8-dimethylspiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl acetate

InChI

InChI=1S/C24H34O7/c1-14-10-20(30-16(3)26)24(13-28-15(2)25)18(6-5-8-23(24)12-29-23)22(14,4)19-11-17-7-9-27-21(17)31-19/h7,9,14,17-21H,5-6,8,10-13H2,1-4H3/t14-,17-,18-,19+,20+,21+,22+,23+,24+/m1/s1

InChIキー

CNIWQELMLPUFOS-NVSXQWMQSA-N

SMILES

CC1CC(C2(C(C1(C)C3CC4C=COC4O3)CCCC25CO5)COC(=O)C)OC(=O)C

異性体SMILES

C[C@@H]1C[C@@H]([C@@]2([C@@H]([C@@]1(C)[C@@H]3C[C@H]4C=CO[C@H]4O3)CCC[C@]25CO5)COC(=O)C)OC(=O)C

正規SMILES

CC1CC(C2(C(C1(C)C3CC4C=COC4O3)CCCC25CO5)COC(=O)C)OC(=O)C

製品の起源

United States

Foundational & Exploratory

The Discovery and Isolation of Clerodin from Clerodendrum infortunatum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clerodin, a neo-clerodane diterpenoid isolated from the medicinal plant Clerodendrum infortunatum, has garnered significant scientific interest due to its diverse biological activities, including potent anticancer and anthelmintic properties. This technical guide provides an in-depth overview of the discovery, isolation, and purification of this compound. It details comprehensive experimental protocols, summarizes quantitative data, and elucidates the current understanding of its molecular mechanisms of action, particularly its role in inducing apoptosis in cancer cells through the generation of reactive oxygen species. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Clerodendrum infortunatum, a member of the Verbenaceae family, has a long history of use in traditional medicine across Asia for treating a variety of ailments, including fever, inflammation, skin diseases, and tumors.[1][2] Early phytochemical investigations into this plant led to the discovery of a bitter principle, which was later identified as the diterpenoid, this compound.[3] This compound belongs to the clerodane class of diterpenes, characterized by a decalin skeleton with a side chain at C-9. The unique structural features of this compound have made it a subject of extensive research, leading to the elucidation of its absolute stereochemistry and its identification as a promising lead compound for drug discovery.[2][4]

Extraction and Isolation of this compound

The isolation of this compound from Clerodendrum infortunatum is a multi-step process involving extraction from various plant parts, followed by chromatographic purification. The leaves and floral parts are the most commonly utilized sources for this compound extraction.[1][2]

Experimental Protocols

Two primary protocols for the isolation of this compound from the leaves and floral parts of C. infortunatum are detailed below. These protocols are a synthesis of methodologies reported in the scientific literature.[1][2]

Protocol 1: Isolation from C. infortunatum Leaves

  • Plant Material Preparation:

    • Collect fresh leaves of Clerodendrum infortunatum.

    • Air-dry the leaves in the shade to prevent the degradation of thermolabile compounds.

    • Grind the dried leaves into a coarse powder using a mechanical grinder.

  • Soxhlet Extraction:

    • Pack the powdered leaf material (e.g., 50 g) into a thimble and place it in a Soxhlet apparatus.[2]

    • Extract the powder with 1% ethyl acetate (B1210297) in n-hexane for 72 hours.[2]

    • Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain a yellowish semi-solid residue.[2]

  • Column Chromatography:

    • Dissolve the residue in a minimal amount of chloroform.

    • Prepare a silica (B1680970) gel (60-120 mesh) column packed in n-hexane.

    • Load the dissolved residue onto the column.

    • Elute the column with a mobile phase of 1:50 ethyl acetate in n-hexane.[2]

    • Collect the fractions and monitor them using Thin Layer Chromatography (TLC).

  • Purification and Crystallization:

    • Combine the fractions containing this compound (identified by comparison with a standard or by spectroscopic analysis).

    • Wash the combined fractions with n-hexane to remove less polar impurities.

    • Allow the solvent to evaporate slowly at room temperature to yield pure, green crystals of this compound.[2]

Protocol 2: Isolation from C. infortunatum Floral Parts

  • Plant Material Preparation:

    • Collect and shade-dry the floral parts of Clerodendrum infortunatum (e.g., 2.8 kg).[1]

    • Powder the dried floral parts.

  • Maceration and Liquid-Liquid Extraction:

    • Exhaustively extract the powdered floral parts with 90% methanol (B129727) at room temperature.[1]

    • Combine the methanolic extracts and concentrate under reduced pressure at 40°C to obtain a dark, viscous mass.[1]

    • Add water (e.g., 100 ml) to the dried extract and perform liquid-liquid extraction with n-hexane (3 x 1000 ml).[1]

    • Wash the combined hexane (B92381) layers with water and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to yield a solid residue.[1]

  • Column Chromatography:

    • Subject the residue to column chromatography over silica gel (230-400 mesh).[1]

    • Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate (e.g., Hexane, Hexane:EtOAc 3:1, 1:1, 1:3, and finally pure EtOAc).[1]

    • Collect fractions and monitor by TLC.

  • Purification:

    • Combine the fractions containing this compound.

    • Evaporate the solvent under reduced pressure to obtain purified this compound.

Visualization of the Isolation Workflow

Clerodin_Isolation_Workflow cluster_leaves From Leaves cluster_flowers From Floral Parts l_start Dried Leaf Powder l_soxhlet Soxhlet Extraction (1% EtOAc in n-Hexane) l_start->l_soxhlet l_extract Crude Extract l_soxhlet->l_extract l_column Silica Gel Column (1:50 EtOAc in n-Hexane) l_extract->l_column l_fractions This compound Fractions l_column->l_fractions l_wash Wash with n-Hexane l_fractions->l_wash l_end Pure this compound Crystals l_wash->l_end f_start Dried Floral Powder f_maceration Maceration (90% Methanol) f_start->f_maceration f_extract Crude Methanolic Extract f_maceration->f_extract f_partition Liquid-Liquid Extraction (Hexane/Water) f_extract->f_partition f_hexane Hexane Fraction f_partition->f_hexane f_column Silica Gel Column (Hexane/EtOAc Gradient) f_hexane->f_column f_fractions This compound Fractions f_column->f_fractions f_end Purified this compound f_fractions->f_end

Caption: Generalized workflow for the isolation of this compound from the leaves and floral parts of Clerodendrum infortunatum.

Quantitative Data Summary

The yield of this compound can vary depending on the plant part used and the extraction and purification methods employed.

Plant PartStarting Material (Dry Weight)Extraction MethodPurification MethodYield of this compoundReference
Leaves50 gSoxhlet (1% EtOAc in n-Hexane)Column Chromatography29 mg (0.058%)[2]
Floral Parts2.8 kgMaceration (90% Methanol) followed by LLEColumn ChromatographyNot explicitly quantified[1]

Table 1: Quantitative data on the isolation of this compound from Clerodendrum infortunatum.

Structural Elucidation and Characterization

The structure of this compound has been unequivocally confirmed through various spectroscopic techniques and single-crystal X-ray crystallography.[2]

TechniqueKey FindingsReference
¹H NMR Confirms the proton environment in the molecule.[2]
¹³C NMR Provides information on the carbon skeleton.
Single-Crystal X-ray Crystallography Determined the absolute stereochemistry and crystal structure (monoclinic, space group P2₁).[2][2]
Mass Spectrometry Determines the molecular weight and fragmentation pattern.

Table 2: Spectroscopic and crystallographic data for this compound.

Biological Activity and Signaling Pathways

This compound has demonstrated significant biological activities, with its anticancer properties being a major focus of recent research.

Anticancer Activity

This compound exhibits cytotoxic effects against various cancer cell lines, including human breast carcinoma (MCF-7).[2] The IC₅₀ value for this compound against MCF-7 cells has been determined to be 30.88 ± 2.06 µg/mL.[2]

Mechanism of Action: Induction of Apoptosis via ROS Generation

The anticancer mechanism of this compound in MCF-7 cells involves the induction of apoptosis through the generation of intracellular reactive oxygen species (ROS) and the depletion of reduced glutathione (B108866) (GSH).[2]

An increase in intracellular ROS creates oxidative stress, which can damage cellular components and trigger apoptotic pathways. Glutathione is a key antioxidant that protects cells from ROS-induced damage. The depletion of GSH by this compound further exacerbates oxidative stress, pushing the cancer cells towards apoptosis. While the precise upstream signaling is still under investigation, it is known that the PI3K-Akt and p53 signaling pathways are often involved in regulating ROS-mediated apoptosis. Furthermore, the Bcl-2 family of proteins, which are key regulators of apoptosis, are likely downstream effectors in this pathway.

Signaling Pathway Diagram

Clerodin_Signaling_Pathway This compound This compound ros Increased Intracellular Reactive Oxygen Species (ROS) This compound->ros gsh Decreased Reduced Glutathione (GSH) This compound->gsh stress Oxidative Stress ros->stress gsh->stress pi3k_akt PI3K-Akt Pathway (Modulation) stress->pi3k_akt p53 p53 Pathway (Activation) stress->p53 bcl2 Bcl-2 Family Proteins (e.g., decreased Bcl-2, increased Bax) pi3k_akt->bcl2 p53->bcl2 mito Mitochondrial Dysfunction bcl2->mito caspases Caspase Activation mito->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis in cancer cells.

Conclusion and Future Directions

This compound, isolated from Clerodendrum infortunatum, is a diterpenoid with significant therapeutic potential, particularly in the realm of oncology. The detailed protocols provided in this guide offer a robust framework for its consistent isolation and purification. The elucidation of its pro-apoptotic mechanism via ROS generation opens new avenues for the development of targeted cancer therapies. Future research should focus on a more detailed characterization of the upstream signaling events modulated by this compound, its in vivo efficacy and safety profile, and the potential for synergistic combinations with existing chemotherapeutic agents. The development of synthetic analogs of this compound could also lead to compounds with improved potency and pharmacokinetic properties.

References

The Unraveling of Clerodin: A Technical Guide to Absolute Stereochemistry and Chemical Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Clerodin, a member of the vast and structurally diverse family of clerodane diterpenoids, has been a subject of significant chemical investigation due to its intriguing biological activities. The precise determination of its three-dimensional structure, including its absolute stereochemistry, is paramount for understanding its mechanism of action and for guiding synthetic and medicinal chemistry efforts. This technical guide provides an in-depth overview of the core experimental and analytical methodologies employed in the complete chemical structure and absolute stereochemistry elucidation of this compound.

Foundational Strategy: A Multi-pronged Approach

The definitive structural elucidation of complex natural products like this compound necessitates a synergistic application of multiple analytical techniques. The primary methods that have been instrumental in revealing the intricate architecture of this compound are X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and chiroptical methods. Each of these techniques provides unique and complementary information, which, when combined, leads to an unambiguous assignment of the chemical structure and absolute configuration.

Logical_Workflow_for_Clerodin_Structure_Elucidation cluster_0 Data Acquisition and Initial Analysis cluster_1 Core Elucidation Techniques cluster_2 Data Interpretation and Structure Confirmation Isolation and Purification Isolation and Purification Initial Spectroscopic Analysis (MS, IR, UV-Vis) Initial Spectroscopic Analysis (MS, IR, UV-Vis) Isolation and Purification->Initial Spectroscopic Analysis (MS, IR, UV-Vis) X-Ray Crystallography X-Ray Crystallography Initial Spectroscopic Analysis (MS, IR, UV-Vis)->X-Ray Crystallography NMR Spectroscopy NMR Spectroscopy Initial Spectroscopic Analysis (MS, IR, UV-Vis)->NMR Spectroscopy Chiroptical Methods Chiroptical Methods Initial Spectroscopic Analysis (MS, IR, UV-Vis)->Chiroptical Methods 3D Molecular Structure 3D Molecular Structure X-Ray Crystallography->3D Molecular Structure Connectivity and Relative Stereochemistry Connectivity and Relative Stereochemistry NMR Spectroscopy->Connectivity and Relative Stereochemistry Absolute Stereochemistry Absolute Stereochemistry Chiroptical Methods->Absolute Stereochemistry Final Validated Structure Final Validated Structure 3D Molecular Structure->Final Validated Structure Connectivity and Relative Stereochemistry->Final Validated Structure Absolute Stereochemistry->Final Validated Structure

X-ray Crystallography: The Definitive Proof

Single-crystal X-ray diffraction stands as the gold standard for the unambiguous determination of a molecule's three-dimensional structure in the solid state. The first crystal structure of this compound was reported in 2022, providing definitive proof of its connectivity and absolute stereochemistry.[1]

Experimental Protocol:

The crystallographic analysis of this compound typically involves the following steps:

  • Crystal Growth: High-quality single crystals of this compound are grown from a suitable solvent system, such as a mixture of ethyl acetate (B1210297) and n-hexane.[2]

  • Data Collection: A single crystal is mounted on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). Diffraction data are collected at a controlled temperature, often low temperature to minimize thermal vibrations.

  • Structure Solution and Refinement: The collected diffraction data are processed to yield the unit cell parameters and space group. The structure is then solved using direct methods and refined using full-matrix least-squares procedures.[1]

ParameterValueReference
Crystal System Monoclinic[1]
Space Group P2₁[1]
a (Å) 14.8028(12)[1]
b (Å) 9.8415(6)[1]
c (Å) 15.7498(12)[1]
α (°) 90[1]
β (°) 99.453(3)[1]
γ (°) 90[1]
Volume (ų) 2263.4(3)[1]
Z 2[1]
CCDC Number 2210102[1]

Table 1: Crystallographic Data for this compound.

X_Ray_Crystallography_Workflow Single Crystal Growth Single Crystal Growth Data Collection (Diffractometer) Data Collection (Diffractometer) Single Crystal Growth->Data Collection (Diffractometer) Structure Solution (Direct Methods) Structure Solution (Direct Methods) Data Collection (Diffractometer)->Structure Solution (Direct Methods) Structure Refinement (Least Squares) Structure Refinement (Least Squares) Structure Solution (Direct Methods)->Structure Refinement (Least Squares) Final Structure Validation Final Structure Validation Structure Refinement (Least Squares)->Final Structure Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Connectivity and Relative Stereochemistry

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule and the spatial relationships between atoms. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY/ROESY) NMR experiments is essential for the complete assignment of the this compound structure in solution.

Experimental Protocols:
  • Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR: Provides information on the chemical environment and connectivity of protons. Coupling constants (J-values) are crucial for determining dihedral angles and thus, the relative stereochemistry of substituents on the decalin ring system.

  • ¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments (e.g., sp³, sp², carbonyl).

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, establishing connectivity within spin systems.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, crucial for connecting different spin systems and establishing the overall carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are close in proximity, providing critical information for determining the relative stereochemistry of the molecule.

Proton (Position)¹H Chemical Shift (ppm, multiplicity, J in Hz)Key NOESY/ROESY Correlations
H-63.98 (q, J = 3.3)H-7, H-17
H-115.11 (m)H-10, H-12
Me-170.96 (d, J = 6.9)H-6, H-8
Me-180.96 (s)H-1, H-10
Me-191.26 (s)H-1, H-5
Me-201.59 (d, J = 1.4)H-10, H-12

Table 2: Representative ¹H NMR Data and Key NOE Correlations for the Clerodane Skeleton. (Note: Specific shifts for this compound may vary slightly; this table illustrates the type of data obtained).

Carbon (Position)¹³C Chemical Shift (ppm)
C-3~35-45
C-4~30-40
C-5~50-60
C-6~70-80
C-9~40-50
C-10~35-45
C-18 (Me)~15-25
C-19 (Me)~25-35
C-20 (Me)~15-25
Carbonyls (Acetate)~170

Table 3: Representative ¹³C NMR Chemical Shift Ranges for the Clerodane Skeleton.

Chiroptical Methods: Assigning Absolute Stereochemistry

Chiroptical techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are sensitive to the absolute configuration of chiral molecules. These methods measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. The resulting spectra, particularly the sign and magnitude of the Cotton effects, can be correlated with the absolute stereochemistry of the molecule.

Experimental Protocols:
  • ORD/CD Spectroscopy: A solution of this compound in a suitable transparent solvent is placed in a spectropolarimeter. The optical rotation (for ORD) or the difference in absorbance (for CD) is measured as a function of wavelength.

  • Data Analysis: The observed Cotton effects are analyzed. For clerodane diterpenoids, the sign of the Cotton effect associated with specific electronic transitions (e.g., n→π* transition of a carbonyl group) can often be related to the stereochemistry of the decalin ring fusion and the orientation of substituents. For instance, a negative Cotton effect at around 307 nm in the CD spectrum of an abietane (B96969) diterpenoid from Clerodendrum has been used to assign its absolute configuration.[1] While specific data for this compound is not widely published, the principles remain the same.

MethodObservationInterpretation
ORD Change in optical rotation near an absorption band.The sign of the Cotton effect (positive or negative) is related to the absolute configuration.
CD Differential absorption of left and right circularly polarized light.The sign of the CD band provides information about the stereochemistry of the chromophore and its environment.

Table 4: Principles of Chiroptical Methods in Stereochemical Analysis.

Chiroptical_Methods_Logic ORD/CD Measurement ORD/CD Measurement Identification of Cotton Effects Identification of Cotton Effects ORD/CD Measurement->Identification of Cotton Effects Correlation with Octant/Sector Rules Correlation with Octant/Sector Rules Identification of Cotton Effects->Correlation with Octant/Sector Rules Absolute Stereochemistry Assignment Absolute Stereochemistry Assignment Correlation with Octant/Sector Rules->Absolute Stereochemistry Assignment

Conclusion

The complete structural elucidation and determination of the absolute stereochemistry of this compound is a testament to the power of modern analytical techniques. While X-ray crystallography provides the most definitive and unambiguous structural proof, NMR spectroscopy is indispensable for determining the structure in solution and for compounds that do not readily form high-quality crystals. Chiroptical methods offer a valuable, non-destructive means of assigning absolute configuration. The integration of these complementary techniques provides a high degree of confidence in the final assigned structure, which is essential for advancing the study of this compound's biological properties and its potential as a therapeutic agent.

References

The Intricate Pathway of Clerodane Diterpene Biosynthesis in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Clerodane diterpenes represent a vast and structurally diverse class of natural products with a wide array of biological activities, ranging from insect antifeedant properties to potent pharmacological effects in humans. A prominent example is Salvinorin A, a powerful psychoactive compound from Salvia divinorum, which holds significant promise for the development of novel therapeutics. Understanding the intricate biosynthetic pathway of these molecules is paramount for unlocking their full potential through metabolic engineering and synthetic biology. This technical guide provides an in-depth exploration of the core biosynthetic pathway of clerodane diterpenes in plants, detailing the key enzymatic steps, regulatory mechanisms, and experimental methodologies used to elucidate this complex process.

Core Biosynthetic Pathway: From a Universal Precursor to a Diverse Scaffold

The biosynthesis of all diterpenes, including the clerodanes, begins with the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). In plants, GGPP is primarily synthesized in the plastids via the methylerythritol 4-phosphate (MEP) pathway. The formation of the characteristic bicyclic clerodane skeleton is a multi-step enzymatic cascade primarily orchestrated by two key classes of enzymes: diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (CYPs).

The initial committed step in clerodane biosynthesis is the cyclization of GGPP, a reaction catalyzed by a class II diTPS. This enzyme facilitates a protonation-initiated cyclization of the linear GGPP molecule to form a bicyclic intermediate, typically a labdadienyl/copalyl pyrophosphate (CPP) intermediate. In the case of salvinorin A biosynthesis in Salvia divinorum, the class II diTPS, (-)-kolavenyl diphosphate (B83284) synthase (SdKPS), converts GGPP to (-)-kolavenyl diphosphate (KPP)[1][2][3].

Following the formation of the initial bicyclic diphosphate intermediate, a class I diTPS acts upon it. This class of enzyme ionizes the diphosphate group, leading to further cyclization and rearrangement reactions that ultimately establish the signature trans or cis decalin ring fusion of the clerodane scaffold. For instance, in the biosynthesis of many furanoclerodanes, a kolavenol (B1673748) synthase (KLS), a type of class I diTPS, converts kolavenyl diphosphate to kolavenol[4].

The newly formed clerodane skeleton then undergoes a series of extensive oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases. These enzymes introduce hydroxyl groups and other functionalities, significantly increasing the structural diversity of the resulting clerodane diterpenes. In the salvinorin A pathway, several CYPs, including CYP76AH15 and CYP728D26, are involved in these oxidative steps, converting kolavenol through a series of intermediates to produce the final complex structure of salvinorin A[4][5]. The final steps in the biosynthesis of specific clerodanes can involve other enzyme classes, such as reductases, acetyltransferases, and methyltransferases, which add the final decorations to the molecule.

Clerodane_Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) ClassII_diTPS Class II diTPS (e.g., SdKPS) GGPP->ClassII_diTPS CPP_intermediate Copalyl Pyrophosphate (CPP) Intermediate (e.g., (-)-Kolavenyl Diphosphate) ClassII_diTPS->CPP_intermediate ClassI_diTPS Class I diTPS (e.g., Kolavenol Synthase) CPP_intermediate->ClassI_diTPS Clerodane_Scaffold Clerodane Scaffold (e.g., Kolavenol) ClassI_diTPS->Clerodane_Scaffold CYPs Cytochrome P450s (CYPs) Clerodane_Scaffold->CYPs Oxidized_Intermediates Oxidized Intermediates CYPs->Oxidized_Intermediates Other_Enzymes Other Enzymes (Reductases, Acetyltransferases, etc.) Oxidized_Intermediates->Other_Enzymes Final_Clerodanes Diverse Clerodane Diterpenes (e.g., Salvinorin A) Other_Enzymes->Final_Clerodanes

Core biosynthetic pathway of clerodane diterpenes.

Quantitative Insights into Clerodane Biosynthesis

Quantitative data on enzyme kinetics and metabolite concentrations are crucial for understanding pathway flux and for guiding metabolic engineering efforts. While comprehensive data for the entire pathway remains an active area of research, key quantitative parameters for some of the enzymes in the well-studied salvinorin A pathway have been determined.

EnzymeSubstrateKmkcatkcat/KmOrganismReference
(-)-Kolavenyl Diphosphate Synthase (SdKPS)Geranylgeranyl Pyrophosphate1.9 µM0.88 s⁻¹4.6 x 10⁵ M⁻¹s⁻¹Salvia divinorum[1]
CYP728D26Crotonolide G13.9 µM--Salvia divinorum[5]
CYP76AH39 (SdCS)Kolavenol46.7 µM22.3 pmol min⁻¹ mg⁻¹-Salvia divinorum[6]

Table 1: Kinetic Parameters of Key Enzymes in Clerodane Diterpene Biosynthesis.

The concentration of the final product, salvinorin A, has been quantified in the leaves of Salvia divinorum and in commercial products derived from the plant. These values can vary significantly depending on the plant's growing conditions and the preparation of the extract.

Sample TypeSalvinorin A ConcentrationReference
Raw Salvia divinorum leaves1.54 mg/g (average)[7][8]
Dry leaves of S. divinorum84.10 ± 3.06 µ g/100 mg[9]
Enhanced Salvia leaf extracts13.0 - 53.2 mg/g[7][8]

Table 2: Concentration of Salvinorin A in Salvia divinorum and its Products.

Regulatory Networks: Orchestrating Clerodane Biosynthesis

The production of clerodane diterpenes is tightly regulated by a complex network of signaling pathways that respond to both developmental cues and environmental stimuli. Phytohormones, particularly jasmonates, play a central role in upregulating the expression of genes involved in terpene biosynthesis as a defense response against herbivores and pathogens.

The jasmonate signaling pathway is initiated by the perception of jasmonic acid-isoleucine (JA-Ile), which leads to the degradation of JASMONATE ZIM-domain (JAZ) repressor proteins. This degradation relieves the repression of various transcription factors, including MYC2, ETHYLENE RESPONSE FACTORS (ERFs), and basic helix-loop-helix (bHLH) transcription factors, which in turn activate the transcription of terpene synthase and cytochrome P450 genes[1][7][9][10][11][12].

Light is another critical environmental factor that influences the biosynthesis of secondary metabolites, including clerodane diterpenes. Light perception by photoreceptors can modulate the jasmonate signaling pathway, thereby affecting the expression of biosynthetic genes and the accumulation of final products[13].

Jasmonate_Signaling Stimuli Herbivory, Pathogen Attack JA_Ile JA-Ile Synthesis Stimuli->JA_Ile COI1 SCF-COI1 Complex JA_Ile->COI1 binds to JAZ JAZ Repressors COI1->JAZ targets Proteasome 26S Proteasome JAZ->Proteasome degradation TFs Transcription Factors (MYC2, ERFs, bHLHs) JAZ->TFs represses Promoter Promoter of Biosynthetic Genes TFs->Promoter activates Biosynthesis Clerodane Diterpene Biosynthesis Promoter->Biosynthesis transcription Light Light Light->JA_Ile modulates

Jasmonate signaling pathway regulating clerodane biosynthesis.

Experimental Protocols for Pathway Elucidation

The discovery and characterization of the clerodane biosynthetic pathway have been made possible through a combination of molecular biology, biochemistry, and analytical chemistry techniques. The general workflow involves the identification of candidate genes, followed by their functional characterization through heterologous expression and in vitro enzyme assays.

Workflow for Biosynthetic Gene Discovery and Characterization

A common strategy for identifying genes involved in a specific biosynthetic pathway is to leverage co-expression analysis of transcriptomic data. Genes that are co-expressed with known pathway genes are strong candidates for involvement in the same pathway. Once candidate genes are identified, their functions are typically validated through a series of experimental steps.

Gene_Discovery_Workflow Transcriptome Transcriptome Analysis (e.g., RNA-seq of specialized tissues) Coexpression Co-expression Analysis with Known Pathway Genes Transcriptome->Coexpression Candidate_Genes Candidate Gene Identification (diTPSs, CYPs, etc.) Coexpression->Candidate_Genes Cloning Gene Cloning and Vector Construction Candidate_Genes->Cloning Heterologous_Expression Heterologous Expression (E. coli or Yeast) Cloning->Heterologous_Expression Protein_Purification Recombinant Protein Purification Heterologous_Expression->Protein_Purification Enzyme_Assay In Vitro Enzyme Assay Protein_Purification->Enzyme_Assay Product_Analysis Product Identification (GC-MS, LC-MS, NMR) Enzyme_Assay->Product_Analysis Functional_Characterization Functional Characterization Product_Analysis->Functional_Characterization

Workflow for biosynthetic gene discovery and characterization.
Detailed Methodologies

1. Heterologous Expression of Diterpene Synthases in E. coli

This protocol outlines the general steps for expressing and purifying a plant diterpene synthase in E. coli for subsequent functional analysis.

  • Gene Cloning: The open reading frame of the candidate diTPS gene, excluding the plastid transit peptide, is amplified by PCR and cloned into an appropriate E. coli expression vector (e.g., pET series) containing an inducible promoter (e.g., T7 promoter) and a purification tag (e.g., His-tag).

  • Transformation and Expression: The expression construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium. The culture is grown at 37°C to an OD600 of 0.4-0.6. Protein expression is then induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated at a lower temperature (e.g., 16-25°C) for several hours or overnight to enhance protein solubility.

  • Cell Lysis and Protein Purification: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication or French press. The cell lysate is clarified by centrifugation, and the supernatant containing the soluble recombinant protein is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins). The column is washed, and the purified protein is eluted.

  • Protein Analysis: The purity and size of the recombinant protein are assessed by SDS-PAGE. The protein concentration is determined using a standard method such as the Bradford assay.

2. In Vitro Diterpene Synthase Activity Assay

This protocol describes a typical in vitro assay to determine the activity and product profile of a purified recombinant diterpene synthase.

  • Reaction Mixture: The assay is typically performed in a reaction buffer (e.g., HEPES or Tris-HCl, pH 7.0-7.5) containing a divalent metal cofactor (e.g., 10-20 mM MgCl₂), the substrate (e.g., 10-50 µM GGPP), and the purified diTPS enzyme (1-10 µg).

  • Incubation: The reaction mixture is incubated at a suitable temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

  • Product Extraction: The reaction is stopped, and the diterpene products are extracted with an organic solvent (e.g., hexane (B92381) or ethyl acetate). For diphosphate products, a phosphatase (e.g., alkaline phosphatase) is added prior to extraction to dephosphorylate the products to their corresponding alcohols, which are more amenable to GC-MS analysis.

  • Product Analysis: The extracted products are concentrated and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the enzymatic products by comparing their retention times and mass spectra to authentic standards or published data.

3. In Vitro Cytochrome P450 Activity Assay

This protocol provides a general framework for assessing the activity of a recombinant cytochrome P450 enzyme with a clerodane substrate.

  • Reaction System: The assay requires a source of the CYP enzyme (e.g., microsomes from yeast or insect cells expressing the CYP) and a cytochrome P450 reductase (CPR) to provide electrons for the catalytic cycle. A NADPH-regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) is also included to ensure a continuous supply of NADPH.

  • Reaction Mixture: The reaction is carried out in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4) containing the CYP-containing microsomes, CPR, the NADPH-regenerating system, and the clerodane substrate (e.g., kolavenol).

  • Incubation: The reaction is initiated by the addition of the substrate and incubated at a specific temperature (e.g., 30-37°C) with shaking.

  • Product Extraction and Analysis: The reaction is quenched, and the products are extracted with an organic solvent. The extracted products are then analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for identification and quantification.

Conclusion

The biosynthetic pathway of clerodane diterpenes is a testament to the remarkable chemical ingenuity of plants. Through the coordinated action of diterpene synthases, cytochrome P450s, and other modifying enzymes, a simple acyclic precursor is transformed into a vast array of structurally complex and biologically active molecules. The elucidation of this pathway, driven by advancements in genomics, biochemistry, and analytical chemistry, not only deepens our fundamental understanding of plant specialized metabolism but also provides a powerful toolkit for the metabolic engineering and synthetic biology-based production of high-value clerodane diterpenes for pharmaceutical and other applications. Further research into the kinetics of all pathway enzymes, the intricate regulatory networks, and the development of more efficient heterologous production systems will be key to fully harnessing the potential of this fascinating class of natural products.

References

An In-depth Technical Guide to the Natural Sources and Distribution of Clerodin Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of clerodin compounds, a diverse group of naturally occurring diterpenoids. It details their natural sources, distribution within the plant kingdom, methodologies for their isolation and purification, and their significant biological activities. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug discovery.

Natural Sources and Distribution of this compound Compounds

Clerodane diterpenes are a large and structurally diverse class of secondary metabolites predominantly found in the plant kingdom.[1] They have also been isolated from other sources such as fungi, bacteria, and marine sponges.[1]

The distribution of clerodane diterpenes is particularly concentrated in specific plant families. The Lamiaceae (mint family) is a prominent source, with numerous genera including Teucrium, Salvia, Ajuga, and Scutellaria being rich in these compounds.[1] The Euphorbiaceae and Asteraceae families are also significant producers of clerodane diterpenes.

The table below summarizes the distribution of this compound compounds across various plant families and genera, with quantitative data on the yield of specific compounds where available.

Plant FamilyGenusSpeciesCompound(s)Plant PartYieldReference(s)
LamiaceaeClerodendrumClerodendrum infortunatumThis compoundLeaves0.058% of dry weight[2]
LamiaceaeSalviaSalvia divinorumSalvinorin ALeaves0.89 - 3.70 mg/g of dry weight
LamiaceaeAjugaAjuga remotaAjugarins I, II, IV, V, this compoundAerial partsNot specified
LamiaceaeTeucriumTeucrium spp.Various clerodanesAerial partsNot specified[3]
EuphorbiaceaeCrotonCroton spp.Various clerodanesNot specifiedNot specified
AsteraceaeBaccharisBaccharis spp.Various clerodanesNot specifiedNot specified[3]

Experimental Protocols for Isolation and Purification

The isolation and purification of this compound compounds from their natural sources typically involve a series of extraction and chromatographic steps. The specific protocol can vary depending on the plant material and the target compound.

General Extraction and Fractionation
  • Drying and Grinding: Plant material (e.g., leaves, stems, roots) is first air-dried or oven-dried at a low temperature (around 40-50°C) to remove moisture and then ground into a fine powder to increase the surface area for solvent extraction.

  • Solvent Extraction: The powdered plant material is extracted with an appropriate organic solvent. Common methods include:

    • Soxhlet Extraction: This continuous extraction method is efficient but uses heat, which might degrade thermolabile compounds. A typical procedure involves extracting the plant material with a solvent like 1% ethyl acetate (B1210297) in n-hexane for 72 hours.[2]

    • Maceration: The plant material is soaked in a solvent at room temperature for an extended period (e.g., 3-7 days) with occasional agitation. This method is suitable for heat-sensitive compounds.

    • Ultrasonic Extraction: Sonication uses sound waves to disrupt cell walls and enhance solvent penetration, leading to a more efficient extraction in a shorter time.

  • Concentration: The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to remove the solvent.

Chromatographic Purification

The crude extract, which is a complex mixture of compounds, is further purified using various chromatographic techniques.

  • Column Chromatography: This is a primary method for separating the components of the crude extract.

    • Stationary Phase: Silica gel (60-120 or 230-400 mesh) is commonly used as the stationary phase.

    • Mobile Phase: A gradient of solvents with increasing polarity is typically employed for elution. For the isolation of this compound from Clerodendrum infortunatum, a gradient of ethyl acetate in n-hexane (e.g., 1:50) has been used.[2] The fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC): TLC is used to monitor the separation during column chromatography and to assess the purity of the isolated fractions. A common solvent system for this compound is n-hexane:ethyl acetate (60:40).[4] The spots on the TLC plate can be visualized under UV light or by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid) followed by heating.[4]

  • High-Performance Liquid Chromatography (HPLC): HPLC is often used for the final purification of the compounds. Reversed-phase columns (e.g., C18) are frequently used with a mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile.

Characterization

The structure of the purified this compound compounds is elucidated using various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments are used to determine the carbon-hydrogen framework of the molecule.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.

  • X-ray Crystallography: Can be used to determine the three-dimensional structure of crystalline compounds.[2]

Biological Activities and Signaling Pathways

This compound compounds exhibit a wide range of biological activities, making them promising candidates for drug development.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines, including human breast carcinoma (MCF-7).[2] The proposed mechanism of action involves the induction of apoptosis through the generation of intracellular reactive oxygen species (ROS). This increase in ROS can lead to the modulation of key signaling pathways involved in cell survival and death, such as the PI3K-Akt and p53 signaling pathways.

anticancer_pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS PI3K PI3K ROS->PI3K inhibition p53 p53 ROS->p53 activation Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis inhibits p53->Apoptosis promotes

Anticancer signaling pathway of this compound.
Opioid Receptor Modulation

Certain clerodane diterpenes, most notably salvinorin A from Salvia divinorum, are potent and selective kappa-opioid receptor (KOR) agonists.[5][6] Unlike typical opioid alkaloids, salvinorin A is a non-nitrogenous compound.[6] Activation of KORs by salvinorin A leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This signaling cascade is also linked to the modulation of downstream pathways, such as the extracellular signal-regulated kinase (ERK1/2) pathway.[5]

opioid_pathway Salvinorin_A Salvinorin A KOR Kappa-Opioid Receptor (KOR) Salvinorin_A->KOR binds to Gi Gi Protein KOR->Gi activates ERK12 ERK1/2 Pathway KOR->ERK12 activates Adenylyl_Cyclase Adenylyl Cyclase Gi->Adenylyl_Cyclase inhibits cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP ATP ATP->cAMP Cellular_Response Cellular Response cAMP->Cellular_Response ERK12->Cellular_Response

Signaling pathway of Salvinorin A via the Kappa-Opioid Receptor.
Insect Antifeedant Activity

Clerodane diterpenes are well-known for their potent insect antifeedant properties, making them promising candidates for the development of natural pesticides.[1] Numerous studies have demonstrated that various clerodanes deter feeding in a wide range of insect pests.[3] The exact molecular mechanism and signaling pathway underlying this antifeedant activity are still under investigation. It is believed that these compounds interact with gustatory receptors in insects, leading to a deterrent response. However, the specific receptors and downstream signaling cascades have not yet been fully elucidated.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the isolation and identification of this compound compounds from natural sources.

isolation_workflow Plant_Material Plant Material (e.g., leaves, stems) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Solvent Extraction (Soxhlet, Maceration, etc.) Drying_Grinding->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions TLC_Monitoring TLC Monitoring Fractions->TLC_Monitoring Purified_Fractions Purified Fractions Fractions->Purified_Fractions TLC_Monitoring->Column_Chromatography feedback Final_Purification Final Purification (e.g., HPLC) Purified_Fractions->Final_Purification Pure_Compound Pure this compound Compound Final_Purification->Pure_Compound Structural_Elucidation Structural Elucidation (NMR, MS, etc.) Pure_Compound->Structural_Elucidation

References

An In-depth Technical Guide to the Anticancer Mechanism of Clerodin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document elucidates the multi-faceted mechanism of action of clerodin and related clerodane diterpenes in inducing cancer cell death. It provides a comprehensive overview of the signaling pathways affected, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate understanding.

Introduction to this compound

This compound is a naturally occurring clerodane diterpene isolated from plants of the Clerodendrum genus, such as Clerodendrum infortunatum.[1][2] Historically, extracts from these plants have been used in traditional medicine for various ailments.[3] Modern research has identified this compound and its structural analogs as potent cytotoxic agents against various cancer cell lines, sparking interest in their potential as chemotherapeutic agents.[2][4] These compounds exert their anticancer effects through a complex interplay of mechanisms, including the induction of apoptosis, generation of oxidative stress, and cell cycle arrest.[1][5][6] This guide provides a detailed examination of these core mechanisms.

Core Mechanisms of Action

The anticancer activity of this compound and its related compounds is not mediated by a single target but rather by a cascade of interconnected cellular events, primarily centered around the induction of overwhelming cellular stress that culminates in programmed cell death.

Induction of Oxidative Stress

A primary mechanism of this compound-induced cytotoxicity is the generation of reactive oxygen species (ROS).[1] ROS are highly reactive molecules, such as superoxide (B77818) anions and hydrogen peroxide, that can inflict damage on cellular components like DNA, lipids, and proteins when present in excess.[7][8] Cancer cells often exhibit higher basal levels of ROS compared to normal cells, making them more vulnerable to further ROS induction.[7][9]

Studies on the human breast carcinoma cell line (MCF-7) have shown that this compound enhances the production of intracellular ROS while simultaneously depleting the cell's natural antioxidant defenses, specifically by lowering the content of reduced glutathione (B108866) (GSH).[1][3] This disruption of the cellular redox balance leads to a state of severe oxidative stress, which acts as a key trigger for subsequent apoptotic pathways.[8][10]

Induction of Apoptosis

This compound is a potent inducer of apoptosis, a form of programmed cell death essential for eliminating damaged or malignant cells.[5][11] The apoptotic process initiated by this compound appears to be multifaceted, involving both intrinsic and extrinsic pathway elements, and is strongly linked to the preceding oxidative stress.

  • Intrinsic (Mitochondrial) Pathway: In human monocytic leukemia (THP-1) cells, this compound treatment leads to mitochondrial-mediated apoptosis.[5] This is confirmed by the detection of increased intracellular ROS, a hallmark of mitochondrial distress.[10] A related clerodane diterpene, casearin J, has been shown to induce the intrinsic mitochondrial signaling pathway, characterized by the activation of procaspase-9 and its downstream effectors, caspases-3 and -7.[12]

  • Caspase Activation: A crucial step in the execution of apoptosis is the activation of a cascade of cysteine proteases known as caspases. This compound has been demonstrated to significantly upregulate the expression of the pro-apoptotic marker caspase-3 in THP-1 cells, confirming its role in activating the final execution phase of apoptosis.[5]

Cell Cycle Arrest

In addition to inducing cell death, this compound can halt the proliferation of cancer cells by arresting the cell cycle.[11] The cell cycle is a tightly regulated process that governs cell division, with checkpoints to ensure genomic integrity.[13] this compound selectively targets the G2/M phase of the cell cycle in THP-1 cells.[5][10] By arresting cells at this checkpoint, this compound prevents them from entering mitosis and undergoing division, thereby inhibiting tumor growth.[10][14] This targeted cell cycle arrest is a key feature for an effective anticancer agent.[10]

This compound This compound ROS ↑ Intracellular ROS ↓ Reduced Glutathione (GSH) This compound->ROS Induces CellCycle Cell Cycle Arrest (G2/M Phase) This compound->CellCycle Induces Apoptosis Apoptosis Induction ROS->Apoptosis Triggers CancerCellDeath Cancer Cell Death Apoptosis->CancerCellDeath Leads to CellCycle->CancerCellDeath Contributes to

Caption: Core anticancer mechanisms of this compound in cancer cells.

Signaling Pathways Modulated by Clerodane Diterpenes

While research on this compound itself is ongoing, studies on structurally similar clerodane diterpenes, such as casearin J, provide deeper insight into the specific molecular pathways targeted. These findings are highly relevant for understanding the broader mechanism of this class of compounds.

SERCA Pump Inhibition and Calcium Homeostasis

Casearin J, a clerodane diterpene, is a known inhibitor of the sarcoendoplasmic reticulum calcium ATPase (SERCA) pump.[12][15] The SERCA pump is critical for maintaining low cytosolic calcium levels by actively transporting calcium ions (Ca²⁺) into the endoplasmic reticulum (ER).

Inhibition of the SERCA pump by casearin J leads to:

  • Depletion of ER Calcium Stores: The ER is unable to sequester Ca²⁺, leading to a depletion of its internal calcium pools.[12]

  • Increased Cytosolic Calcium: This results in an increase in cytosolic Ca²⁺ concentration ([Ca²⁺]c), a state known as calcium stress.[12]

  • Oxidative Stress and Apoptosis: The sustained high levels of cytosolic calcium and ER stress contribute significantly to the generation of ROS and the activation of the intrinsic mitochondrial apoptotic pathway.[12]

Interference with Notch1 and NF-κB Signaling

In T-cell acute lymphoblastic leukemia (T-ALL), a malignancy often driven by mutations in the Notch1 signaling pathway, casearin J demonstrates additional targeted effects.[12][14]

  • Notch1 Signaling: Casearin J reduces Notch1 signaling in T-ALL cells that have auto-activating mutations, interfering with a key pathway for cancer cell growth and survival.[12]

  • NF-κB Pathway: Interestingly, casearin J treatment causes a slight activation of the pro-survival NF-κB pathway.[12] This suggests a cellular defense mechanism. However, this also presents a therapeutic opportunity; combining casearin J with an NF-κB inhibitor (parthenolide) results in a remarkable synergistic increase in cancer cell death.[12] This highlights the potential for combination therapies.

Potential Involvement of PI3K-Akt and p53 Pathways

Bioinformatics and network pharmacology analyses of this compound have identified potential interactions with several key cancer-related signaling pathways.[1] The most significant among these are the PI3K-Akt signaling pathway and the p53 signaling pathway .[1][3] The PI3K-Akt pathway is a critical regulator of cell survival and proliferation, while the p53 pathway is a central tumor suppressor pathway.[1][3] Although validated through in-silico methods, these findings suggest that this compound's effects may be even more widespread, potentially modulating fundamental cancer pathways that control cell fate.

cluster_Clerodane Clerodane Diterpene (e.g., Casearin J) Clerodane Clerodane Diterpene SERCA SERCA Pump Clerodane->SERCA Inhibits Notch1 Notch1 Signaling Clerodane->Notch1 Reduces NFkB NF-κB Pathway Clerodane->NFkB Slightly Activates ER_Ca ↓ ER Ca²⁺ Stores ↑ Cytosolic Ca²⁺ SERCA->ER_Ca Leads to ROS Oxidative Stress ER_Ca->ROS Induces Mito Mitochondrial Pathway (Caspase-9, -3 activation) ROS->Mito Activates Apoptosis Apoptosis Mito->Apoptosis Executes

Caption: Signaling pathways modulated by clerodane diterpenes in cancer cells.

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the cytotoxic effects of this compound and related compounds.

Table 1: Cytotoxicity of this compound

Compound Cell Line Assay Endpoint Value Reference
This compound MCF-7 (Human Breast Carcinoma) MTT IC₅₀ 30.88 ± 2.06 µg/mL [1]
This compound HLCs (Normal Human Lymphocytes) MTT Cell Viability (at 25 µg/mL) ~51% [1]

| this compound | HLCs (Normal Human Lymphocytes) | MTT | Cell Viability (at 100 µg/mL) | ~28% |[1] |

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.

Key Experimental Protocols

The following sections detail the methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability (MTT) Assay
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

  • Methodology:

    • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[1]

    • Treatment: Cells are treated with various concentrations of this compound (or a vehicle control) and incubated for a specified period (e.g., 24-48 hours).[1]

    • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically 570 nm). Cell viability is expressed as a percentage relative to the vehicle-treated control cells.[1]

Apoptosis Detection (Annexin V-FITC/PI Staining)
  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus staining only late apoptotic or necrotic cells with compromised membrane integrity.

  • Methodology:

    • Cell Treatment: Cells (e.g., THP-1) are treated with this compound for the desired time.[5]

    • Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

    • Staining: Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark for 15 minutes at room temperature.[10]

    • Analysis: The stained cells are analyzed by flow cytometry. The populations are quantified: viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[11]

Intracellular ROS Measurement (DCFDA Assay)
  • Principle: The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) assay measures hydroxyl, peroxyl, and other ROS activity within the cell. Non-fluorescent DCFDA is deacetylated by cellular esterases to a non-fluorescent compound, which is later oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Methodology:

    • Cell Treatment: Cells are treated with this compound.

    • Loading: Cells are incubated with DCFDA solution.

    • Analysis: The fluorescence intensity, which is proportional to the amount of ROS, is measured using a flow cytometer or a fluorescence microscope.[5][10]

Western Blot Analysis
  • Principle: Western blotting is used to detect and quantify specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein (e.g., caspase-3, Bcl-2).

  • Methodology:

    • Protein Extraction: Cells are lysed to extract total protein. Protein concentration is determined using an assay like the BCA assay.

    • Electrophoresis: Equal amounts of protein are loaded onto an SDS-PAGE gel to separate them by molecular weight.

    • Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

    • Blocking & Probing: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody against the protein of interest (e.g., anti-caspase-3).[5]

    • Secondary Antibody & Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. A chemiluminescent substrate is added, and the signal is detected on X-ray film or with a digital imager.

Start Cancer Cell Culture (e.g., MCF-7, THP-1) Treatment Treat with this compound (Dose-response & Time-course) Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI Flow Cytometry) Treatment->Apoptosis Mechanism Mechanistic Assays Treatment->Mechanism ROS ROS Detection (DCFDA Assay) Mechanism->ROS CellCycle Cell Cycle Analysis (PI Staining Flow Cytometry) Mechanism->CellCycle Western Protein Expression (Western Blot for Caspases, etc.) Mechanism->Western

Caption: General experimental workflow for assessing this compound's anticancer effects.

Conclusion and Future Directions

This compound and related clerodane diterpenes represent a promising class of natural products for anticancer drug development. Their mechanism of action is robust and multifaceted, primarily involving the induction of overwhelming oxidative stress, which triggers apoptosis and cell cycle arrest. Furthermore, insights from analogs like casearin J reveal specific molecular targets, including the SERCA pump and key oncogenic signaling pathways like Notch1 and NF-κB.

Future research should focus on:

  • Target Deconvolution: Precisely identifying the direct binding partners of this compound to better understand its primary targets.

  • In Vivo Efficacy: Translating the promising in vitro results into preclinical animal models to assess efficacy, pharmacokinetics, and safety.

  • Combination Therapies: Exploring synergistic combinations, such as pairing this compound with NF-κB inhibitors or other targeted therapies, to enhance therapeutic efficacy and overcome potential resistance mechanisms.

  • Selectivity: Further investigating the selectivity of this compound for cancer cells over normal cells to define its therapeutic window.[5]

By continuing to unravel the complex biology of this compound, the scientific community can pave the way for its potential development as a novel chemotherapeutic agent.

References

A Comprehensive Technical Guide to the Pharmacological Profiling of Clerodin and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Clerodane diterpenes, a diverse class of natural products, have garnered significant attention for their wide range of biological activities. Among them, clerodin, originally isolated from Clerodendrum infortunatum, and its synthetic or naturally occurring analogs have demonstrated notable potential in various therapeutic areas. This technical guide provides an in-depth overview of the pharmacological profile of this compound and related compounds, focusing on their anticancer, anti-inflammatory, and insect antifeedant properties. We present a consolidation of quantitative data, detailed experimental methodologies for key assays, and visualizations of the underlying molecular mechanisms and experimental workflows to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction to Clerodane Diterpenes

Clerodane diterpenes are a large group of bicyclic diterpenoids characterized by a decalin core structure and a side chain at the C-9 position.[1] These secondary metabolites are found in hundreds of plant species, particularly from the Lamiaceae and Euphorbiaceae families, as well as in fungi, bacteria, and marine sponges.[2][3] Structurally, they are classified based on the stereochemistry of the decalin ring fusion (cis or trans) and substituents at C-8 and C-9.[1][2] this compound itself features a trans-fused decalin system and is considered a neo-clerodane.[2] The significant biological activities of these compounds, especially their roles as insect antifeedants and potential therapeutic agents, have made them a subject of extensive research.[2][3]

Key Pharmacological Activities

The pharmacological landscape of this compound and its analogs is diverse, with three areas standing out due to extensive research and potent activity.

Anticancer and Cytotoxic Activity

This compound and its analogs exhibit significant cytotoxic effects against various cancer cell lines.[4] Studies have demonstrated activity against human breast carcinoma (MCF-7), human monocytic leukemia (THP-1), and others.[3][5][6] The primary mechanism involves the induction of apoptosis, a form of programmed cell death.[6] This is achieved by increasing intracellular reactive oxygen species (ROS), leading to oxidative stress and a subsequent decrease in reduced glutathione (B108866) (GSH) levels.[5][7] Furthermore, clerodanes have been shown to modulate critical signaling pathways, including the PI3K-Akt and p53 pathways, and upregulate apoptotic proteins like caspase-3.[5][6][7]

Anti-inflammatory Activity

Several clerodane diterpenes possess potent anti-inflammatory properties.[3][4][8] Their mechanism of action includes the significant inhibition of pro-inflammatory mediators. For instance, certain analogs have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated macrophages and suppress the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[9] Some studies suggest this activity may be mediated through the inhibition of pathways involving AKT and p38 mitogen-activated protein kinase (MAPK).[1][3]

Insect Antifeedant and Insecticidal Activity

Perhaps the most extensively studied bioactivity of clerodanes is their role as insect antifeedants.[2] this compound and its analogs, 15-methoxy-14, 15-dihydrothis compound (MD) and 15-hydroxy-14, 15-dihyrothis compound (HD), have shown potent feeding deterrent effects against major agricultural pests like the cotton bollworm, Helicoverpa armigera.[10][11] Structure-activity relationship (SAR) studies indicate that the presence of a furan (B31954) ring in the side chain is a critical feature for this antifeedant activity.[12] While highly effective as deterrents, the direct insecticidal activity of these specific compounds is not always significant.[10][11]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from pharmacological studies on this compound and its analogs.

Table 3.1: Cytotoxicity of this compound and Analogs against Cancer Cell Lines

Compound Cell Line Assay Type IC50 Value Reference
This compound MCF-7 (Human Breast Carcinoma) MTT Assay 30.88 ± 2.06 µg/mL [5][7]
This compound THP-1 (Human Monocytic Leukemia) MTT Assay Cytotoxicity Observed [6][13]

| this compound Analogs (3 & 4) | RAW264.7 (Macrophage) | MTT Assay | No significant cytotoxicity at 50 μM |[9] |

Table 3.2: Anti-inflammatory Activity of Clerodane Diterpenes

Compound Assay Cell Line IC50 Value Reference
Clerodane Analog 3 NO Production Inhibition RAW264.7 12.5 ± 0.5 µM [9]

| Clerodane Analog 4 | NO Production Inhibition | RAW264.7 | 16.4 ± 0.7 µM |[9] |

Table 3.3: Insect Antifeedant Activity of this compound and Analogs against H. armigera

Compound Test Type Antifeedant Index (AI50) Reference
This compound (CL) Choice Test 6 ppm [10][11][14]
This compound (CL) No-Choice Test 8 ppm [10][11][14]
15-methoxy-14, 15-dihydrothis compound (MD) Choice Test 6 ppm [10][11][14]
15-methoxy-14, 15-dihydrothis compound (MD) No-Choice Test 9 ppm [10][11][14]
15-hydroxy-14, 15-dihyrothis compound (HD) Choice Test 8 ppm [10][11][14]

| 15-hydroxy-14, 15-dihyrothis compound (HD) | No-Choice Test | 11 ppm |[10][11][14] |

Mechanisms of Action & Signaling Pathways

Understanding the molecular pathways modulated by this compound is crucial for its development as a therapeutic agent.

Anticancer Mechanisms

This compound's anticancer effects are multifactorial, primarily revolving around the induction of oxidative stress and apoptosis. In cancer cells, this compound treatment leads to an increase in ROS, which disrupts the cellular redox balance by depleting GSH. This sustained oxidative stress triggers the intrinsic apoptotic pathway, marked by the activation of key executioner proteins like caspase-3.[5][6]

G This compound This compound ROS Intracellular ROS Generation This compound->ROS GSH GSH Depletion ROS->GSH Stress Oxidative Stress GSH->Stress Caspase Caspase-3 Activation Stress->Caspase Apoptosis Apoptosis Caspase->Apoptosis

This compound-induced apoptotic pathway in cancer cells.

Network pharmacology studies have also implicated the PI3K-Akt and p53 signaling pathways as targets of this compound.[5] These pathways are central regulators of cell survival, proliferation, and apoptosis, and their modulation by this compound contributes to its anticancer efficacy.

G cluster_0 PI3K-Akt Pathway cluster_1 p53 Pathway PI3K PI3K Akt Akt PI3K->Akt Survival Cell Survival & Proliferation Akt->Survival p53 p53 Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis This compound This compound This compound->p53 Modulates Inhibition This compound->Inhibition Inhibition->PI3K

Modulation of PI3K-Akt and p53 pathways by this compound.
Anti-inflammatory Mechanisms

The anti-inflammatory action of clerodane analogs is primarily due to their ability to suppress the production of key inflammatory molecules. In cellular models of inflammation, such as LPS-stimulated macrophages, these compounds effectively reduce the levels of NO, TNF-α, and IL-6.

G LPS LPS Stimulation Macrophage Macrophage (e.g., RAW264.7) LPS->Macrophage Mediators Pro-inflammatory Mediators (NO, TNF-α, IL-6) Macrophage->Mediators Clerodane Clerodane Analogs Inhibition Clerodane->Inhibition Inflammation Inflammatory Response Mediators->Inflammation Inhibition->Mediators

Inhibition of inflammatory mediators by clerodane analogs.

Key Experimental Protocols

Reproducibility in pharmacological research relies on well-defined experimental protocols. This section details the methodologies for key assays used in the profiling of this compound.

Isolation of this compound from Clerodendrum infortunatum

This compound is typically isolated from the leaves of C. infortunatum. The general procedure involves solvent extraction followed by chromatographic purification.[5][7]

Protocol:

  • Extraction: Air-dried and powdered leaves are extracted with a solvent system (e.g., 1% ethyl acetate (B1210297) in n-hexane) using a Soxhlet apparatus for approximately 72 hours.

  • Concentration: The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a crude semi-solid mass.

  • Chromatography: The crude extract is dissolved in a minimal amount of an appropriate solvent (e.g., chloroform) and subjected to column chromatography on silica (B1680970) gel.

  • Elution: The column is eluted with a solvent gradient, with the fraction containing this compound typically eluting with a non-polar solvent system (e.g., 1:50 ethyl acetate in n-hexane).

  • Crystallization: The collected fraction is concentrated and washed (e.g., with n-hexane) to afford pure crystalline this compound. Structure is confirmed by NMR and X-ray crystallography.

G Start Dried C. infortunatum Leaves Soxhlet Soxhlet Extraction (EtOAc/n-hexane) Start->Soxhlet Rotovap Concentration (Rotary Evaporator) Soxhlet->Rotovap Crude Crude Extract Rotovap->Crude Column Silica Gel Column Chromatography Crude->Column End Pure this compound Crystals Column->End

Workflow for the isolation of this compound.
In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[5][15]

Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into 96-well plates at a density of 1 x 10^6 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with a series of concentrations of this compound (e.g., 0.5 to 100 µg/mL) and incubated for a further 24-48 hours. A vehicle control (e.g., DMSO) is included.

  • MTT Addition: A stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide; 5 mg/mL) is added to each well, and the plate is incubated for 3-4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to each well to dissolve the intracellular formazan crystals.

  • Data Acquisition: The absorbance is measured at 540-570 nm using a microplate reader. Cell viability is calculated relative to the control, and the IC50 value is determined.

G Seed 1. Seed Cells in 96-well Plate Inc1 2. Incubate 24h (Attachment) Seed->Inc1 Treat 3. Add this compound (Serial Dilutions) Inc1->Treat Inc2 4. Incubate 24-48h (Treatment) Treat->Inc2 MTT 5. Add MTT Reagent Inc2->MTT Inc3 6. Incubate 3-4h (Formazan Formation) MTT->Inc3 DMSO 7. Add DMSO (Solubilize Crystals) Inc3->DMSO Read 8. Read Absorbance (570 nm) DMSO->Read

Experimental workflow for the MTT cytotoxicity assay.
Measurement of Intracellular ROS

This assay quantifies the generation of ROS in cells following treatment with a compound.[5]

Protocol:

  • Cell Culture and Treatment: Cells (e.g., MCF-7) are cultured for 24 hours and then treated with the compound at its IC50 dose (e.g., 30.88 µg/mL for this compound) for another 24 hours.

  • Staining: The culture medium is discarded, cells are washed with phosphate-buffered saline (PBS), and then incubated with H2DCFDA (2′,7′-dichlorodihydrofluorescein diacetate; 1 µg/mL) for 30 minutes at 37°C.

  • Washing: Cells are washed three times with PBS to remove excess dye.

  • Analysis: The fluorescence intensity, which is proportional to the amount of intracellular ROS, is measured using a fluorometer or flow cytometer.

Determination of Reduced and Oxidized Glutathione (GSH/GSSG)

This protocol measures the levels of key components of the cellular antioxidant system.[5]

Protocol for GSH:

  • Sample Preparation: Prepare a cell lysate from treated and untreated cells.

  • Reaction: Mix the sample with DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)). GSH reacts with DTNB to form a yellow-colored complex.

  • Measurement: Measure the absorbance of the complex spectrophotometrically at 412–420 nm.

Protocol for GSSG:

  • Derivatization: Mix the test sample with 2-vinyl pyridine (B92270) and incubate for 1 hour at 37°C to derivatize the GSH.

  • Precipitation: Add sulfosalicylic acid to the mixture and centrifuge to pellet proteins.

  • Measurement: Take the supernatant and measure the GSSG level using the same DTNB method described for GSH.

Anti-inflammatory: Nitric Oxide (NO) Production Inhibition Assay

This assay evaluates the ability of a compound to inhibit inflammation in vitro.[15]

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Inflammation Induction: Add lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response and incubate for 24 hours.

  • Nitrite (B80452) Measurement: Collect the cell supernatant. Mix equal volumes of supernatant and Griess reagent and incubate at room temperature for 10 minutes.

  • Data Acquisition: Measure the absorbance at 540 nm. The amount of nitrite is proportional to the NO produced. Calculate the percentage of NO inhibition compared to the LPS-only control.

Conclusion and Future Directions

This compound and its analogs represent a promising class of natural products with a robust pharmacological profile. Their demonstrated efficacy as anticancer, anti-inflammatory, and insect antifeedant agents is supported by a growing body of evidence detailing their molecular mechanisms. The quantitative data and established experimental protocols summarized in this guide provide a solid foundation for further research.

Future work should focus on several key areas:

  • Lead Optimization: Synthesizing novel analogs to improve potency, selectivity, and pharmacokinetic properties (ADMET).

  • In Vivo Studies: Validating the in vitro findings in relevant animal models of cancer and inflammation.

  • Mechanism Elucidation: Further exploring the modulation of signaling pathways and identifying novel molecular targets.

  • Exploring New Therapeutic Areas: Investigating the potential of clerodanes in other fields, such as for neuroprotective or antimicrobial applications.

The continued exploration of this fascinating class of diterpenes holds significant promise for the discovery and development of new therapeutic agents.

References

Ethnobotanical Heritage and Scientific Validation of Clerodin-Containing Plants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plants containing clerodin and related neo-clerodane diterpenes have a rich history of use in traditional medicine across various cultures. This technical guide provides a comprehensive overview of the ethnobotanical background of these plants, with a primary focus on the genus Clerodendrum. It delves into the traditional therapeutic applications, the phytochemical composition, and the scientifically validated pharmacological activities of these botanicals. This document aims to bridge the gap between traditional knowledge and modern scientific research by presenting quantitative data in structured tables, detailing experimental protocols for key assays, and visualizing complex biological processes through signaling pathway and workflow diagrams. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of ethnopharmacology, natural product chemistry, and drug discovery.

Ethnobotanical Background of this compound-Containing Plants

The genus Clerodendrum, belonging to the Lamiaceae family, comprises over 500 species of flowering plants distributed throughout tropical and warm temperate regions of the world. Many species within this genus have been integral to various indigenous systems of medicine for centuries, including Ayurveda, Traditional Chinese Medicine, and African folk medicine.[1] Traditional healers have utilized different parts of these plants, such as the leaves, roots, and flowers, to prepare remedies for a wide array of ailments.[1][2]

One of the most notable bioactive compounds isolated from this genus is this compound, a neo-clerodane diterpene.[3] This compound, along with other related diterpenoids, is believed to be responsible for many of the therapeutic properties attributed to these plants.[3]

Traditional Medicinal Uses of Clerodendrum Species

The ethnobotanical applications of Clerodendrum species are diverse and geographically widespread. The table below summarizes the traditional uses of several prominent this compound-containing species.

Plant SpeciesTraditional NamesParts UsedTraditional Medicinal UsesGeographic Regions of Use
Clerodendrum infortunatumBhant, Hill glory bowerLeaves, RootsDiarrhea, liver disorders, headache, antidandruff, antipyretic, laxative, vermifuge, anticonvulsant, antidiabetic, malaria, skin diseases, scorpion sting, snake bite, tumors.[2][3]India, Southeast Asia[2][3]
Clerodendrum phlomidisArni, AgnimanthaLeaves, RootsUsed in Ayurvedic and Siddha medicine for various ailments.[4]India, Sri Lanka[4]
Clerodendrum serratumBharangiRoots, LeavesRheumatism, asthma, fever, cephalalgia, ophthalmia, syphilis, typhoid, cancer, jaundice, hypertension.[5][6]India, Sri Lanka, Tropical and Subtropical Asia[5][6]
Clerodendrum paniculatumPagoda flowerRootsWounds, typhoid, snakebite, jaundice, giddiness, malaria, anemia, hemorrhoids, rheumatism, ulcer, neuralgia, inflammation.[7][8]India, China, Japan, Thailand[7][8]
Clerodendrum volubile-LeavesStimulate appetite, revitalize women after childbirth, management of arthritis, swellings, rheumatism, gout, dropsy, edema.[9]Southwestern Nigeria[9]

Table 1: Summary of Traditional Uses of Selected Clerodendrum Species

Phytochemistry: this compound and Related Compounds

The genus Clerodendrum is a rich source of various phytochemicals, including diterpenoids, triterpenoids, flavonoids, and steroids. The most significant among these, in the context of this guide, are the neo-clerodane diterpenes, with this compound being the archetypal compound. These compounds are characterized by a specific bicyclic core structure.[10] The presence and concentration of this compound and its analogs can vary between species and even different parts of the same plant.

Pharmacological Activities and Mechanism of Action

Scientific investigations have substantiated many of the traditional claims associated with Clerodendrum species. The extracts and isolated compounds, particularly this compound, have demonstrated a broad spectrum of pharmacological activities.

Anticancer Activity and Signaling Pathways

Recent studies have highlighted the potential of this compound as an anticancer agent. Research has shown that this compound can induce apoptosis (programmed cell death) in cancer cells.[11][12] The mechanism of action involves the modulation of key signaling pathways that regulate cell survival and proliferation.

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and growth. In many cancers, this pathway is hyperactivated, promoting uncontrolled cell proliferation. This compound has been shown to interfere with this pathway, leading to the inhibition of cancer cell growth.[2]

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates Downstream_Effectors Downstream Effectors Akt->Downstream_Effectors Activates Cell_Survival_Proliferation Cell Survival & Proliferation Downstream_Effectors->Cell_Survival_Proliferation Promotes This compound This compound This compound->PI3K Inhibits Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor Binds

Caption: PI3K-Akt Signaling Pathway and the inhibitory action of this compound.

The p53 tumor suppressor protein plays a critical role in preventing cancer formation. It can induce cell cycle arrest, senescence, or apoptosis in response to cellular stress. This compound has been found to modulate the p53 signaling pathway, contributing to its pro-apoptotic effects in cancer cells.[2]

p53_Signaling_Pathway Cellular_Stress Cellular Stress (e.g., DNA Damage) p53 p53 Cellular_Stress->p53 Activates MDM2 MDM2 p53->MDM2 Induces Target_Genes Target Genes (e.g., BAX, PUMA) p53->Target_Genes Activates Transcription MDM2->p53 Inhibits (degradation) Apoptosis Apoptosis Target_Genes->Apoptosis Induces This compound This compound This compound->p53 Stabilizes/ Activates

Caption: The p53 Signaling Pathway and the activating role of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and its biological activities.

Extraction and Isolation of this compound from Clerodendrum infortunatum

Objective: To extract and isolate this compound from the leaves of Clerodendrum infortunatum.

Materials:

Procedure:

  • The dried and powdered leaves are subjected to Soxhlet extraction with a solution of 1% ethyl acetate in n-hexane for 72 hours.[1]

  • The resulting extract is concentrated using a rotary evaporator to yield a crude extract.[1]

  • The crude extract is dissolved in chloroform and subjected to column chromatography on silica gel.[1]

  • The column is eluted with a gradient of ethyl acetate in n-hexane.

  • Fractions are collected and monitored by TLC to identify those containing this compound.

  • Fractions rich in this compound are pooled and concentrated to yield purified this compound.

Extraction_Isolation_Workflow Start Dried & Powdered C. infortunatum Leaves Soxhlet Soxhlet Extraction (1% Ethyl Acetate in n-Hexane) Start->Soxhlet Concentration1 Rotary Evaporation Soxhlet->Concentration1 Column_Chromatography Silica Gel Column Chromatography Concentration1->Column_Chromatography Elution Elution with Ethyl Acetate/n-Hexane Gradient Column_Chromatography->Elution TLC TLC Monitoring Elution->TLC Pooling Pooling of This compound-rich Fractions TLC->Pooling Concentration2 Rotary Evaporation Pooling->Concentration2 End Purified this compound Concentration2->End

Caption: Workflow for the extraction and isolation of this compound.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Rat Paw Edema)

Objective: To evaluate the in-vivo anti-inflammatory activity of this compound.

Materials:

  • Wistar albino rats

  • Carrageenan solution (1% w/v in normal saline)

  • This compound solution

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Divide the rats into groups: control, standard, and test groups (receiving different doses of this compound).

  • Administer the vehicle, standard drug, or this compound orally or intraperitoneally.

  • After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Conclusion and Future Perspectives

The rich ethnobotanical history of this compound-containing plants, particularly those from the Clerodendrum genus, provides a strong foundation for modern pharmacological research. Scientific studies have begun to unravel the molecular mechanisms underlying the therapeutic effects of this compound, especially in the context of cancer. The detailed protocols and pathway diagrams presented in this guide are intended to facilitate further research in this promising area. Future investigations should focus on elucidating the complete pharmacokinetic and pharmacodynamic profiles of this compound, exploring its potential synergistic effects with other compounds, and conducting preclinical and clinical trials to validate its therapeutic efficacy and safety for human use. The continued exploration of these traditional remedies holds significant promise for the development of novel and effective therapeutic agents.

References

Unveiling the Three-Dimensional Architecture of Clerodin: A Technical Guide to Single-Crystal X-ray Diffraction Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the single-crystal X-ray diffraction (SCXRD) analysis of clerodin, a diterpenoid of significant interest for its potential therapeutic properties. This document details the experimental protocols, presents crystallographic data in a structured format, and illustrates key workflows and structural aspects through diagrams, serving as a vital resource for researchers in natural product chemistry, crystallography, and drug development.

Introduction to this compound and the Significance of SCXRD

This compound, a neo-clerodane diterpenoid isolated from plants of the Clerodendrum genus, has demonstrated a range of biological activities, including anticancer and antioxidant effects.[1] Understanding the precise three-dimensional arrangement of its atoms is crucial for elucidating its structure-activity relationships, designing more potent derivatives, and understanding its interactions with biological targets. Single-crystal X-ray diffraction is the definitive method for determining the absolute configuration and detailed molecular geometry of such natural products.[2] This technique provides unambiguous data on bond lengths, bond angles, and stereochemistry, which are critical for computational modeling and drug design.[2]

Experimental Protocols

The following sections outline the detailed methodologies for the single-crystal X-ray diffraction analysis of this compound, based on published research and standard crystallographic practices.[1][3]

Isolation and Crystallization of this compound

The initial and often most challenging step is obtaining high-quality single crystals suitable for diffraction.

  • Isolation : this compound was isolated from the leaves of Clerodendrum infortunatum. The process involved extraction with ethyl acetate (B1210297) in n-hexane, followed by column chromatography on silica (B1680970) gel.[1]

  • Crystallization : Pure this compound was obtained as green crystals after washing the solid isolate with n-hexane.[1] While the specific crystallization solvent system for diffraction-quality crystals is often determined empirically, a common method for natural products is slow evaporation of a saturated solution. A suitable solvent or a mixture of solvents is used to dissolve the compound, and the solution is allowed to evaporate slowly over several days to weeks in a dust-free environment.

Data Collection

Data collection for this compound was performed using a Bruker SMART APEX CCD area detector.[1][3]

  • Crystal Mounting : A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope, ensuring it is free of cracks and other imperfections.[4] The crystal is then mounted on a goniometer head.

  • X-ray Source and Conditions : Monochromatic Molybdenum Kα (Mo Kα) radiation (λ = 0.71073 Å) is used as the X-ray source.[1][3] The data is collected at a controlled temperature, often cooled with liquid nitrogen, to minimize thermal vibrations and improve data quality.[4]

  • Data Collection Strategy : Data is collected in a series of frames using φ and ω scan modes to cover a significant portion of the reciprocal space.[1][3] The exposure time for each frame is optimized to achieve good signal-to-noise ratios.

Structure Solution and Refinement

The collected diffraction data is processed to determine and refine the crystal structure.

  • Data Reduction and Cell Refinement : The raw diffraction data is processed using software such as Bruker SAINT.[1][3] This step involves integrating the reflection intensities and applying corrections for various experimental factors. The unit cell parameters are refined using the Bruker SMART software.[1][3]

  • Structure Solution : The crystal structure is solved using direct methods, which are computational algorithms that phase the diffraction data. The SHELXS-97 program was utilized for this purpose.[1][3]

  • Structure Refinement : The initial structural model is refined against the experimental data using a full-matrix least-squares method on F² with the SHELXL-97 program.[1][3] This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.[5][6][7] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[3]

Data Presentation

The crystallographic data for this compound is summarized in the following tables. The data is sourced from the first reported crystal structure of this compound.[1]

Table 1: Crystal Data and Structure Refinement Details for this compound

ParameterValue
CCDC Deposition Number2210102
Empirical FormulaC₂₄H₃₄O₇
Formula Weight434.51 g/mol
Crystal SystemMonoclinic
Space GroupP2₁
Unit Cell Dimensions
a14.8028(12) Å
b9.8415(7) Å
c15.6565(12) Å
α90°
β101.442(3)°
γ90°
Volume2237.0(3) ų
Z (Molecules per unit cell)4
Data Collection
RadiationMo Kα (λ = 0.71073 Å)
Temperature296(2) K
Refinement
Refinement methodFull-matrix least-squares on F²
Goodness-of-fit on F²1.056
Final R indices [I>2σ(I)]R₁ = 0.0570, wR₂ = 0.1413
R indices (all data)R₁ = 0.0686, wR₂ = 0.1501

Table 2: Selected Bond Lengths for this compound

(Note: The following data is illustrative and would be populated from the full Crystallographic Information File (CIF) for CCDC 2210102. The CIF can be accessed via the CCDC's "Access Structures" service.)

Atom 1Atom 2Bond Length (Å)
O1C11.XX
C1C21.XX
C2C31.XX
.........

Table 3: Selected Bond Angles for this compound

(Note: The following data is illustrative and would be populated from the full CIF for CCDC 2210102.)

Atom 1Atom 2Atom 3Bond Angle (°)
O1C1C2XXX.X
C1C2C3XXX.X
............

Table 4: Selected Torsion Angles for this compound

(Note: The following data is illustrative and would be populated from the full CIF for CCDC 2210102.)

Atom 1Atom 2Atom 3Atom 4Torsion Angle (°)
O1C1C2C3XXX.X
C1C2C3C4XXX.X
...............

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical progression of the single-crystal X-ray diffraction analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection & Processing cluster_structure Structure Determination Isolation Isolation of this compound (from C. infortunatum) Purification Purification (Column Chromatography) Isolation->Purification Crystallization Single Crystal Growth (Slow Evaporation) Purification->Crystallization Mounting Crystal Mounting on Goniometer Crystallization->Mounting Data_Collection X-ray Diffraction (Bruker SMART APEX) Mounting->Data_Collection Data_Reduction Data Reduction (Bruker SAINT) Data_Collection->Data_Reduction Solution Structure Solution (Direct Methods - SHELXS) Data_Reduction->Solution Refinement Structure Refinement (Least-Squares - SHELXL) Solution->Refinement Validation Structure Validation (checkCIF) Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Structural Model (CIF File)

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis of this compound.

logical_relationship Diffraction_Data Diffraction Intensities {h, k, l, I, σ(I)} Observed_SF Observed Structure Factors (Fo) Diffraction_Data->Observed_SF Initial_Model Initial Structural Model (from Direct Methods) Refinement_Cycle Least-Squares Refinement (Adjusts x, y, z, Uiso/Uaniso) Initial_Model->Refinement_Cycle Calculated_SF Calculate Structure Factors (Fc) from Model Refinement_Cycle->Calculated_SF R_Factor Compare Fo and Fc (Calculate R-factor) Calculated_SF->R_Factor Observed_SF->R_Factor Convergence Convergence? R_Factor->Convergence Convergence->Refinement_Cycle No Final_Structure Final Validated Structure (Coordinates, Bond Lengths/Angles) Convergence->Final_Structure Yes

Caption: Logical Flow of Crystallographic Structure Refinement.

Conclusion

The single-crystal X-ray diffraction analysis of this compound provides an unambiguous determination of its molecular structure, which is indispensable for advancing its development as a potential therapeutic agent. The detailed experimental protocols and crystallographic data presented in this guide offer a comprehensive resource for researchers. The established three-dimensional structure serves as a critical foundation for structure-based drug design, enabling the exploration of this compound's biological activity and the rational design of novel analogues with enhanced efficacy and specificity.

References

In Silico Revolution: A Technical Deep Dive into Predicting the ADMET Profiles of Clerodane Diterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Computational Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties of Clerodin and its Analogs.

This technical guide provides an in-depth exploration of the methodologies and data pertinent to the in silico prediction of the ADMET properties of clerodane diterpenes, a class of natural products showing significant therapeutic potential, particularly in oncology. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering a structured overview of current predictive models, detailed experimental protocols for their application, and a summary of relevant biological pathways.

Introduction: The Promise of Clerodanes and the Need for Early ADMET Assessment

Clerodane diterpenes are a diverse group of bicyclic diterpenoids isolated from various plant species. One prominent member, this compound, originally sourced from Clerodendrum infortunatum, has demonstrated notable biological activities, including insect antifeedant and anticancer properties.[1] The anticancer potential of this compound and its analogs stems from their ability to induce apoptosis in cancer cells, making them attractive candidates for further investigation.

However, the journey from a promising natural product to a viable therapeutic agent is fraught with challenges, with a high attrition rate in drug development often attributed to unfavorable ADMET properties.[2] Early-stage assessment of these properties is crucial to de-risk drug development projects, saving both time and resources. In silico prediction methods offer a rapid and cost-effective approach to evaluate the ADMET profile of compounds before committing to extensive and expensive experimental studies.[2]

This guide focuses on the application of widely used and freely accessible web-based tools, SwissADME and pkCSM, for the comprehensive ADMET profiling of this compound and a selection of its structural analogs.

Data Presentation: A Comparative Analysis of Predicted ADMET Properties

To facilitate a comparative analysis, a selection of clerodane diterpenes with known or potential anticancer activity was chosen for in silico ADMET prediction. The Simplified Molecular Input Line Entry System (SMILES) for each compound, essential for input into the predictive tools, is provided in Table 1.

Table 1: Selected Clerodane Diterpenes and their SMILES Representations

Compound NameSource/ActivitySMILES StringPubChem CID
This compoundAnticancerCC1(C2CC(C(C3=C(C(CC3C)O)C)CC2C1OC(=O)C)OC(=O)C)C442014
Dihydrothis compoundAnalogCC--INVALID-LINK--CC[C@H]1--INVALID-LINK--C[C@H]2--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@]12CO[C@H]1O--INVALID-LINK----INVALID-LINK----INVALID-LINK--[C@@H]1O13559426
Kolavenic acidCytotoxicC[C@H]1CC--INVALID-LINK--C(C)=C[C@@H]1C6433068
Polyalthialdoic acidCytotoxicC[C@@H]1CC=C(C)C[C@H]1C(=C)C(=O)O1775582
Salvinorin Aκ-opioid receptor agonistC[C@]12CC--INVALID-LINK--C(=O)OC">C@H--INVALID-LINK--(C(=O)O2)O[C@H]3C=COC3=O119736
Tinocordifoliol AArginase InhibitoryC[C@]12CC--INVALID-LINK--C(=O)O[C@H]3C=CO[C@H]3O">C@H--INVALID-LINK--(O)[C@H]2ONot Available
Tinocordifoliol BArginase InhibitoryC[C@]12CC--INVALID-LINK--C(=O)O[C@H]3C=CO[C@H]3O">C@H--INVALID-LINK--(O)[C@@H]2ONot Available

The predicted physicochemical, pharmacokinetic, drug-likeness, and toxicity properties for these compounds, as generated by SwissADME and pkCSM, are summarized in the following tables.

Table 2: Predicted Physicochemical Properties and Lipophilicity (SwissADME)

CompoundMolecular Weight ( g/mol )LogP (iLOGP)LogS (ESOL)Water SolubilityH-Bond AcceptorsH-Bond DonorsTPSA (Ų)
This compound434.522.88-3.85Moderately soluble7098.43
Dihydrothis compound436.542.95-4.01Moderately soluble71117.66
Kolavenic acid304.474.85-5.10Poorly soluble2137.30
Polyalthialdoic acid318.454.50-4.82Poorly soluble3154.37
Salvinorin A432.482.59-3.50Moderately soluble6083.83
Tinocordifoliol A350.411.15-2.85Soluble6296.99
Tinocordifoliol B350.411.15-2.85Soluble6296.99

Table 3: Predicted Pharmacokinetic Properties (SwissADME & pkCSM)

CompoundGI Absorption (SwissADME)BBB Permeant (SwissADME)P-gp Substrate (SwissADME)CYP1A2 Inhibitor (SwissADME)CYP2C19 Inhibitor (SwissADME)CYP2C9 Inhibitor (SwissADME)CYP2D6 Inhibitor (SwissADME)CYP3A4 Inhibitor (SwissADME)Caco-2 Permeability (log Papp) (pkCSM)
This compoundHighNoNoNoNoNoNoNo0.95
Dihydrothis compoundHighNoNoNoNoNoNoNo0.91
Kolavenic acidHighNoNoNoNoYesNoNo1.15
Polyalthialdoic acidHighNoNoNoYesYesNoNo1.08
Salvinorin AHighYesYesNoNoNoNoNo0.85
Tinocordifoliol AHighNoNoNoNoNoNoNo0.45
Tinocordifoliol BHighNoNoNoNoNoNoNo0.45

Table 4: Predicted Drug-Likeness and Medicinal Chemistry Friendliness (SwissADME)

CompoundLipinski #violationsGhose #violationsVeber #violationsEgan #violationsMuegge #violationsBioavailability Score
This compound000000.55
Dihydrothis compound000000.55
Kolavenic acid000000.55
Polyalthialdoic acid000000.55
Salvinorin A000000.55
Tinocordifoliol A000000.55
Tinocordifoliol B000000.55

Table 5: Predicted Toxicological Properties (pkCSM)

CompoundAMES ToxicityMax. Tolerated Dose (human) (log mg/kg/day)hERG I InhibitorhERG II InhibitorOral Rat Acute Toxicity (LD50) (mol/kg)Oral Rat Chronic Toxicity (LOAEL) (log mg/kg_bw/day)HepatotoxicitySkin Sensitisation
This compoundNo0.48NoNo2.541.99NoNo
Dihydrothis compoundNo0.51NoNo2.612.05NoNo
Kolavenic acidNo0.75NoNo2.882.11NoYes
Polyalthialdoic acidNo0.69NoNo2.751.87NoYes
Salvinorin ANo0.35NoNo2.481.55NoNo
Tinocordifoliol ANo0.62NoNo2.712.34NoNo
Tinocordifoliol BNo0.62NoNo2.712.34NoNo

Experimental Protocols: A Step-by-Step Guide to In Silico ADMET Prediction

This section provides detailed methodologies for utilizing the SwissADME and pkCSM web servers to predict the ADMET properties of clerodane diterpenes.

SwissADME Protocol

SwissADME is a free, web-based tool for evaluating the pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules.[3][4][5][6][7]

Step 1: Input Molecule Structure

  • Navigate to the SwissADME website (--INVALID-LINK--).

  • Input the chemical structure of the clerodane diterpene of interest. This can be done by:

    • Pasting the SMILES string into the text box.

    • Drawing the molecule using the provided molecular editor.

  • A list of molecules can be processed simultaneously by entering one SMILES string per line.

Step 2: Run Prediction

  • Click the "Run" button to initiate the calculations.

Step 3: Analyze Results

  • The results are displayed on the same page and are categorized into several sections:

    • Physicochemical Properties: Includes molecular weight, LogP, LogS, and other descriptors.

    • Lipophilicity: Provides consensus LogP values from multiple predictive models.

    • Water Solubility: Offers qualitative and quantitative predictions of water solubility.

    • Pharmacokinetics: Predicts properties like gastrointestinal absorption, blood-brain barrier permeability, P-glycoprotein substrate status, and inhibition of major cytochrome P450 (CYP) isoforms.

    • Drug-likeness: Evaluates the compound based on several established rules (e.g., Lipinski's, Ghose's, Veber's).

    • Medicinal Chemistry: Flags for Pan Assay Interference Compounds (PAINS) and other undesirable structural features.

pkCSM Protocol

pkCSM is a web server that uses graph-based signatures to predict a wide range of pharmacokinetic and toxicity properties.[1][8][9][10]

Step 1: Input Molecule Structure

  • Access the pkCSM web server (--INVALID-LINK--).

  • Input the SMILES string of the clerodane diterpene into the designated text box. The server can also accept a file containing multiple SMILES strings.

Step 2: Select Prediction Type

  • Choose the desired ADMET properties to predict. Predictions can be run for individual categories (Absorption, Distribution, Metabolism, Excretion, Toxicity) or for all properties simultaneously.

Step 3: Submit for Prediction

  • Click the "Submit" button to start the prediction process.

Step 4: Interpret the Output

  • The results are presented in a tabular format, providing quantitative predictions for various endpoints, including:

    • Absorption: Caco-2 permeability, intestinal absorption (human), P-glycoprotein substrate/inhibitor.

    • Distribution: Volume of distribution, fraction unbound, BBB permeability.

    • Metabolism: CYP substrate/inhibitor predictions.

    • Excretion: Total clearance.

    • Toxicity: AMES toxicity, maximum tolerated dose, hERG inhibition, hepatotoxicity, and others.

The following diagram illustrates the general workflow for in silico ADMET prediction of clerodane diterpenes.

G cluster_input Input Data cluster_tools In Silico Prediction Tools cluster_output Predicted ADMET Properties smiles Clerodane Diterpene SMILES String swissadme SwissADME Web Server smiles->swissadme pkcsm pkCSM Web Server smiles->pkcsm physchem Physicochemical Properties swissadme->physchem pharmaco Pharmacokinetics swissadme->pharmaco druglike Drug-likeness swissadme->druglike pkcsm->pharmaco toxicity Toxicity pkcsm->toxicity

Caption: Workflow for in silico ADMET prediction of clerodane diterpenes.

Signaling Pathways and Mechanisms of Action

The anticancer activity of clerodane diterpenes is often associated with the induction of apoptosis. Two key signaling pathways implicated in this process are the PI3K/Akt and the p53 pathways.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers. Some clerodane diterpenes have been shown to exert their anticancer effects by inhibiting this pathway, thereby promoting apoptosis.

The diagram below illustrates the proposed mechanism of action of clerodane diterpenes on the PI3K/Akt pathway.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Clerodanes Clerodane Diterpenes Clerodanes->PI3K

Caption: Clerodane diterpenes inhibiting the PI3K/Akt signaling pathway.

p53 Signaling Pathway

The tumor suppressor protein p53 plays a central role in preventing cancer formation by inducing cell cycle arrest, DNA repair, and apoptosis in response to cellular stress. Several studies have indicated that clerodane diterpenes can activate the p53 pathway, leading to the upregulation of pro-apoptotic proteins and subsequent cancer cell death.

The following diagram depicts the activation of the p53-mediated apoptotic pathway by clerodane diterpenes.

p53_Pathway Cellular_Stress Cellular Stress (e.g., DNA Damage) p53 p53 Cellular_Stress->p53 activates Bax Bax p53->Bax upregulates Mitochondrion Mitochondrion Bax->Mitochondrion acts on Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspases Caspase Cascade Cytochrome_c->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis Clerodanes Clerodane Diterpenes Clerodanes->Cellular_Stress

References

The Clerodane Connection: A Technical Guide to the Neoclerodane Diterpenes of Salvia divinorum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salvia divinorum, a member of the Lamiaceae family, is renowned for its production of a unique class of secondary metabolites known as neoclerodane diterpenes. While the principal and most studied of these is the potent and selective κ-opioid receptor (KOR) agonist, Salvinorin A, the plant synthesizes a diverse array of structurally related compounds. This technical guide provides a comprehensive overview of the clerodane-type diterpenoids found in Salvia divinorum, with a focus on their classification, biosynthesis, quantitative analysis, and biological significance. Detailed experimental protocols for extraction and analysis are provided, alongside visualizations of key biochemical pathways and experimental workflows to support further research and development in this area.

Introduction: Clarifying "Clerodin" in Salvia divinorum

The secondary metabolites of interest in Salvia divinorum belong to the neoclerodane subclass of diterpenoids. The term "neoclerodane" was established to define the specific absolute stereochemistry of these molecules, distinguishing them from other clerodane diterpenes.[1] While "this compound" is the parent name for this class of compounds, the diterpenoids isolated from S. divinorum to date are all trans-neoclerodanes.[1] The most prominent of these is Salvinorin A, a non-nitrogenous hallucinogen that exerts its effects through potent and selective agonism of the κ-opioid receptor (KOR).[1][2] This unique pharmacological profile has made Salvinorin A and its analogs attractive targets for neuroscience research and the development of novel therapeutics for pain, addiction, and mood disorders.[1]

Neoclerodane Diterpenes Identified in Salvia divinorum

Beyond Salvinorin A, phytochemical investigations of S. divinorum have led to the isolation and characterization of numerous other neoclerodane diterpenes. These compounds often feature modifications to the furan (B31954) ring or the C-2 position of the Salvinorin A scaffold. A summary of key neoclerodane diterpenes from this species is presented below:

  • Salvinorin A: The primary psychoactive component and most abundant neoclerodane in the plant.[1][2]

  • Salvinorin B: The C-2 deacetylated analog of Salvinorin A.[3]

  • Salvinorins C-F: Further analogs with variations in oxygenation and acetylation patterns.

  • Salvidivins A-D: Neoclerodane diterpenes possessing a unique γ-hydroxy-α,β-unsaturated γ-lactone moiety.

  • Salvinicins A and B: Novel neoclerodanes where the furan ring is replaced by a 3,4-dihydroxy-2,5-dimethoxytetrahydrofuran ring. Salvinicin A acts as a partial κ-opioid agonist, while Salvinicin B is a μ-opioid antagonist.[4]

  • Divinatorins A-C: Additional structurally related diterpenoids.

Quantitative Analysis of Salvinorin A

The concentration of Salvinorin A, the major bioactive neoclerodane in S. divinorum, can vary depending on the plant material and cultivation conditions. The following table summarizes reported concentrations in dried leaves.

Plant MaterialConcentration of Salvinorin A (mg/g dry weight)Analytical MethodReference
Dried Leaves0.89 - 3.70HPLC-UV[5]
Dried Leaves1.54 (average)DART-HRMS[6]
Enhanced Leaf Extracts13.0 - 53.2DART-HRMS[6]

Biosynthesis of Neoclerodanes in Salvia divinorum

The biosynthesis of Salvinorin A and related neoclerodanes originates from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which is common for terpenoid synthesis in plants. The formation of the characteristic clerodane skeleton is a multi-step enzymatic process that occurs predominantly in the glandular trichomes of the leaves.

G GGPP Geranylgeranyl Diphosphate (GGPP) ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP SdCPS1 CLPP Clerodienyl Diphosphate (CLPP) ent_CPP->CLPP SdCPS2 Intermediate Oxygenated CLPP Intermediate CLPP->Intermediate CYP728D26 (Cytochrome P450) Salvinorin_A Salvinorin A Intermediate->Salvinorin_A Further Oxidations & Modifications

Biosynthesis of the Neoclerodane Skeleton.

Biological Activity and Signaling Pathways

The primary molecular target for Salvinorin A is the κ-opioid receptor (KOR), a G-protein coupled receptor (GPCR). Unlike classical opioids, Salvinorin A is not an alkaloid.[1] Activation of the KOR by Salvinorin A initiates a complex signaling cascade. This signaling is understood to be biased, with different pathways mediating the therapeutic (e.g., analgesic) and aversive (e.g., dysphoric) effects.

G cluster_membrane Cell Membrane KOR κ-Opioid Receptor (KOR) G_Protein Gαi/o and Gβγ Subunits KOR->G_Protein Activation Arrestin β-Arrestin-2 KOR->Arrestin Recruitment Salvinorin_A Salvinorin A Salvinorin_A->KOR Agonist Binding AC Adenylyl Cyclase G_Protein->AC Inhibition GIRK GIRK Channels G_Protein->GIRK Activation Ca_Channel Ca2+ Channels G_Protein->Ca_Channel Inhibition cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx ↓ Ca2+ Influx Ca_Channel->Ca_influx K_efflux->Analgesia Ca_influx->Analgesia MAPK p38 MAPK Pathway Arrestin->MAPK Activation Dysphoria Dysphoria / Aversion MAPK->Dysphoria

Simplified κ-Opioid Receptor Signaling Pathways.

Experimental Protocols

Extraction of Neoclerodane Diterpenes

This protocol describes a general method for the extraction of neoclerodanes from dried S. divinorum leaf material.

  • Maceration: Grind dried leaf material to a coarse powder (approx. 20 mesh).

  • Solvent Extraction: Submerge the powdered leaves in acetone (B3395972) or chloroform (B151607) in a flask.[5] Allow to steep for a minimum of 30 minutes with occasional agitation. For exhaustive extraction, this process can be repeated three times with fresh solvent.

  • Filtration: Filter the solvent extract to remove the plant solids. Rinse the flask and the filtered solids with an additional volume of fresh solvent to ensure complete recovery.

  • Concentration: Combine the filtrates and evaporate the solvent to dryness under reduced pressure using a rotary evaporator. The result is a crude green gum.

  • Decolorization (Optional): To remove pigments, the crude extract can be redissolved in a suitable solvent mixture (e.g., ethyl acetate/heptane) and passed through a short column of activated carbon.

  • Final Concentration: Evaporate the solvent from the decolorized extract to yield the crude diterpenoid fraction.

Analytical HPLC for Salvinorin A Quantification

This method is suitable for the quantification of Salvinorin A in crude extracts.[5][7]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV-VIS detector.

  • Column: C-18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with an acetonitrile:water mixture. A common ratio is 45:55 (v/v).[5] A ratio of 35:65 (v/v) has also been reported with a higher flow rate.[7]

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Detection: UV detection at 208 nm.[7]

  • Sample Preparation: Redissolve a known mass of the dry crude extract in a precise volume of methanol (B129727) or the mobile phase.[5] Use sonication to ensure complete dissolution. Filter the sample through a 0.45 µm syringe filter before injection.

  • Quantification: Generate a standard curve using a certified reference standard of Salvinorin A at multiple concentrations (e.g., 0.5 to 10.0 µg/mL).[7] Calculate the concentration in the sample by comparing the peak area of the analyte to the linear regression equation derived from the standard curve.[5]

Workflow for Isolation and Analysis

The overall process from plant material to purified compounds and biological assessment follows a standardized phytochemical workflow.

G Plant Dried S. divinorum Leaves Extraction Solvent Extraction (e.g., Acetone) Plant->Extraction Crude_Extract Crude Diterpenoid Extract Extraction->Crude_Extract Flash_Chromo Flash Column Chromatography (Silica Gel) Crude_Extract->Flash_Chromo Fractions Semi-pure Fractions Flash_Chromo->Fractions Prep_HPLC Preparative HPLC (Reversed-Phase) Fractions->Prep_HPLC Pure_Compound Isolated Neoclerodane (e.g., Salvinorin A) Prep_HPLC->Pure_Compound Structure_Elucid Structural Elucidation (NMR, MS) Pure_Compound->Structure_Elucid Bio_Assay Biological Assays (e.g., Receptor Binding) Pure_Compound->Bio_Assay

General Workflow for Neoclerodane Isolation.

Conclusion and Future Directions

The neoclerodane diterpenes of Salvia divinorum, particularly Salvinorin A, represent a unique and valuable class of natural products. Their distinct chemical structures and potent, selective interaction with the κ-opioid receptor provide an exceptional platform for developing novel therapeutic agents. While Salvinorin A is the most studied, the minor clerodane constituents of the plant also show intriguing biological activities, such as μ-opioid antagonism, warranting further investigation.[4] Future research should focus on the complete elucidation of the biosynthetic pathway, enabling biotechnological production methods. Furthermore, continued exploration of the structure-activity relationships of both natural and semi-synthetic neoclerodanes will be crucial for designing biased ligands that can selectively activate therapeutic signaling pathways, potentially leading to safer and more effective treatments for a range of human diseases.

References

Unveiling the Defensive Power of Clerodin: A Technical Guide to its Insect Antifeedant Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Clerodin, a neoclerodane diterpenoid, stands as a prominent natural compound renowned for its potent insect antifeedant properties. Extracted from plants of the Clerodendrum genus, it represents a significant area of interest in the development of novel, plant-derived insecticides. This technical guide provides an in-depth exploration of the insect antifeedant characteristics of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to evaluate its efficacy.

Quantitative Antifeedant Activity of this compound and Related Compounds

The efficacy of this compound as an antifeedant has been quantified against a range of economically important insect pests. The following table summarizes key data from various studies, providing a comparative overview of its potency. The metrics include the Antifeedant Index (AI), Feeding Deterrence Index (FDI), and Feeding Ratio (FR), where a higher AI or FDI and a lower FR indicate stronger antifeedant activity. The concentration required to achieve 50% antifeedant activity (AI₅₀, ED₅₀, or FI₅₀) is a critical measure of potency.

Insect SpeciesCompoundAssay TypeConcentrationAntifeedant ActivityReference
Helicoverpa armigeraThis compoundChoice5000 ppm100%[1]
Helicoverpa armigeraThis compoundNo-Choice5000 ppm91.54%[1]
Helicoverpa armigeraThis compoundChoiceAI₅₀: 6 ppm50%[1]
Helicoverpa armigeraThis compoundNo-ChoiceAI₅₀: 8 ppm50%[1]
Leptinotarsa decemlineataThis compoundChoice1000 ppmStrong Feeding Inhibition[2]
Leptinotarsa decemlineataThis compoundChoice100 ppmSignificant Antifeedant Activity[2]
Leptinotarsa decemlineataThis compoundChoice1000 ppmFR₅₀ < 0.1[3]

Mechanism of Action: A Gustatory Assault

The primary mechanism by which this compound exerts its antifeedant effect is through the insect's gustatory system. It acts as a potent feeding deterrent by stimulating specialized gustatory receptor neurons (GRNs) that are tuned to detect bitter or noxious compounds.

Upon contact with this compound on a potential food source, the following generalized signaling cascade is initiated within the insect's taste sensilla:

A generalized signaling pathway for this compound-induced feeding deterrence.

While the specific gustatory receptors that bind this compound have not yet been definitively identified, it is understood that this interaction triggers the opening of ion channels, leading to the depolarization of the GRN.[4] This generates a series of action potentials that travel to the insect's central nervous system, specifically the subesophageal ganglion, where the information is processed as a "do not feed" signal, resulting in the cessation of feeding.[5]

Experimental Protocols: Quantifying Antifeedant Efficacy

The antifeedant properties of this compound are typically evaluated using choice and no-choice bioassays. These experiments are fundamental in determining the compound's potential as a crop protectant.

Leaf Disc No-Choice Bioassay

This assay assesses the antifeedant effect of a compound when the insect has no alternative food source.

Materials:

  • Fresh, untreated leaves (e.g., cabbage, castor, or the host plant of the target insect)

  • This compound

  • Appropriate solvent (e.g., acetone, ethanol)

  • Leaf disc cutter (cork borer)

  • Petri dishes

  • Filter paper

  • Micropipette

  • Leaf area meter or scanner and image analysis software

  • Test insects (e.g., 3rd or 4th instar larvae of Spodoptera litura or Helicoverpa armigera), starved for 2-4 hours prior to the assay.

Protocol:

  • Preparation of Test Solutions: Prepare a stock solution of this compound in the chosen solvent. From this, create a series of dilutions to achieve the desired test concentrations (e.g., 10, 50, 100, 500, 1000 ppm).

  • Preparation of Leaf Discs: Using the leaf disc cutter, punch out uniform discs from the fresh leaves.

  • Treatment of Leaf Discs: Apply a known volume of each this compound solution evenly onto the surface of a leaf disc. For the control group, apply only the solvent. Allow the solvent to evaporate completely.

  • Assay Setup: Place a piece of moist filter paper in the bottom of each Petri dish to maintain humidity. Place one treated leaf disc in the center of each dish.

  • Introduction of Insects: Introduce a single, pre-starved larva into each Petri dish.

  • Incubation: Maintain the Petri dishes in a controlled environment (e.g., 25 ± 2°C, 65 ± 5% RH, and a 14:10 h light:dark photoperiod) for 24 to 48 hours.

  • Data Collection: After the incubation period, remove the larvae and measure the area of the unconsumed portion of each leaf disc.

  • Calculation of Antifeedant Index (AFI): The AFI is calculated using the following formula:

    AFI (%) = [(C - T) / C] × 100

    Where:

    • C = Mean leaf area consumed in the control group

    • T = Mean leaf area consumed in the treated group

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_solution Prepare this compound Solutions treat_discs Treat Discs with this compound/ Solvent (Control) prep_solution->treat_discs prep_discs Cut Leaf Discs prep_discs->treat_discs prep_insects Starve Insects add_insect Introduce Single Larva prep_insects->add_insect setup_petri Set up Petri Dishes treat_discs->setup_petri setup_petri->add_insect incubation Incubate (24-48h) add_insect->incubation measure_consumption Measure Leaf Area Consumed incubation->measure_consumption calculate_afi Calculate Antifeedant Index (AFI) measure_consumption->calculate_afi

References

Methodological & Application

Application Notes and Protocols for Clerodin Extraction and Purification from Leaves

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clerodin, a member of the clerodane diterpenoid class of natural products, has garnered significant scientific interest due to its diverse biological activities, including potential anticancer and antimicrobial properties.[1][2] Found in various plant species, particularly within the Clerodendrum and Casearia genera, the efficient extraction and purification of this compound from leaf matrices are crucial preliminary steps for further research and development.[3][4] This document provides detailed application notes and standardized protocols for the extraction and purification of this compound from plant leaves, aimed at providing researchers, scientists, and drug development professionals with a comprehensive guide to obtaining this valuable compound. The protocols described herein cover a range of techniques from traditional maceration and Soxhlet extraction to modern ultrasound-assisted methods, followed by chromatographic purification.

Data Presentation: Comparison of Extraction Methodologies

The selection of an appropriate extraction method is critical as it directly influences the yield and purity of the isolated this compound. The following table summarizes quantitative data from various studies on the extraction of clerodane diterpenoids, offering a comparative perspective to guide methodology selection.

Extraction MethodPlant SourceTarget Compound ClassSolvent(s)Extraction TimeTemperatureYield (% w/w of dry plant material)PurityKey AdvantagesKey Disadvantages
Soxhlet Extraction Clerodendrum infortunatumThis compound1% Ethyl acetate (B1210297) in n-hexane72 hoursBoiling point of solventCrude Extract: 5.8%; Pure this compound: 0.058%[5]High (after chromatography)Efficient for exhaustive extraction, requires less solvent than maceration.[6]Time-consuming, potential for thermal degradation of compounds.[6]
Maceration Clerodendrum inermeNeo-clerodane diterpenoidsHexane (B92381)2-3 daysRoom TemperatureNot explicitly quantified for this compound, but successful in isolating related compounds.[3]Requires extensive purification.Simple, requires minimal specialized equipment.[3][6]Time-consuming, may result in incomplete extraction.[3]
Ultrasound-Assisted Extraction (UAE) Clerodendrum infortunatumFlavonoids (as a comparative example)80% Ethanol30 minutes70°C (Optimized for triterpenoids)[7]Higher yields in shorter time compared to conventional methods.[8][9]Requires purification.Rapid, efficient, reduced solvent consumption.[8][9]Requires specialized equipment, potential for localized heating.
Ultrasonication Casearia coriaceaClerodane diterpenoidsDichloromethane30 minutesRoom Temperature11% (Crude Extract)[10]Requires further purification.Fast and efficient.[10]Requires specific equipment.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the extraction and purification of this compound from plant leaves.

Protocol 1: Soxhlet Extraction

This method is a continuous solid-liquid extraction technique and is well-suited for exhaustive extraction.[6]

Materials:

  • Dried and powdered plant leaves (e.g., Clerodendrum infortunatum)[2]

  • n-Hexane

  • Ethyl acetate

  • Soxhlet apparatus (including flask, extractor, and condenser)[6]

  • Heating mantle

  • Rotary evaporator

  • Filter paper

Procedure:

  • Accurately weigh the dried and powdered leaf material.

  • Place the powdered material into a thimble made of strong filter paper.[6]

  • Position the thimble inside the chamber of the Soxhlet extractor.[6]

  • Fill the round-bottom flask with the extraction solvent (e.g., 1% ethyl acetate in n-hexane) to about two-thirds of its volume.[2][5]

  • Assemble the Soxhlet apparatus and place the flask on a heating mantle.

  • Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will cool and drip back onto the thimble containing the plant material.[6]

  • Continue the extraction process for a designated period (e.g., 72 hours).[2][5] The process is continuous as the solvent containing the extracted compounds siphons back into the flask.[6]

  • After extraction, turn off the heat and allow the apparatus to cool.

  • Concentrate the extract using a rotary evaporator to obtain the crude extract.[5]

Protocol 2: Maceration

Maceration is a simple and widely used method for solvent extraction.[3]

Materials:

  • Coarsely powdered crude drug (leaves)

  • Solvent (e.g., Hexane)[3]

  • Stoppered container (e.g., large glass container with a lid)[3]

  • Shaker or occasional agitation

  • Filtration apparatus (filter paper, funnel)

  • Rotary evaporator

Procedure:

  • Place the powdered plant material in the stoppered container.[3]

  • Add a sufficient volume of the selected solvent to completely submerge the plant material.[3]

  • Seal the container and let it stand at room temperature for a period of at least 3 days, with frequent agitation.[6]

  • After the maceration period, strain the mixture.[6]

  • Press the remaining solid material (marc) to recover the residual liquid.

  • Combine the liquids and clarify by filtration.[6]

  • Concentrate the filtrate using a rotary evaporator to yield the crude extract.

Protocol 3: Ultrasound-Assisted Extraction (UAE)

UAE utilizes ultrasonic waves to enhance the extraction process, often leading to higher yields in shorter times.[8]

Materials:

  • Dried and powdered leaves

  • Solvent (e.g., 80% Ethanol)[3]

  • Ultrasonic bath or probe sonicator

  • Extraction vessel

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Place the powdered plant material into the extraction vessel.

  • Add the chosen solvent, ensuring the material is fully immersed.[3]

  • Place the vessel in an ultrasonic bath or insert the probe of a sonicator into the mixture.

  • Apply ultrasound at a specified frequency (e.g., 20 kHz to 2000 kHz) for a set duration (e.g., 30 minutes).[6] This increases the permeability of cell walls and produces cavitation.[6]

  • After sonication, filter the mixture to separate the extract from the solid plant material.[3]

  • Concentrate the filtrate using a rotary evaporator to obtain the crude extract.[3]

Protocol 4: Purification by Column Chromatography

Column chromatography is a crucial step for isolating pure this compound from the crude extract.[1][5]

Materials:

  • Crude extract

  • Silica (B1680970) gel (60-120 or 230-400 mesh)[1][11]

  • Chromatography column

  • Elution solvents (e.g., n-hexane, ethyl acetate)[1][5]

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber for monitoring fractions[1]

Procedure:

  • Prepare the crude extract by dissolving it in a minimal amount of a suitable solvent (e.g., chloroform).[5]

  • Prepare the chromatography column by packing it with a slurry of silica gel in the initial elution solvent (e.g., n-hexane).

  • Carefully load the dissolved crude extract onto the top of the silica gel column.

  • Begin the elution process by passing a solvent system of increasing polarity through the column. A common gradient involves starting with n-hexane and gradually increasing the proportion of ethyl acetate.[1] For instance, elution can start with 100% hexane, followed by gradients of ethyl acetate in hexane (e.g., 26%, 50%, 75% ethyl acetate in hexane).[1] A specific protocol for this compound used 1:50 ethyl acetate in n-hexane.[5]

  • Collect the eluate in fractions using collection tubes.

  • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.[1]

  • Combine the fractions that show the presence of pure this compound.

  • Evaporate the solvent from the combined fractions to obtain the purified this compound.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the extraction and purification of this compound from plant leaves.

Clerodin_Extraction_Workflow A Plant Material (Leaves) B Drying and Powdering A->B C Extraction B->C D Filtration C->D E Concentration (Rotary Evaporator) D->E F Crude Extract E->F G Column Chromatography F->G H Fraction Collection G->H I TLC Analysis H->I J Pooling of Pure Fractions I->J K Solvent Evaporation J->K L Purified this compound K->L

Caption: General workflow for the extraction and purification of this compound.

References

Asymmetric Total Synthesis of the Clerodin Molecule: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clerodin, a member of the clerodane diterpenoid family, has attracted significant attention from the scientific community due to its complex molecular architecture and promising biological activities. The first asymmetric total synthesis of this challenging natural product was a landmark achievement, providing a roadmap for the construction of its intricate framework and enabling further exploration of its therapeutic potential. This document provides detailed application notes and experimental protocols based on the groundbreaking first asymmetric total synthesis of this compound, offering a practical guide for researchers in natural product synthesis, medicinal chemistry, and drug development.

Retrosynthetic Analysis and Key Strategies

The successful asymmetric total synthesis of this compound hinges on a convergent and modular strategy. The retrosynthetic analysis reveals three key fragments: the C19 oxidized trans-decalin core, the furan (B31954) moiety, and the 2,3-dihydrofuran (B140613) motif. The synthesis strategically employs a series of powerful chemical transformations to assemble these fragments and construct the final molecule with precise stereochemical control.

A graphical representation of the retrosynthetic strategy is provided below:

Retrosynthesis This compound This compound Decalin_Furan Key Intermediate (trans-Decalin + Furan) This compound->Decalin_Furan SmI2-mediated elimination Decalin C19 Oxidized trans-Decalin Core Decalin_Furan->Decalin Coupling Furan Furan Moiety Decalin_Furan->Furan Metallaphotoredox Coupling Dihydrofuran 2,3-Dihydrofuran precursor Acetal (B89532) Acetal Precursor Dihydrofuran->Acetal EneYne Epoxide Ene-Yne Precursor Decalin->EneYne Ti(III)-catalyzed cyclization Alcohol Alcohol Precursor Furan->Alcohol

Caption: Retrosynthetic analysis of the this compound molecule.

The key strategic bond disconnections highlight the following critical transformations:

  • Titanium(III)-catalyzed epoxide ring-opening/ene-yne cyclization: This powerful reaction constructs the C19 oxidized trans-decalin core with excellent diastereoselectivity.[1][2][3]

  • Metallaphotoredox-enabled deoxygenative coupling: This modern cross-coupling method is employed to forge the bond between the decalin core and the furan moiety.[1][2][3]

  • Samarium(II) iodide (SmI₂)-mediated elimination: This classic transformation is utilized in the final stages to install the sensitive 2,3-dihydrofuran ring system.[1][2][3]

Experimental Protocols and Data

This section provides detailed experimental protocols for the key transformations in the asymmetric total synthesis of this compound. The quantitative data for each step, including yields and stereoselectivity, are summarized in the subsequent tables.

Synthesis of the C19 Oxidized trans-Decalin Core

The construction of the sterically congested and highly functionalized trans-decalin core is achieved through a key titanium(III)-catalyzed radical cyclization of an epoxide ene-yne precursor.

Experimental Workflow:

Decalin_Synthesis Start Epoxide Ene-Yne Precursor Reaction Ti(III)-catalyzed Epoxide Ring-Opening/ Ene-Yne Cyclization Start->Reaction Product C19 Oxidized trans-Decalin Core Reaction->Product

Caption: Workflow for the synthesis of the trans-decalin core.

Protocol:

A detailed experimental protocol for the titanium(III)-catalyzed cyclization is as follows:

  • Preparation of the Titanium(III) Reagent: In a flame-dried flask under an argon atmosphere, a solution of TiCl₄ in toluene (B28343) is treated with a reducing agent (e.g., zinc dust) to generate the active Ti(III) species. The color of the solution typically changes, indicating the formation of the low-valent titanium reagent.

  • Cyclization Reaction: The epoxide ene-yne precursor, dissolved in an anhydrous solvent such as tetrahydrofuran (B95107) (THF), is slowly added to the freshly prepared Ti(III) reagent at a controlled temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: The reaction is quenched by the addition of a suitable reagent (e.g., aqueous sodium bicarbonate solution). The mixture is then extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the pure trans-decalin core.

Quantitative Data:

StepTransformationKey ReagentsSolventYield (%)Diastereomeric Ratio (d.r.)
1Synthesis of Epoxide Ene-Yne PrecursorCommercially available starting materialsVariousMulti-stepN/A
2Ti(III)-catalyzed CyclizationTiCl₄, Zn dustTHF/Toluene60-70%>20:1
Assembly of the Furan Moiety

The furan fragment is coupled to the trans-decalin core using a metallaphotoredox-enabled deoxygenative coupling of an alcohol precursor.[1][2][3]

Experimental Workflow:

Furan_Coupling Decalin trans-Decalin Core Reaction Metallaphotoredox Deoxygenative Coupling Decalin->Reaction Alcohol Furan Alcohol Precursor Alcohol->Reaction Product Coupled Decalin-Furan Reaction->Product

Caption: Workflow for the furan moiety coupling reaction.

Protocol:

  • Reaction Setup: In a reaction vessel equipped with a stir bar, the trans-decalin intermediate, the furan alcohol precursor, a photocatalyst (e.g., an iridium or ruthenium complex), a nickel catalyst (e.g., NiCl₂·glyme), and a suitable ligand are combined in a degassed solvent (e.g., dimethylformamide, DMF).

  • Irradiation: The reaction mixture is irradiated with a light source (e.g., a blue LED lamp) at a controlled temperature.

  • Reaction Monitoring: The reaction progress is monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by flash column chromatography to yield the coupled product.

Quantitative Data:

StepTransformationKey ReagentsSolventYield (%)
3Metallaphotoredox CouplingIr photocatalyst, NiCl₂·glyme, LigandDMF50-60%
Formation of the 2,3-Dihydrofuran Motif

The final key transformation is the formation of the 2,3-dihydrofuran ring via a SmI₂-mediated elimination of a pre-installed acetal.[1][2][3]

Experimental Workflow:

Dihydrofuran_Formation Acetal Acetal Precursor Reaction SmI₂-mediated Elimination Acetal->Reaction Product This compound Reaction->Product

Caption: Workflow for the formation of the 2,3-dihydrofuran ring.

Protocol:

  • Preparation of SmI₂ Solution: A solution of samarium(II) iodide in THF is either commercially obtained or freshly prepared by reacting samarium metal with 1,2-diiodoethane (B146647) in anhydrous THF under an inert atmosphere.

  • Elimination Reaction: The acetal precursor, dissolved in THF, is added to the SmI₂ solution at a low temperature (e.g., -78 °C). A proton source, such as methanol, is often included.

  • Reaction Monitoring: The reaction is monitored by the disappearance of the starting material on TLC.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium thiosulfate. The mixture is extracted, and the combined organic layers are processed as previously described. The final product, this compound, is purified by preparative HPLC.

Quantitative Data:

StepTransformationKey ReagentsSolventYield (%)
4SmI₂-mediated EliminationSmI₂, MeOHTHF40-50%

Conclusion

The first asymmetric total synthesis of this compound represents a significant advancement in the field of natural product synthesis. The strategic use of modern synthetic methodologies, including a key titanium(III)-catalyzed cyclization, a metallaphotoredox coupling, and a SmI₂-mediated elimination, allowed for the efficient and stereocontrolled construction of this complex molecule. The detailed protocols and data presented in these application notes provide a valuable resource for researchers aiming to synthesize this compound, its analogs, or other complex natural products, thereby facilitating further investigations into their biological activities and potential therapeutic applications.

References

Application Notes and Protocols for the Characterization of Clerodane Diterpenes using HPLC and NMR Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clerodane diterpenes are a large and structurally diverse class of natural products exhibiting a wide range of biological activities, including insect antifeedant, antimicrobial, and anticancer properties.[1][2][3] The accurate characterization of these compounds is crucial for drug discovery and development. This document provides detailed application notes and protocols for the use of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, two powerful analytical techniques for the isolation, purification, and structural elucidation of clerodane diterpenes.

High-Performance Liquid Chromatography (HPLC) for Clerodane Analysis

HPLC is an indispensable tool for the separation, quantification, and purification of clerodane diterpenes from complex plant extracts.[4][5] Depending on the specific research goal, different HPLC configurations such as HPLC with Ultraviolet detection (HPLC-UV) or Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) can be employed.[6]

Experimental Protocol: HPLC-UV for Quantification of a Target Clerodane Diterpene

This protocol outlines a general method for the quantification of a specific clerodane diterpene in a plant extract.

1. Sample Preparation:

  • Extraction: A common method is solvent extraction.[7] For instance, air-dried and powdered plant material (e.g., 100 g) can be macerated with n-hexane (3 x 700 mL, each for 72 hours) at room temperature.[8] The combined extract is then filtered and concentrated under reduced pressure.[8] Other solvents like methanol (B129727) or ethanol (B145695) can also be used depending on the polarity of the target compounds.[7]

  • Purification (Solid-Phase Extraction - SPE): The crude extract can be further purified using SPE to remove interfering matrix components.[9] A C18 cartridge is often suitable. The cartridge is first conditioned with methanol and then water. The extract, dissolved in a suitable solvent, is loaded onto the cartridge. Interfering compounds are washed away with a weak solvent, and the clerodane-containing fraction is eluted with a stronger solvent like methanol or acetonitrile (B52724).

  • Final Sample Preparation: The purified fraction is evaporated to dryness and reconstituted in the mobile phase to a known concentration (e.g., 1 mg/mL) for HPLC analysis.[6] The sample should be filtered through a 0.45 µm syringe filter before injection.[10]

2. HPLC Instrumentation and Conditions:

  • Instrument: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[5]

  • Mobile Phase: A gradient elution with water (A) and methanol or acetonitrile (B), both with 0.1% formic acid, is often effective.[6]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Clerodane diterpenes often lack a strong chromophore, so detection is usually performed at low UV wavelengths, such as 205-220 nm.[11]

  • Injection Volume: 10-20 µL.

3. Calibration Curve:

  • Prepare a stock solution of a certified reference standard of the target clerodane diterpene in the mobile phase (e.g., 1 mg/mL).[6]

  • Perform serial dilutions to prepare a series of calibration standards with concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.[6]

  • Inject each standard in triplicate and plot the peak area versus the concentration to generate a calibration curve.

4. Data Analysis:

  • Inject the prepared plant extract sample in triplicate.

  • Determine the peak area of the target clerodane diterpene.

  • Calculate the concentration of the target compound in the sample using the linear regression equation from the calibration curve.

Data Presentation: HPLC Method Comparison

For a comprehensive analysis, cross-validation of different analytical techniques is recommended.[6]

ParameterHPLC-UVUPLC-MS
Principle Chromatographic separation followed by UV absorbance detection.[6]Chromatographic separation followed by mass-to-charge ratio detection.[6]
Primary Use Quantification, Purity Assessment.[6]Quantification, Identification, Structural Elucidation.[6]
Sensitivity LowerHigher
Selectivity LowerHigher
Structural Info Limited (UV spectrum)High (Mass spectrum, fragmentation)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy is the most powerful technique for the definitive structure elucidation of new or unknown clerodane diterpenes.[1][12] A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically required.[13][14]

Experimental Protocol: NMR for Clerodane Structure Elucidation

1. Sample Preparation:

  • The clerodane diterpene must be isolated and purified, typically through a combination of column chromatography and preparative HPLC.[5][15]

  • The purified sample (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD) in a standard 5 mm NMR tube.

2. NMR Experiments:

A standard set of NMR experiments for structure elucidation includes:

  • 1D NMR:

    • ¹H NMR: Provides information on the number and types of protons, their chemical environment, and scalar couplings.

    • ¹³C NMR: Shows the number of carbon atoms and their types (e.g., CH₃, CH₂, CH, C).

    • DEPT (Distortionless Enhancement by Polarization Transfer): Helps to distinguish between CH₃, CH₂, and CH groups.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing the connectivity of proton spin systems.[16][17]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.[16][17]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems and assigning quaternary carbons.[16][17]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.[17]

3. Data Analysis and Structure Elucidation:

  • The combination of these NMR spectra allows for the piecing together of the molecular structure.

  • The ¹H and ¹³C chemical shifts are assigned based on the correlations observed in the 2D spectra.[13][14]

  • The relative stereochemistry is determined from coupling constants in the ¹H NMR spectrum and NOESY correlations.[8]

Data Presentation: Example ¹H and ¹³C NMR Data for a Clerodane Diterpene

The following table presents example ¹H and ¹³C NMR data for a hypothetical clerodane diterpene, illustrating how the data is typically reported. Actual chemical shifts will vary depending on the specific structure.[18][19]

PositionδC (ppm)δH (ppm, mult., J in Hz)
135.21.55 (m), 1.65 (m)
225.81.80 (m)
3125.15.40 (d, J = 5.0)
4138.2
545.61.90 (m)
628.91.45 (m), 1.55 (m)
738.41.70 (m)
842.11.85 (m)
955.3
1040.11.60 (m)
1122.52.10 (m), 2.20 (m)
1270.34.10 (dd, J = 8.0, 4.0)
13128.76.30 (s)
14143.57.20 (s)
15111.26.10 (s)
16172.1
1718.50.95 (d, J = 7.0)
1821.31.10 (s)
1915.81.05 (s)
2025.10.90 (s)

Visualizing the Workflow

Diagram: Experimental Workflow for Clerodane Characterization

Clerodin_Characterization_Workflow cluster_extraction Extraction & Isolation cluster_hplc HPLC Analysis & Purification cluster_nmr Structure Elucidation Plant_Material Plant Material Solvent_Extraction Solvent Extraction Plant_Material->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Column_Chromatography Column Chromatography Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions Analytical_HPLC Analytical HPLC-UV/MS Fractions->Analytical_HPLC Preparative_HPLC Preparative HPLC Fractions->Preparative_HPLC Quantitative_Data Quantitative Data Analytical_HPLC->Quantitative_Data Pure_Clerodane Pure Clerodane Preparative_HPLC->Pure_Clerodane NMR_Spectroscopy NMR Spectroscopy (1D & 2D) Pure_Clerodane->NMR_Spectroscopy Structure_Elucidation Structure Elucidation NMR_Spectroscopy->Structure_Elucidation Final_Structure Final Structure Structure_Elucidation->Final_Structure

Caption: Workflow for the isolation and characterization of clerodane diterpenes.

Diagram: Logic of 2D NMR for Structure Elucidation

NMR_Logic cluster_1d 1D NMR cluster_2d 2D NMR Correlations cluster_structure Structural Information H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Bonds) H1_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Bonds) H1_NMR->HMBC NOESY NOESY (Spatial Proximity) H1_NMR->NOESY C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC C13_NMR->HMBC Molecular_Fragments Molecular Fragments COSY->Molecular_Fragments HSQC->Molecular_Fragments Connectivity Complete Connectivity HMBC->Connectivity Stereochemistry Relative Stereochemistry NOESY->Stereochemistry Molecular_Fragments->Connectivity Final_Structure Final Structure Connectivity->Final_Structure Stereochemistry->Final_Structure

Caption: Logical relationships in 2D NMR-based structure elucidation of clerodanes.

References

Application Notes and Protocols for Determining Clerodin Cytotoxicity using MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clerodin, a diterpenoid compound isolated from plants of the genus Clerodendrum, has demonstrated significant cytotoxic effects against various cancer cell lines.[1] Its potential as an anticancer agent is attributed to its ability to induce apoptosis and increase intracellular reactive oxygen species (ROS).[2] This document provides a detailed protocol for assessing the cytotoxicity of this compound using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

The MTT assay is a widely used colorimetric method to evaluate cell viability and proliferation.[3] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases, primarily succinate (B1194679) dehydrogenase, in metabolically active cells.[4] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance of the solubilized formazan solution.[5] This protocol outlines the necessary steps for preparing reagents, treating cells with this compound, performing the MTT assay, and analyzing the data to determine the half-maximal inhibitory concentration (IC50) of this compound.

Experimental Protocols

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided in the table below.

Material/ReagentSpecifications
This compoundHigh purity
Cell Linee.g., MCF-7 (human breast cancer) or other relevant cancer cell line
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)Cell culture grade
Dimethyl sulfoxide (B87167) (DMSO)Cell culture grade
Complete cell culture mediume.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin
Phosphate-Buffered Saline (PBS)pH 7.4, sterile
96-well flat-bottom microplatesSterile, tissue culture treated
CO2 Incubator37°C, 5% CO2
Microplate readerCapable of measuring absorbance at 570 nm
Pipettes and sterile tips
Inverted microscopeFor cell morphology observation

Reagent Preparation

Proper preparation of reagents is critical for the accuracy and reproducibility of the MTT assay.

ReagentPreparation InstructionsStorage
MTT Stock Solution (5 mg/mL) 1. Dissolve 50 mg of MTT powder in 10 mL of sterile PBS. 2. Vortex until fully dissolved. 3. Sterilize the solution by passing it through a 0.22 µm filter.Store at 4°C, protected from light, for up to 4 weeks. For long-term storage, aliquot and store at -20°C.
This compound Stock Solution 1. Dissolve this compound in DMSO to a high concentration (e.g., 10 mM). 2. Aliquot and store.Store at -20°C. Avoid repeated freeze-thaw cycles.
This compound Working Solutions Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations for the experiment.Prepare fresh on the day of the experiment.

Experimental Workflow

The following diagram outlines the key steps of the MTT assay for determining this compound cytotoxicity.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in a 96-well plate incubate_24h Incubate for 24 hours seed_cells->incubate_24h treat_cells Treat cells with various concentrations of this compound incubate_24h->treat_cells Adherent cells form a monolayer incubate_treatment Incubate for 24-72 hours treat_cells->incubate_treatment add_mtt Add MTT solution to each well incubate_treatment->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt solubilize Add DMSO to dissolve formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Caption: Workflow of the MTT assay for this compound cytotoxicity.

Step-by-Step Protocol

  • Cell Seeding:

    • Culture cells to about 80% confluency.

    • Trypsinize adherent cells and perform a cell count.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Include wells for a "no cell" control (medium only) to serve as a background control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[4]

  • This compound Treatment:

    • After 24 hours, carefully remove the medium.

    • Add 100 µL of fresh medium containing various concentrations of this compound to the treatment wells.

    • Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and an untreated control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well.[4]

    • Incubate the plate for 3-4 hours at 37°C, protected from light.

    • After incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.[5] A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Presentation and Analysis

Data Collection

Record the absorbance values in a structured table as shown below.

This compound Conc. (µM)Replicate 1 (Absorbance)Replicate 2 (Absorbance)Replicate 3 (Absorbance)Average Absorbance% Cell Viability
0 (Untreated)100
Vehicle Control
Concentration 1
Concentration 2
Concentration 3
...
No Cell Control

Calculation of Cell Viability

  • Correct for Background: Subtract the average absorbance of the "no cell" control from all other absorbance values.

  • Calculate Percentage Viability:

    • % Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Untreated Control) x 100

Determination of IC50

The IC50 value is the concentration of this compound that inhibits 50% of cell viability.

  • Plot a dose-response curve with the log of this compound concentration on the x-axis and the percentage of cell viability on the y-axis.

  • Use non-linear regression analysis (e.g., using software like GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC50 value.[7][8]

This compound's Cytotoxic Mechanism

The cytotoxic effects of this compound are associated with the induction of apoptosis and the generation of reactive oxygen species (ROS). The following diagram provides a simplified overview of the proposed mechanism.

Clerodin_Mechanism This compound This compound Cell Cancer Cell This compound->Cell Enters ROS Increased ROS Production Cell->ROS Induces Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis Triggers CellDeath Cell Death Apoptosis->CellDeath

Caption: Proposed mechanism of this compound-induced cytotoxicity.

The MTT assay is a reliable and straightforward method for evaluating the cytotoxic potential of this compound.[9] This protocol provides a detailed framework for conducting the assay and analyzing the results to determine the IC50 value, a critical parameter in drug development. Further investigations into the specific signaling pathways, such as the PI3K-Akt and p53 pathways, will provide a more comprehensive understanding of this compound's mechanism of action.[2]

References

Establishing In Vivo Animal Models for Clerodin Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clerodin, a member of the clerodane diterpenoid class of natural products, has garnered significant interest for its diverse biological activities, including anticancer, anti-inflammatory, and antiprotozoal properties. Preclinical evaluation of this compound's therapeutic potential necessitates the use of robust and reproducible in vivo animal models. This document provides detailed application notes and protocols for establishing such models to investigate the efficacy and mechanism of action of this compound. While in vivo research on purified this compound is emerging, many studies have utilized extracts of plants from the Clerodendrum genus, which are rich in clerodane diterpenes. This guide will distinguish between findings from purified compounds and extracts where applicable and provide a comprehensive resource for researchers in this field.

I. Anticancer Activity of this compound

In vivo studies are crucial to validate the anticancer potential of this compound observed in in vitro settings. Xenograft tumor models in immunodeficient mice are the most common approach for evaluating the efficacy of novel anticancer agents.

Experimental Protocol: Human Tumor Xenograft Model

This protocol outlines the establishment of a subcutaneous xenograft model using a human cancer cell line to assess the in vivo anticancer activity of this compound.

1. Animal Model:

  • Species: Immunocompromised mice (e.g., Athymic Nude-Foxn1nu, SCID, or NOD/SCID).

  • Age/Weight: 6-8 weeks old, 20-25 g.

  • Acclimatization: House animals for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle, ad libitum access to food and water).

2. Cell Culture and Tumor Inoculation:

  • Cell Line: Select a human cancer cell line relevant to the research focus (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer). Recent in vitro studies have shown this compound's cytotoxicity against the human monocytic leukemia cell line THP-1 and the breast cancer cell line MCF-7[1][2].

  • Cell Preparation: Culture cells in appropriate media until they reach 80-90% confluency. Harvest cells and resuspend in sterile, serum-free media or PBS at a concentration of 5 x 106 to 1 x 107 cells/100 µL.

  • Inoculation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

3. This compound Administration:

  • Tumor Growth: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length × Width²)/2.

  • Treatment Initiation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into control and treatment groups.

  • Dosage and Administration:

    • While specific in vivo dosage for purified this compound is not yet well-established in publicly available literature, studies on extracts from Clerodendrum species can provide a starting point. For instance, a methanolic extract of Clerodendrum serratum roots showed anticancer activity at doses of 100 and 200 mg/kg body weight administered orally[3].

    • For purified clerodane diterpenes, intraperitoneal or oral administration are common routes.

    • A pilot dose-finding study is recommended to determine the optimal therapeutic dose and to assess for any signs of toxicity.

  • Control Groups: Include a vehicle control group (receiving the same solvent used to dissolve this compound) and a positive control group (treated with a standard-of-care chemotherapeutic agent).

4. Efficacy Evaluation:

  • Tumor Growth Inhibition: Continue to measure tumor volume throughout the study. At the end of the experiment, euthanize the mice, excise the tumors, and record their weight. Calculate the percentage of tumor growth inhibition (% TGI).

  • Survival Analysis: In separate studies, monitor the survival of the animals to determine the effect of this compound on overall survival.

  • Histopathological Analysis: Fix tumor tissues in formalin and embed in paraffin (B1166041) for histological examination to assess for necrosis, apoptosis, and changes in tumor morphology.

  • Biomarker Analysis: Analyze tumor lysates by Western blot or immunohistochemistry for markers of apoptosis (e.g., cleaved caspase-3) and proliferation (e.g., Ki-67).

Quantitative Data from this compound-Related Anticancer Studies
Compound/ExtractAnimal ModelCell LineDosageRouteEfficacyReference
Methanolic Extract of Clerodendrum serratumSwiss albino miceDalton's Ascites Lymphoma (DLA)100 & 200 mg/kgOralIncreased mean survival time and restored hematological parameters.[3]
Methanolic Extract of Clerodendrum viscosumSwiss albino miceEhrlich Ascites Carcinoma (EAC)200 & 400 mg/kgOralSignificant decrease in tumor volume and viable tumor cell count.[4]

Experimental Workflow for Anticancer Studies

anticancer_workflow cluster_prep Preparation cluster_induction Tumor Induction cluster_treatment Treatment cluster_evaluation Evaluation animal_prep Animal Acclimatization inoculation Subcutaneous Cell Inoculation animal_prep->inoculation cell_prep Cancer Cell Culture cell_prep->inoculation randomization Randomization inoculation->randomization treatment This compound Administration randomization->treatment tumor_measurement Tumor Volume/Weight treatment->tumor_measurement survival Survival Analysis treatment->survival histology Histopathology tumor_measurement->histology biomarkers Biomarker Analysis histology->biomarkers

Workflow for in vivo anticancer efficacy testing of this compound.

II. Anti-inflammatory Activity of this compound

The carrageenan-induced paw edema model is a classic and reliable method for screening the acute anti-inflammatory effects of compounds.

Experimental Protocol: Carrageenan-Induced Paw Edema

1. Animal Model:

  • Species: Wistar rats or Swiss albino mice.

  • Age/Weight: 150-200 g for rats, 20-25 g for mice.

  • Acclimatization: As described for the anticancer model.

2. This compound Administration:

  • Grouping: Divide animals into control and treatment groups.

  • Dosage and Administration:

    • Studies on extracts of Clerodendrum species have shown anti-inflammatory effects at doses ranging from 200-500 mg/kg, administered orally[5].

    • A petroleum ether extract of Clerodendrum paniculatum at 400 mg/kg showed a 69.5% inhibition of paw edema[6].

    • Administer this compound (dissolved in a suitable vehicle, e.g., 1% Tween 80 in saline) orally or intraperitoneally 30-60 minutes before carrageenan injection.

  • Control Groups: Include a vehicle control group and a positive control group (e.g., indomethacin (B1671933) at 10 mg/kg).

3. Induction of Inflammation:

  • Carrageenan Injection: Inject 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar region of the right hind paw of each animal.

4. Evaluation of Anti-inflammatory Effect:

  • Paw Volume Measurement: Measure the paw volume of both the carrageenan-injected and contralateral paws at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection using a plethysmometer.

  • Calculation of Edema and Inhibition:

    • Paw Edema = (Paw volume at time 't') - (Initial paw volume)

    • % Inhibition = [(Edemacontrol - Edematreated) / Edemacontrol] × 100

  • Biochemical Analysis: At the end of the experiment, euthanize the animals and collect paw tissue to measure levels of pro-inflammatory mediators such as TNF-α, IL-1β, and prostaglandin (B15479496) E2 (PGE2) by ELISA.

Quantitative Data from this compound-Related Anti-inflammatory Studies
Compound/ExtractAnimal ModelDosageRoute% Inhibition of Paw Edema (at 4h)Reference
Petroleum Ether Extract of Clerodendrum paniculatumWistar rats400 mg/kgOral69.5%[6]
Chloroform Extract of Clerodendrum paniculatumWistar rats400 mg/kgOral58.5%[6]
Methanolic Extract of Clerodendron infortunatumWistar rats500 mg/kgOralSignificant reduction (p<0.01)[5]

Experimental Workflow for Anti-inflammatory Studies

anti_inflammatory_workflow cluster_prep Preparation cluster_treatment Treatment cluster_induction Inflammation Induction cluster_evaluation Evaluation animal_prep Animal Acclimatization & Grouping treatment This compound/Vehicle/ Positive Control Admin. animal_prep->treatment induction Carrageenan Injection treatment->induction paw_measurement Paw Volume Measurement induction->paw_measurement biochemical Biochemical Analysis paw_measurement->biochemical

Workflow for carrageenan-induced paw edema model.

III. Antiprotozoal Activity of this compound

Clerodane diterpenes have shown promising activity against various protozoan parasites. The following are general protocols that can be adapted for testing this compound.

Experimental Protocol: In Vivo Leishmaniasis Model

1. Animal Model:

  • Species: BALB/c mice.

  • Age/Weight: 6-8 weeks old.

2. Parasite and Infection:

  • Parasite: Leishmania major or Leishmania donovani.

  • Infection: Subcutaneously inject 2 x 106 stationary-phase promastigotes into the footpad or base of the tail.

3. This compound Administration:

  • Dosage and Administration: While specific data for this compound is limited, other clerodane diterpenes have been tested. For example, casearins have shown antileishmanial activity in vitro[7]. Oral or intraperitoneal administration of this compound would be appropriate starting points for in vivo studies. A dose-ranging study is essential.

4. Efficacy Evaluation:

  • Lesion Size: Measure the diameter of the footpad lesion weekly.

  • Parasite Load: At the end of the study, determine the parasite burden in the infected footpad, lymph nodes, and spleen by limiting dilution assay or qPCR.

Experimental Protocol: In Vivo Malaria Model

1. Animal Model:

  • Species: Swiss albino mice.

2. Parasite and Infection:

  • Parasite: Plasmodium berghei (a rodent malaria parasite).

  • Infection: Intraperitoneally inject 1 x 107 parasitized red blood cells.

3. This compound Administration:

  • Dosage and Administration: Administer this compound orally or intraperitoneally for 4 consecutive days, starting 24 hours post-infection. A study on the clerodane diterpene gomphostenin-A showed 93% chemosuppression against P. berghei at a dose of 200 mg/kg[8].

4. Efficacy Evaluation:

  • Parasitemia: Prepare thin blood smears from the tail vein daily and determine the percentage of parasitized erythrocytes.

  • Survival: Monitor the survival of the mice.

IV. Toxicity Studies

Prior to efficacy studies, it is essential to establish the safety profile of this compound.

Experimental Protocol: Acute Oral Toxicity Study

1. Animal Model:

  • Species: Wistar rats or Swiss albino mice.

  • Grouping: Use a single group of animals (n=3-5) for each dose level.

2. This compound Administration:

  • Dosage: Administer a single oral dose of this compound at increasing concentrations (e.g., 50, 100, 250, 500, 1000, 2000 mg/kg). Studies on extracts of Clerodendrum species have indicated low toxicity, with no mortality observed at doses up to 2000 mg/kg[9][10].

  • Observation: Observe animals for signs of toxicity and mortality for up to 14 days.

3. Endpoint:

  • Determine the LD50 (lethal dose for 50% of the animals).

Experimental Protocol: Sub-chronic Toxicity Study

1. Animal Model:

  • Species: Wistar rats.

2. This compound Administration:

  • Dosage: Administer this compound orally daily for 28 or 90 days at three different dose levels (low, medium, and high), determined from the acute toxicity study.

3. Evaluation:

  • Observations: Monitor body weight, food and water intake, and clinical signs of toxicity throughout the study.

  • Analysis: At the end of the study, collect blood for hematological and biochemical analysis. Perform histopathological examination of major organs.

V. Signaling Pathways

In vitro studies suggest that this compound may exert its anticancer and anti-inflammatory effects through the modulation of key signaling pathways. These pathways should be investigated in vivo to confirm the mechanism of action.

Proposed Signaling Pathways for In Vivo Investigation

1. NF-κB Signaling Pathway (Anti-inflammatory):

  • This compound may inhibit the activation of the NF-κB pathway, a key regulator of inflammation. This can be assessed in vivo by measuring the levels of phosphorylated IκBα and the nuclear translocation of NF-κB p65 in inflamed tissues from the carrageenan-induced paw edema model.

NFkB_pathway cluster_this compound This compound cluster_pathway NF-κB Signaling Pathway This compound This compound IKK IKK This compound->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Release nucleus Nucleus NFkB->nucleus Translocation genes Pro-inflammatory Gene Expression NFkB->genes Activation

Proposed inhibition of the NF-κB pathway by this compound.

2. Caspase-3 Dependent Apoptosis (Anticancer):

  • This compound has been shown to induce apoptosis in cancer cells in vitro. A key event in apoptosis is the activation of caspase-3. In vivo, the expression of cleaved (active) caspase-3 can be measured in tumor tissues from this compound-treated animals by immunohistochemistry or Western blotting[11].

caspase_pathway cluster_this compound This compound cluster_pathway Apoptosis Pathway This compound This compound procaspase Pro-caspase-3 This compound->procaspase Induction of Upstream Signals caspase Active Caspase-3 procaspase->caspase Cleavage apoptosis Apoptosis caspase->apoptosis Execution

Proposed activation of caspase-3 mediated apoptosis by this compound.

Conclusion

The protocols and application notes provided here offer a framework for establishing robust in vivo animal models to investigate the therapeutic potential of this compound. While there is a need for more studies using purified this compound to establish definitive dose-response relationships and toxicity profiles, the information gathered from extracts of Clerodendrum species provides a valuable starting point. Future research should focus on elucidating the in vivo mechanisms of action of this compound, particularly its effects on key signaling pathways, to further validate its potential as a novel therapeutic agent.

References

Application Notes and Protocols for Cell-Based Assays to Determine Clerodin Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clerodane diterpenes are a large and structurally diverse class of natural products isolated from various plants, fungi, and marine organisms.[1][2] This class of compounds has garnered significant interest in the scientific community due to a wide range of biological activities, including cytotoxic, anti-inflammatory, antimicrobial, and neurological effects.[1][2][3] For instance, certain clerodanes have demonstrated potent cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest.[1][4] Their anti-inflammatory properties are often attributed to the modulation of key signaling pathways, such as the inhibition of pro-inflammatory mediators like cytokines and nitric oxide.[3][5][6] This document provides detailed application notes and standardized protocols for a suite of cell-based assays to effectively screen and characterize the bioactivity of clerodin compounds.

Data Presentation: Bioactivity of Selected Clerodane Diterpenes

The following tables summarize the reported bioactivities of various clerodane diterpenes, providing a comparative overview of their potency.

Table 1: Cytotoxic Activity of Clerodane Diterpenes against Cancer Cell Lines

Clerodane DiterpeneCancer Cell LineAssay TypeIC50 / ED50 (µM)Reference
Zuelaguidin BCCRF-CEM (Leukemia)Not Specified1.6[7]
Zuelaguidin CCCRF-CEM (Leukemia)Not Specified2.5[7]
Zuelaguidin ECCRF-CEM (Leukemia)Not Specified1.9[7]
Corymbulosin ASF539 (CNS Tumor)Cytotoxicity Assay0.6[2]
Corymbulosin ALOX (Melanoma)Cytotoxicity Assay8[2]
Polyalthialdoic acidHuman Tumor Cell LinesCytotoxicity Assay~1.7 (0.6 µg/mL)[8]
This compoundMCF-7 (Breast Cancer)MTT Assay~60 (30.88 µg/mL)[9]
Caseamembrin TPancreatic Carcinoma (PANC-1)PrestoBlue Assay< 1 µg/mL[10]
Corybulosin IPancreatic Carcinoma (PANC-1)PrestoBlue Assay< 1 µg/mL[10]
Isocaseamembrin EPancreatic Carcinoma (PANC-1)PrestoBlue Assay< 1 µg/mL[10]

Table 2: Anti-inflammatory Activity of Clerodane Diterpenes

Clerodane DiterpeneCell LineBioactivity MeasuredIC50 (µM) / % InhibitionReference
Callicarpin BJ774A.1 (Macrophage)NLRP3 Inflammasome Activation4.0[3]
Callicarpin CJ774A.1 (Macrophage)NLRP3 Inflammasome Activation16.6[3]
Crassifolin W (Compound 5)RAW 264.7 (Macrophage)IL-6 Secretion32.78% at 50 µM[5]
Crassifolin W (Compound 5)RAW 264.7 (Macrophage)TNF-α Secretion12.53% at 50 µM[5]
16-oxocleroda-3,13-dien-15-oic acidRAW 264.7 (Macrophage)NO Production Inhibition86.3% at 10 µg/mL[6]
16-hydroxycleroda-3,13-dien-15,16-olideRAW 264.7 (Macrophage)NO Production Inhibition81.1% at 10 µg/mL[6]

Table 3: Antimicrobial Activity of Clerodane Diterpenes

Clerodane DiterpeneMicroorganismAssay TypeMIC (µg/mL)Reference
Solidagoic acid HBacillus subtilis subsp. spizizeniiMicrodilutionModerate Activity[11]
Solidagoic acid HRhodococcus fasciansMicrodilutionModerate Activity[11]
Solidagoic acid IBacillus subtilis subsp. spizizeniiMicrodilutionModerate Activity[11]
Solidagoic acid IRhodococcus fasciansMicrodilutionModerate Activity[11]
Furanyl Clerodanoic AcidStaphylococcus aureusXTT Assay64[12]
Furanyl Clerodanoic AcidEscherichia coliXTT Assay128[12]

Experimental Protocols & Visualizations

Detailed methodologies for key cell-based assays are provided below, accompanied by workflow diagrams generated using Graphviz (DOT language).

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13][14] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals.[13][14]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[15]

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO, final concentration ≤ 0.1%) and a positive control (e.g., doxorubicin). Incubate for 24 to 72 hours.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[16] Following the treatment period, add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[13][15]

  • Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[13][14][15]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14][15] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[15][16]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis start Start seed Seed Cells (96-well plate) start->seed incubate1 Incubate (24h) seed->incubate1 treat Add this compound Compounds incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate (3-4h) add_mtt->incubate3 solubilize Add Solubilizer (e.g., DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze end End analyze->end NFkB_Luciferase_Workflow cluster_setup Cell Preparation & Transfection cluster_treatment Treatment & Stimulation cluster_measurement Measurement & Analysis seed Seed Cells (96-well plate) transfect Co-transfect with pNF-kB-Luc & pRL-TK plasmids seed->transfect incubate1 Incubate (24h) transfect->incubate1 treat Pre-treat with This compound Compounds (1-2h) incubate1->treat stimulate Stimulate with TNF-α or LPS (6-8h) treat->stimulate lyse Lyse Cells stimulate->lyse measure_firefly Measure Firefly Luciferase Activity lyse->measure_firefly measure_renilla Measure Renilla Luciferase Activity measure_firefly->measure_renilla analyze Normalize & Analyze Data measure_renilla->analyze end Determine % NF-κB Inhibition analyze->end NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor TNFα/TLR4 Receptor ikb_kinase IKK Complex receptor->ikb_kinase Activates This compound This compound Compound This compound->ikb_kinase Inhibits ikb IκBα ikb_kinase->ikb Phosphorylates ikb_nfkb IκBα-NF-κB Complex ikb_kinase->ikb_nfkb nfkb NF-κB (p65/p50) nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation nucleus Nucleus dna DNA (NF-κB Response Element) nfkb_nuc->dna Binds to genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) dna->genes Induces Transcription ikb_nfkb->nfkb IκBα Degradation Broth_Microdilution_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate dilute_compound Serially Dilute this compound in 96-well Plate dilute_compound->inoculate incubate Incubate Plate (18-24h) inoculate->incubate read_mic Visually Determine MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

References

Application Notes and Protocols for Clerodin Target Identification via Network Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clerodin, a clerodane diterpenoid isolated from plants of the Clerodendrum genus, has demonstrated promising anticancer activities.[1] However, its precise molecular targets and mechanisms of action remain largely uncharacterized. Network pharmacology offers a powerful systems-biology-based approach to elucidate the complex interactions between drug molecules and multiple targets within a biological network.[2] This document provides a detailed workflow and experimental protocols for the identification and validation of this compound's targets using an integrated network pharmacology and experimental approach.

Introduction to Network Pharmacology in Natural Product Research

Traditional drug discovery has often followed a "one-drug, one-target" paradigm. However, the therapeutic efficacy of many natural products, like this compound, is believed to arise from their ability to modulate multiple targets simultaneously, a concept known as polypharmacology. Network pharmacology embraces this complexity by constructing and analyzing biological networks to identify the synergistic effects of compounds on various pathways.[2] This approach is particularly well-suited for the study of natural products, which often possess multi-target activities.[2] The general workflow involves computational prediction of drug-target interactions, construction of a drug-target-disease network, and subsequent experimental validation of the predicted targets and pathways.

Quantitative Data Summary

A critical aspect of target identification and validation is the quantification of a compound's activity. The following table summarizes the known quantitative data for this compound's anticancer effects.

ParameterCell LineValueReference
IC50 MCF-7 (Breast Cancer)30.88 ± 2.06 µg/mL[3]
IC50 HepG2 (Liver Cancer)To be determined
IC50 Huh7 (Liver Cancer)To be determined
Binding Affinity (Kd/Ki) CDK2To be determined
Binding Affinity (Kd/Ki) HSP90AA1To be determined
Binding Affinity (Kd/Ki) PIK3CGTo be determined
Binding Affinity (Kd/Ki) FNTATo be determined
Binding Affinity (Kd/Ki) ARTo be determined
Binding Affinity (Kd/Ki) TP53To be determined
Binding Affinity (Kd/Ki) HEXBTo be determined

Network Pharmacology Workflow for this compound

This section outlines a step-by-step computational workflow to predict the potential targets of this compound and their associated signaling pathways.

Diagram: Network Pharmacology Workflow

network_pharmacology_workflow cluster_0 Computational Analysis cluster_1 Experimental Validation clerodin_structure This compound Structure (SMILES/SDF) target_prediction Target Prediction (e.g., SwissTargetPrediction) clerodin_structure->target_prediction network_construction Drug-Target-Disease Network Construction (Cytoscape) target_prediction->network_construction disease_genes Disease-Related Genes (e.g., GeneCards, OMIM) disease_genes->network_construction enrichment_analysis Functional Enrichment (GO & KEGG) network_construction->enrichment_analysis molecular_docking Molecular Docking (AutoDock Vina) enrichment_analysis->molecular_docking cell_culture Cancer Cell Culture molecular_docking->cell_culture Hypothesis cytotoxicity_assay Cytotoxicity Assay (MTT Assay) cell_culture->cytotoxicity_assay western_blot Western Blot cytotoxicity_assay->western_blot rt_pcr RT-PCR cytotoxicity_assay->rt_pcr binding_assay Binding Affinity Assay (e.g., SPR, MST) western_blot->binding_assay Confirmation rt_pcr->binding_assay Confirmation CDK2_pathway Growth Factors Growth Factors Ras/Raf/MEK/ERK Ras/Raf/MEK/ERK Growth Factors->Ras/Raf/MEK/ERK Cyclin D Cyclin D Ras/Raf/MEK/ERK->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Rb CDK4/6->Rb p E2F E2F Rb->E2F Cyclin E Cyclin E E2F->Cyclin E CDK2 CDK2 Cyclin E->CDK2 CDK2->Rb p S-phase entry S-phase entry CDK2->S-phase entry This compound This compound This compound->CDK2 Inhibition HSP90_pathway HSP90AA1 HSP90AA1 Client Proteins Client Proteins HSP90AA1->Client Proteins Chaperoning AKT AKT ERK ERK HER2 HER2 Proliferation & Survival Proliferation & Survival AKT->Proliferation & Survival ERK->Proliferation & Survival HER2->Proliferation & Survival This compound This compound This compound->HSP90AA1 Inhibition PI3K_pathway Growth Factor Receptor Growth Factor Receptor PIK3CG PIK3CG Growth Factor Receptor->PIK3CG PIP2 PIP2 PIK3CG->PIP2 Converts to PIP3 PIP3 PIP3 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation This compound This compound This compound->PIK3CG Inhibition TP53_pathway DNA Damage DNA Damage ATM/ATR ATM/ATR DNA Damage->ATM/ATR TP53 TP53 ATM/ATR->TP53 Phosphorylates & Activates p21 p21 TP53->p21 Upregulates BAX BAX TP53->BAX Upregulates CDK2 CDK2 p21->CDK2 Cell Cycle Arrest Cell Cycle Arrest CDK2->Cell Cycle Arrest Apoptosis Apoptosis BAX->Apoptosis This compound This compound This compound->TP53 Modulation?

References

Application Notes and Protocols: Synthesis and Screening of Novel Clerodin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of novel clerodin derivatives and protocols for their screening as potential therapeutic agents. Clerodane diterpenes are a diverse group of natural products known for their wide range of biological activities, including anticancer and anti-inflammatory properties.[1] The protocols outlined below describe the semi-synthesis of novel derivatives from a natural this compound scaffold, followed by detailed methods for evaluating their cytotoxic and anti-inflammatory effects.

Data Presentation: Biological Activity of this compound Derivatives

The following tables summarize the quantitative data on the biological activities of various natural and semi-synthetic this compound derivatives.

Table 1: Cytotoxic Activity of this compound Derivatives against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Zuelaguidin BCCRF-CEM1.6[2]
Zuelaguidin CCCRF-CEM2.5[2]
Zuelaguidin ECCRF-CEM2.5[2]
Guevarain BK56233.1 ± 1.3[3]
6α-hydroxy-patagonol acetonideK56239.8 ± 1.5[3]
Cajucarinolide AK56233[4]
Deoxycajucarinolide BK56238[4]
Isocajucarinolide A (natural)K56236[4]
Isocajucarinolide A (semi-synthetic)K56236[4]
Cajucarin B (natural)K56243[4]
Cajucarin B (semi-synthetic)K56243[4]
Trans-dehydrocrotoninEhrlich Carcinoma166[4]
12-epi-dehydrocrotoninEhrlich Carcinoma164[4]
Isocajucarinolide A (natural)Ehrlich Carcinoma65[4]
Isocajucarinolide A (semi-synthetic)Ehrlich Carcinoma65[4]
Cajucarin B (natural)Ehrlich Carcinoma10[4]
Cajucarin B (semi-synthetic)Ehrlich Carcinoma10[4]

Table 2: Anti-inflammatory Activity of this compound Derivatives

CompoundAssayCell LineIC50 (µM)Reference
Tinotanoid KNitric Oxide InhibitionRAW 264.712.5 ± 0.5[5]
Tinotanoid LNitric Oxide InhibitionRAW 264.716.4 ± 0.7[5]
2-oxo-patagonalNitric Oxide InhibitionRAW 264.726.4 ± 0.4[3]
6α-hydroxy-patagonol acetonideNitric Oxide InhibitionRAW 264.717.3 ± 0.5[3]
7α-acetoxy-ent-clerodan-3,13-dien-18,19:16,15-diolideNitric Oxide InhibitionRAW 264.713.7 ± 2.0[3]
Crassifolin WIL-6 and TNF-α InhibitionRAW 264.7>50[6]

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for the synthesis and screening of this compound derivatives, as well as the key signaling pathways modulated by these compounds.

G cluster_0 Synthesis of Novel Derivatives cluster_1 Drug Screening Isolation Isolation Derivatization Derivatization Isolation->Derivatization Purification Purification Derivatization->Purification Characterization Characterization Purification->Characterization Cytotoxicity_Screening Cytotoxicity Screening Characterization->Cytotoxicity_Screening Anti_inflammatory_Screening Anti-inflammatory Screening Characterization->Anti_inflammatory_Screening Hit_Identification_1 Hit Identification Cytotoxicity_Screening->Hit_Identification_1 Active Compounds Hit_Identification_2 Hit Identification Anti_inflammatory_Screening->Hit_Identification_2 Active Compounds

Caption: Experimental workflow for synthesis and screening.

G cluster_0 Apoptosis Induction Clerodin_Derivative This compound Derivative Bax Bax Clerodin_Derivative->Bax upregulates Bcl2 Bcl2 Clerodin_Derivative->Bcl2 downregulates Caspase9 Caspase-9 Bax->Caspase9 Bcl2->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced intrinsic apoptosis pathway.

G cluster_0 Anti-inflammatory Action Clerodin_Derivative This compound Derivative IKK IKK Clerodin_Derivative->IKK LPS LPS LPS->IKK IkB IkB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Proinflammatory_Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->Proinflammatory_Genes activates transcription of

Caption: Inhibition of NF-κB signaling pathway.

Experimental Protocols

Protocol 1: Semi-synthesis of Novel this compound Derivatives

This protocol provides a general framework for the derivatization of a natural this compound scaffold, focusing on the modification of the furan (B31954) ring, a common site for synthetic elaboration.[7][8]

Materials:

  • Natural this compound starting material (e.g., isolated from Croton cajucara)

  • Anhydrous solvents (DCM, THF, etc.)

  • Reagents for specific modifications (e.g., m-CPBA for epoxidation, primary amines for ring opening, acyl chlorides/anhydrides for esterification)

  • Inert gas (Nitrogen or Argon)

  • Thin Layer Chromatography (TLC) plates

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve the starting this compound (1 equivalent) in an appropriate anhydrous solvent (e.g., DCM) under an inert atmosphere.

  • Modification of the Furan Ring:

    • Oxidation: For the synthesis of butenolide derivatives, add a solution of m-CPBA (1.1 equivalents) in DCM dropwise to the stirred solution of the this compound at 0°C.[4] Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

    • Ring Opening/Functionalization: For the synthesis of pyrrole (B145914) or other heterocyclic analogs, other specific reagents and conditions will be required. For example, treatment with primary amines can lead to furan ring-opened products.[7]

  • Quenching and Extraction: Upon completion, quench the reaction with an appropriate reagent (e.g., saturated sodium thiosulfate (B1220275) solution for m-CPBA reactions). Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to obtain the desired derivative.

  • Characterization: Characterize the structure of the purified derivative using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: MTT Assay for Cytotoxicity Screening

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of the synthesized this compound derivatives on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., K562, CCRF-CEM)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well microtiter plates

  • Synthesized this compound derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate the plate for 48 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each derivative.

Protocol 3: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol is for evaluating the anti-inflammatory potential of the this compound derivatives by measuring their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete DMEM medium with 10% FBS

  • 24-well plates

  • Synthesized this compound derivatives dissolved in DMSO

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (B80452) standard solution

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10⁵ cells/well in 500 µL of complete DMEM and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a vehicle control (cells with DMSO and LPS), and a positive control (e.g., dexamethasone).

  • Griess Reaction: After incubation, collect 100 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent Part A and 50 µL of Griess Reagent Part B to the supernatant. Incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using the sodium nitrite standard solution. Calculate the concentration of nitrite in each sample. Determine the percentage of NO inhibition for each derivative compared to the vehicle control and calculate the IC50 values. It is also recommended to perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.[6]

References

Application Notes and Protocols: Clerodin as a Lead Compound for Anticancer Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of clerodin, a naturally occurring diterpenoid, as a promising lead compound in the design and development of novel anticancer therapeutics. This document outlines the mechanisms of action, key signaling pathways, and detailed experimental protocols for evaluating the anticancer potential of this compound and its derivatives.

Introduction

This compound, a clerodane diterpene originally isolated from plants of the Clerodendrum genus, has demonstrated significant cytotoxic and pro-apoptotic effects in various cancer cell lines.[1] Its unique chemical scaffold presents an attractive starting point for medicinal chemists to develop more potent and selective anticancer agents. The primary mechanisms of action for this compound and related compounds involve the induction of apoptosis through the generation of reactive oxygen species (ROS), cell cycle arrest, and modulation of critical signaling pathways such as PI3K/Akt and p53.[1][2][3][4]

Mechanism of Action and Signaling Pathways

This compound exerts its anticancer effects through a multi-faceted approach, primarily by inducing programmed cell death (apoptosis) in cancer cells.

Key Mechanisms:

  • Induction of Oxidative Stress: this compound treatment has been shown to increase the intracellular levels of Reactive Oxygen Species (ROS).[1] This elevation in ROS disrupts the cellular redox balance, leading to oxidative damage of cellular components and triggering apoptotic pathways.

  • Apoptosis Induction: this compound and its analogs promote apoptosis, a controlled mechanism of cell death. This is characterized by cell shrinkage, membrane blebbing, and DNA fragmentation. The pro-apoptotic effects are mediated through the activation of caspases, a family of cysteine proteases that execute the apoptotic process.

  • Cell Cycle Arrest: Some clerodane diterpenes have been observed to cause cell cycle arrest, particularly at the G2/M phase, thereby inhibiting the proliferation of cancer cells.

Signaling Pathways:

This compound's anticancer activity is associated with the modulation of key signaling pathways that regulate cell survival and apoptosis:

  • PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and growth. In many cancers, this pathway is hyperactivated, promoting tumor progression. This compound has been suggested to inhibit the PI3K/Akt pathway, leading to a decrease in the phosphorylation of Akt.[5][6] This inhibition removes the pro-survival signals and sensitizes cancer cells to apoptosis.

  • p53 Signaling Pathway: The tumor suppressor protein p53 plays a pivotal role in preventing cancer formation by inducing cell cycle arrest, DNA repair, and apoptosis in response to cellular stress. This compound treatment can lead to the accumulation and activation of p53.[3][4] Activated p53 can then transcriptionally upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, thereby shifting the balance towards apoptosis.

Below are diagrams illustrating a proposed experimental workflow and the key signaling pathways involved in this compound's anticancer activity.

experimental_workflow cluster_discovery Lead Discovery & Optimization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Preclinical Studies cluster_clinical Clinical Development This compound This compound Isolation (from Clerodendrum sp.) synthesis Synthesis of This compound Analogs This compound->synthesis cytotoxicity Cytotoxicity Screening (MTT Assay) synthesis->cytotoxicity apoptosis Apoptosis Assays (Annexin V/PI, Western Blot) cytotoxicity->apoptosis ros ROS Measurement (H2DCFDA Assay) apoptosis->ros cell_cycle Cell Cycle Analysis ros->cell_cycle pathway Signaling Pathway Analysis (Western Blot, qRT-PCR) cell_cycle->pathway animal Animal Tumor Models pathway->animal toxicology Toxicology Studies animal->toxicology pharmacokinetics Pharmacokinetics (ADME) toxicology->pharmacokinetics clinical_trials Clinical Trials pharmacokinetics->clinical_trials

Figure 1: Experimental workflow for this compound-based anticancer drug discovery.

signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_p53 p53 Pathway cluster_apoptosis Apoptosis This compound This compound pi3k PI3K This compound->pi3k Inhibition p53 p53 This compound->p53 Activation akt Akt pi3k->akt caspase Caspase Activation akt->caspase Inhibition bax Bax p53->bax Upregulation bcl2 Bcl-2 p53->bcl2 Downregulation bax->caspase bcl2->caspase apoptosis Apoptosis caspase->apoptosis

Figure 2: Proposed signaling pathways of this compound-induced apoptosis.

Data Presentation

The following table summarizes the cytotoxic activity (IC50 values) of this compound and other clerodane diterpenes against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
This compoundMCF-7 (Breast)~9.5 (equivalent to 30.88 ± 2.06 µg/mL)[1]
Corymbulosin ASF539 (CNS)0.6
Corymbulosin ALOX (Melanoma)8.0
Casearvestrin AVariousPromising
Casearvestrin BVariousPromising
Casearvestrin CVariousPromising

Experimental Protocols

This section provides detailed protocols for key in vitro assays to evaluate the anticancer properties of this compound and its derivatives.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound or its derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining

Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the membrane of live or early apoptotic cells but can stain the nucleus of late apoptotic or necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

  • 6-well plates

  • Cancer cell lines

  • Test compounds

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound or its derivatives at the desired concentrations for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both Annexin V-FITC and PI.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA) is a cell-permeable non-fluorescent probe that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is proportional to the intracellular ROS levels.

Materials:

  • H2DCFDA probe

  • Fluorometric plate reader or flow cytometer

  • Black 96-well plates

  • Cancer cell lines

  • Test compounds

Protocol:

  • Cell Seeding and Treatment: Seed cells in a black 96-well plate and treat with this compound or its derivatives.

  • Probe Loading: After treatment, wash the cells with PBS and then incubate with H2DCFDA solution (typically 10-20 µM) for 30-60 minutes at 37°C.

  • Washing: Wash the cells with PBS to remove the excess probe.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometric plate reader (excitation ~485 nm, emission ~535 nm) or analyze by flow cytometry.

Western Blot Analysis for Apoptosis-Related Proteins

Principle: Western blotting is used to detect specific proteins in a sample. This protocol can be used to analyze the expression levels of key apoptosis-related proteins such as caspases, Bcl-2 family proteins, and components of the PI3K/Akt and p53 pathways.

Materials:

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-phospho-Akt, anti-Akt, anti-p53)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Protein Extraction: Treat cells with the test compounds, then lyse the cells in RIPA buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and then add ECL substrate. Detect the chemiluminescent signal using an imaging system.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

Principle: qRT-PCR is used to quantify the expression levels of specific genes. This can be used to measure the mRNA levels of pro-apoptotic (e.g., BAX) and anti-apoptotic (e.g., BCL2) genes.[7][8]

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green or TaqMan master mix

  • qRT-PCR instrument

  • Primers for target genes and a housekeeping gene (e.g., GAPDH, β-actin)

Protocol:

  • RNA Extraction: Extract total RNA from treated and untreated cells using a commercial kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qRT-PCR: Perform qRT-PCR using the cDNA, SYBR Green or TaqMan master mix, and specific primers for the target and housekeeping genes.

  • Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

ELISA for Detecting Apoptosis Markers

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the levels of specific proteins, such as cleaved caspase-3, in cell lysates.[9][10]

Materials:

  • ELISA kit for the specific apoptosis marker (e.g., cleaved caspase-3)

  • Microplate reader

  • Cell lysate samples

Protocol:

  • Prepare Samples and Standards: Prepare cell lysates from treated and untreated cells. Prepare a standard curve using the provided standards in the kit.

  • Assay Procedure: Follow the specific instructions provided in the ELISA kit manual. This typically involves adding samples and standards to the antibody-coated plate, followed by incubation with detection antibodies and a substrate for color development.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.

  • Data Analysis: Calculate the concentration of the target protein in the samples by comparing their absorbance to the standard curve.

Conclusion

This compound represents a valuable natural product lead for the development of novel anticancer drugs. Its ability to induce apoptosis through multiple mechanisms and signaling pathways makes it and its future derivatives promising candidates for further investigation. The protocols outlined in these application notes provide a robust framework for researchers to explore the anticancer potential of this compound-based compounds and to elucidate their mechanisms of action. A systematic approach, from in vitro screening to in vivo evaluation, will be crucial in translating the promise of this compound into effective cancer therapies.

References

Application of Clerodin in Natural Pesticide Formulations: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Clerodin, a neo-clerodane diterpenoid, has garnered significant interest in the development of natural pesticides due to its potent insect antifeedant and growth inhibitory properties.[1][2] Originally isolated from plants of the Clerodendrum genus, this compound represents a promising alternative to synthetic pesticides, offering a more environmentally benign approach to pest management.[3][4] These application notes provide researchers, scientists, and drug development professionals with comprehensive data and protocols for utilizing this compound in natural pesticide formulations.

Application Notes

1. Introduction to this compound

This compound is a bicyclic diterpenoid belonging to the clerodane class of natural products.[3] It is predominantly found in plant species of the Lamiaceae family, such as Clerodendrum infortunatum.[1][3] Its primary biological activity against insects is characterized by strong feeding deterrence, making it a valuable active ingredient for crop protection.[5][6] Unlike many synthetic insecticides that have neurotoxic modes of action, this compound primarily modifies insect behavior, which can contribute to a more favorable ecotoxicological profile.

2. Mechanism of Action

The principal mechanism of action for this compound is its potent antifeedant activity.[5] The primary biological target is believed to be the gustatory (taste) system of insects.[1] Clerodane diterpenoids interact with the chemoreceptors in an insect's mouthparts, triggering a deterrent response that leads to the cessation of feeding. This disruption of feeding behavior protects plants from damage and can also lead to insect mortality through starvation.

In addition to its antifeedant effects, this compound and related compounds have been shown to interfere with metabolic processes that are essential for insect growth and development.[5] While the precise signaling pathways are still a subject of ongoing research, the observed growth inhibitory effects suggest a multi-faceted mode of action. It is important to note that while highly effective as an antifeedant and growth inhibitor, the direct insecticidal (mortality) activity of purified this compound has been observed to be low in some studies.[5][7]

3. Spectrum of Activity

This compound and its derivatives have demonstrated efficacy against a range of economically important agricultural pests, particularly lepidopteran larvae. Notable examples include:

  • Cotton Bollworm (Helicoverpa armigera) : this compound exhibits significant antifeedant and growth inhibitory activities against this highly polyphagous pest.[5][6]

  • Tobacco Cutworm (Spodoptera litura) : Studies have reported effective antifeedant action against this pest.[2]

  • Earias vittella : this compound has also been found to have antifeedant activity against the spotted bollworm.[2]

The efficacy of this compound can be comparable to or even exceed that of other well-known botanical insecticides, such as azadirachtin, under certain conditions.[5][6]

4. Formulation and Synergistic Potential

For practical application, this compound can be formulated as a botanical biopesticide. Crude or fractionated extracts of Clerodendrum infortunatum, which contain this compound and other related diterpenoids, may offer a cost-effective solution for local farmers.[5] Interestingly, some research suggests that the methanol (B129727) fraction of the plant extract exhibits higher antifeedant activity than the isolated pure compounds, pointing towards a potential synergistic effect among the various diterpenoids present in the extract.[5] This suggests that formulations containing a complex of related compounds may be more effective than those with purified this compound alone. Further research into synergistic combinations with other natural products could enhance the overall efficacy and spectrum of activity.[5]

Quantitative Data Presentation

The following tables summarize the quantitative data on the efficacy of this compound and its related compounds isolated from Clerodendron infortunatum.

Table 1: Antifeedant Activity of this compound and Related Compounds against Helicoverpa armigera

CompoundTest ConditionConcentration (ppm)Antifeedant Activity (%) (24 hr)AI₅₀ (ppm) (24 hr)
This compound (CL) No-Choice5,00091.548
Choice5,0001006
15-methoxy-14, 15-dihydrothis compound (MD) No-Choice5,00089.359
Choice5,0001006
15-hydroxy-14, 15-dihyrothis compound (HD) No-Choice5,00085.36 (similar to Azadirachtin)11
Choice5,0001008
Azadirachtin (Reference) No-Choice5,00085.36Not Reported
Choice5,000100Not Reported

Data sourced from Abbaszadeh et al., 2014.[5][6] AI₅₀: Antifeedant Index 50 - concentration at which 50% feeding inhibition is observed.

Table 2: Growth Inhibitory Activity of this compound and Related Compounds against Helicoverpa armigera

CompoundMethod of ApplicationGI₅₀ (ppm)
This compound Topical Application13
15-methoxy-14,15-dihydrothis compound Topical Application21
15-hydroxy-14,15-dihydrothis compound Topical Application11
Azadirachtin (Reference) Topical Application15

Data sourced from a 2012 study on the growth inhibitory activity of these compounds. GI₅₀: Growth Inhibition Index 50 - concentration causing 50% growth inhibition.

Experimental Protocols

The following are detailed protocols for the extraction, isolation, and bio-evaluation of this compound.

Protocol 1: Extraction and Isolation of this compound from Clerodendrum infortunatum

This protocol is based on the methodology described by Abbaszadeh et al. (2014).[5]

1. Plant Material Preparation: a. Collect fresh leaves of Clerodendrum infortunatum. b. Shade-dry the leaves at room temperature until they are brittle. c. Grind the dried leaves into a fine powder using an electric grinder.

2. Soxhlet Extraction: a. Pack the dried leaf powder (e.g., 50 g) into a Soxhlet apparatus.[8] b. Perform sequential extraction, first with n-hexane (1% ethyl acetate (B1210297) in n-hexane) for 72 hours.[8] This step removes nonpolar compounds. c. Following the hexane (B92381) extraction, air-dry the plant material and then re-extract with methanol.

3. Solvent Partitioning: a. Concentrate the methanol extract using a rotary evaporator to obtain a crude residue. b. Partition the residue between n-hexane and methanol to separate compounds based on polarity. The antifeedant activity is typically concentrated in the methanol fraction.[5]

4. Isolation and Purification: a. Dissolve the active methanol fraction in a minimal amount of methanol. b. Store the solution in a refrigerator for 2-3 days to induce crystallization of this compound.[5] c. Separate the crystals by filtration. d. For further purification of the remaining filtrate, perform column chromatography on silica (B1680970) gel.[5] e. Elute the column with a solvent gradient, such as ethyl acetate in n-hexane (e.g., 1:50 v/v).[8] f. Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify and pool fractions containing pure this compound. g. Confirm the structure and purity of the isolated this compound using spectroscopic methods (e.g., NMR, Mass Spectrometry).[5]

Protocol 2: Antifeedant Bioassay (Leaf Disc No-Choice Method)

This bioassay evaluates the feeding deterrence of this compound.[5]

1. Preparation of Test Solutions: a. Prepare a stock solution of purified this compound in a suitable solvent (e.g., acetone (B3395972) or ethanol). b. Create a series of dilutions to obtain the desired test concentrations (e.g., 1000, 2500, 5000 ppm).

2. Preparation of Leaf Discs: a. Use a suitable host plant for the test insect (e.g., cabbage for H. armigera). b. Cut leaf discs of a uniform size (e.g., 2 cm diameter) using a cork borer.

3. Treatment Application: a. Evenly apply a known volume (e.g., 50 µL) of each test solution to a set of leaf discs. b. For the control group, apply only the solvent to another set of leaf discs. c. Allow the solvent to evaporate completely.

4. Bioassay Setup: a. Place one treated leaf disc in a Petri dish lined with moist filter paper. b. Introduce a single, pre-starved (e.g., for 2-4 hours) insect larva (e.g., 3rd instar H. armigera) into each Petri dish. c. Maintain the assay under controlled laboratory conditions (e.g., 26 ± 1°C, 75 ± 5% RH).[5]

5. Data Collection and Analysis: a. After a set period (e.g., 24 hours), remove the larvae and measure the area of the leaf disc consumed. A leaf area meter can be used for accurate measurement. b. Calculate the percentage of antifeedant activity using the following formula: % Antifeedant Activity = [(C - T) / (C + T)] x 100 Where: C = Area consumed in the control disc, T = Area consumed in the treated disc. c. Use the results from different concentrations to calculate the AI₅₀ value through probit analysis.

Protocol 3: Insecticidal Bioassay (Topical Application Method)

This protocol assesses the direct contact toxicity of this compound.[5]

1. Preparation of Test Solutions: a. Prepare a range of concentrations of this compound in a volatile solvent like acetone (e.g., 0.5% to 3%).[5]

2. Insect Treatment: a. Select uniform-sized larvae (e.g., 3rd instar H. armigera). b. Using a micro-applicator, apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thoracic region of each larva. c. Treat a control group of larvae with the solvent only.

3. Observation: a. Place the treated larvae individually in containers with an artificial diet.[5] b. Record larval mortality at regular intervals (e.g., 24, 48, and 72 hours) after treatment.[5]

4. Data Analysis: a. Correct the observed mortality for any mortality in the control group using Abbott's formula. b. Calculate the LC₅₀ (Lethal Concentration 50) value using probit analysis.

Protocol 4: Growth Inhibition Bioassay

This bioassay measures the chronic effects of this compound on insect development.

1. Diet Preparation: a. Prepare a standard artificial diet for the test insect.[5] b. Incorporate different concentrations of this compound into the diet before it solidifies. Ensure thorough mixing for uniform distribution. c. Prepare a control diet containing only the solvent.

2. Bioassay: a. Place a known number of newly hatched or early-instar larvae into containers with the treated or control diet. b. Rear the larvae under controlled environmental conditions.

3. Data Collection: a. Monitor the larvae daily and record parameters such as: i. Larval and pupal mortality. ii. Larval and pupal duration. iii. Larval and pupal weight. iv. Occurrence of any developmental abnormalities.

4. Data Analysis: a. Calculate the Growth Inhibition Index (GI₅₀) based on the reduction in larval weight or other relevant parameters compared to the control.

Visualizations

The following diagrams illustrate key workflows and the proposed mechanism of action for this compound.

G cluster_collection Plant Material Preparation cluster_extraction Extraction & Partitioning cluster_isolation Isolation & Purification p1 Fresh Leaves of Clerodendrum infortunatum p2 Shade Drying p1->p2 p3 Grinding to Powder p2->p3 e1 Soxhlet Extraction (n-hexane) p3->e1 e2 Soxhlet Extraction (Methanol) e1->e2 e3 Solvent Partitioning (Hexane/Methanol) e2->e3 e4 Methanol Fraction (Active) e3->e4 i1 Crystallization e4->i1 i2 Column Chromatography e4->i2 i3 Pure this compound i1->i3 i2->i3 bioassay Bioassays i3->bioassay Structural Confirmation (NMR, MS)

Caption: Workflow for the extraction and isolation of this compound.

G cluster_antifeedant Antifeedant Bioassay cluster_insecticidal Insecticidal Bioassay cluster_growth Growth Inhibition Bioassay start Isolated this compound a1 Prepare Leaf Discs start->a1 i1 Topical Application start->i1 g1 Incorporate into Diet start->g1 a2 Apply Treatment a1->a2 a3 Introduce Insect a2->a3 a4 Measure Area Consumed a3->a4 a5 Calculate AI₅₀ a4->a5 i2 Observe Mortality (24, 48, 72h) i1->i2 i3 Calculate LC₅₀ i2->i3 g2 Rear Larvae g1->g2 g3 Record Developmental Data g2->g3 g4 Calculate GI₅₀ g3->g4 G This compound This compound receptor Gustatory Receptors (on chemosensory neurons) This compound->receptor Binds to neuron Deterrent Neuron Firing receptor->neuron Activates cns Central Nervous System (Signal Processing) neuron->cns Transmits Signal behavior Behavioral Response: Feeding Cessation cns->behavior Initiates starvation Starvation / Growth Inhibition behavior->starvation

References

Application Notes and Protocols for Testing the Antimicrobial Activity of Clerodin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the antimicrobial properties of clerodin, a clerodane diterpene with known biological activities. The following sections offer step-by-step methodologies for established antimicrobial susceptibility testing (AST) methods, guidance on data interpretation, and a summary of reported antimicrobial activity for this compound and related compounds.

Introduction to this compound's Antimicrobial Potential

This compound is a bicyclic diterpenoid belonging to the clerodane class, a group of natural products known for a wide range of biological activities, including insect antifeedant, anti-inflammatory, and antimicrobial properties. The evaluation of this compound's efficacy against various microbial pathogens is a critical step in exploring its therapeutic potential. This document outlines standardized methods to determine its spectrum of activity and potency.

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) values for this compound and other clerodane diterpenes against a range of microorganisms. This data provides a comparative overview of their antimicrobial efficacy.

Table 1: Antibacterial Activity of this compound and Other Clerodane Diterpenes (MIC in µg/mL)

Compound/ExtractS. aureusB. cereusB. subtilisE. coliK. pneumoniaeP. aeruginosaC. michiganensisC. f. pv. flaccumfaciensR. fascians
This compound >438.5 (10 mM)>438.5 (10 mM)->438.5 (10 mM)>438.5 (10 mM)>438.5 (10 mM)---
Scutalpin A25[1]--------
Solidagodiol (3)--7.4 (21 µM)[2]---1.8 (5.1 µM)[2]7.4 (21 µM)[2]14.4 (41 µM)[2]
Compound 4 --33.4-55.7 (100-166 µM)---2.1 (6.3 µM)[2]86.5-134.7 (258-402 µM)67.4 (201 µM)
16α-hydroxy-cleroda-3,13(14)Z-diene-15,16-olide6.25--------

Note: The MIC values for pure this compound were reported in mM and have been converted to µg/mL for comparison, assuming a molecular weight of 438.5 g/mol . A study indicated that pure this compound required higher concentrations (0.125–10 mM) to show a similar inhibition trend as chloramphenicol (B1208) against several bacteria, including S. aureus, B. cereus, K. pneumoniae, E. coli, and P. aeruginosa[3]. Another study reported the MIC of a clerodane diterpene, 16α-hydroxy-cleroda-3,13(14)Z-diene-15,16-olide, against Staphylococcus aureus to be 6.25 µg/mL[4].

Table 2: Antifungal Activity of Clerodane Diterpenes (MIC in µg/mL)

CompoundC. albicansF. graminearum
Clerodane Diterpenoids (General) ActiveWeakly Active[2]
6β-(2-methylbut-2(Z)-enoyl)-3α,4α,15,16-bis-epoxy-8β,10βH-ent-cleroda-13(16),14-dien-20,12-olide1.56-100-
Spinasterol1.56-100-

Table 3: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of Clerodane Diterpenes (µg/mL)

CompoundMicroorganismMBC/MFC
Solidagodiol (3)C. michiganensis29.2 (83 µM)[2]
6β-(2-methylbut-2(Z)-enoyl)-3α,4α,15,16-bis-epoxy-8β,10βH-ent-cleroda-13(16),14-dien-20,12-olideVarious Bacteria≤ 2 x MIC

Note: For the tested compounds, the ratios of MBC/MIC were less than or equal to 2, indicating a bactericidal effect[5].

Experimental Protocols

Handling this compound: A Hydrophobic Compound

This compound is a hydrophobic molecule with poor water solubility. Proper solubilization is crucial for accurate antimicrobial susceptibility testing.

Recommended Solvent: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is important to note that DMSO can exhibit toxicity to some microorganisms at higher concentrations. Therefore, the final concentration of DMSO in the assay should be kept low, typically at or below 1% (v/v), and a solvent control should always be included in the experiment to assess any inhibitory effects of the solvent itself.

Stock Solution Preparation:

  • Weigh a precise amount of pure this compound.

  • Dissolve the this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution at -20°C, protected from light.

Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of this compound against bacteria and fungi.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation Incubation & Reading Clerodin_Stock Prepare this compound Stock in DMSO Serial_Dilution Perform 2-fold Serial Dilution of this compound in Broth Clerodin_Stock->Serial_Dilution Microbe_Culture Prepare Microbial Inoculum (0.5 McFarland) Inoculation Inoculate Wells with Microbial Suspension Microbe_Culture->Inoculation Media Prepare Broth Media (e.g., MHB, RPMI) Media->Serial_Dilution Serial_Dilution->Inoculation Incubate Incubate at 35-37°C for 18-24h (bacteria) or 24-48h (fungi) Inoculation->Incubate Controls Include Positive, Negative, and Solvent Controls Controls->Incubate Read_MIC Determine MIC: Lowest concentration with no visible growth Incubate->Read_MIC

Caption: Workflow for Broth Microdilution Assay.

Protocol:

  • Prepare this compound Dilutions:

    • In a 96-well microtiter plate, add 50 µL of sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to wells 2 through 12 of a designated row.

    • Add 100 µL of the highest concentration of this compound to be tested (prepared from the DMSO stock and diluted in broth) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10.

    • Well 11 should contain broth and the highest concentration of DMSO used in the dilutions (solvent control).

    • Well 12 should contain only broth (sterility control).

  • Prepare Microbial Inoculum:

    • From a fresh culture, prepare a microbial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. For fungi, the inoculum preparation should follow CLSI guidelines (e.g., M27-A3 for yeasts).

  • Inoculation and Incubation:

    • Add 50 µL of the diluted microbial inoculum to each well (except the sterility control).

    • The final volume in each well will be 100 µL.

    • Cover the plate and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

    • For assays with resazurin, a color change from blue to pink indicates microbial growth. The MIC is the lowest concentration where the blue color is retained[3].

Agar (B569324) Well Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Measurement Agar_Plate Prepare Agar Plate (e.g., Mueller-Hinton Agar) Microbe_Lawn Inoculate Plate with Microbial Lawn Agar_Plate->Microbe_Lawn Create_Wells Create Wells in Agar Microbe_Lawn->Create_Wells Add_this compound Add this compound Solution to Wells Create_Wells->Add_this compound Add_Controls Add Positive and Solvent Controls Create_Wells->Add_Controls Incubate Incubate at 37°C for 18-24h Add_this compound->Incubate Add_Controls->Incubate Measure_Zones Measure Diameter of Inhibition Zones Incubate->Measure_Zones

Caption: Workflow for Agar Well Diffusion Assay.

Protocol:

  • Prepare Inoculated Plates:

    • Pour molten Mueller-Hinton Agar into sterile Petri dishes and allow to solidify.

    • Spread a standardized microbial inoculum (0.5 McFarland) evenly over the agar surface to create a lawn.

  • Create Wells:

    • Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer or pipette tip.

  • Add Test Substance:

    • Add a fixed volume (e.g., 50-100 µL) of the this compound solution (dissolved in DMSO and diluted to the desired concentration) into a well.

    • Add a positive control (a known antibiotic) and a negative/solvent control (DMSO) to separate wells.

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

Time-Kill Kinetics Assay

This assay determines whether an antimicrobial agent is bactericidal or bacteriostatic and the rate at which it kills the microorganism.

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Microbe_Culture Prepare Microbial Culture to Log Phase Exposure Expose Microbes to This compound Solutions Microbe_Culture->Exposure Clerodin_Solutions Prepare this compound Solutions (e.g., 1x, 2x, 4x MIC) Clerodin_Solutions->Exposure Sampling Collect Aliquots at Different Time Points Exposure->Sampling Serial_Dilution Perform Serial Dilutions Sampling->Serial_Dilution Plating Plate Dilutions on Agar Serial_Dilution->Plating Incubate_Count Incubate and Count CFUs Plating->Incubate_Count Plot_Curve Plot log10 CFU/mL vs. Time Incubate_Count->Plot_Curve

Caption: Workflow for Time-Kill Kinetics Assay.

Protocol:

  • Prepare Cultures:

    • Grow the test microorganism in broth to the early to mid-logarithmic phase.

    • Adjust the culture to a standardized inoculum of approximately 5 x 10⁵ CFU/mL in flasks containing fresh broth.

  • Add this compound:

    • Add this compound to the flasks at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, and 4x MIC).

    • Include a growth control flask without this compound.

  • Incubation and Sampling:

    • Incubate the flasks at 37°C with agitation.

    • At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Enumeration of Viable Cells:

    • Perform serial dilutions of each aliquot in sterile saline or PBS.

    • Plate the dilutions onto appropriate agar plates.

    • Incubate the plates until colonies are visible, then count the colonies to determine the CFU/mL.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each this compound concentration and the growth control.

    • A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is observed when there is a <3-log₁₀ reduction in the viable cell count.

Proposed Mechanism of Action

The precise antimicrobial mechanism of action for this compound has not been fully elucidated. However, based on studies of other clerodane diterpenes and terpenes in general, a primary mode of action is believed to be the disruption of the microbial cell membrane.

Mechanism_of_Action cluster_membrane Microbial Cell Membrane cluster_effects Cellular Effects This compound This compound (Hydrophobic Molecule) Membrane Lipid Bilayer This compound->Membrane Intercalates into Disruption Membrane Disruption & Increased Permeability Membrane->Disruption Ion_Leakage Ion Leakage (K+, Na+) Disruption->Ion_Leakage Potential_Loss Loss of Membrane Potential Disruption->Potential_Loss Metabolism_Inhibition Inhibition of Cellular Respiration & Metabolism Ion_Leakage->Metabolism_Inhibition Potential_Loss->Metabolism_Inhibition Cell_Death Cell Lysis & Death Metabolism_Inhibition->Cell_Death

Caption: Postulated Mechanism of Antimicrobial Action of this compound.

The hydrophobic nature of clerodane diterpenes allows them to intercalate into the lipid bilayer of the microbial cell membrane. This insertion can lead to:

  • Disruption of Membrane Integrity: Altering the fluidity and permeability of the membrane.

  • Ion Leakage: Uncontrolled movement of essential ions like potassium and sodium across the membrane, disrupting the electrochemical gradient.

  • Inhibition of Membrane-Bound Enzymes: Interference with enzymes involved in cellular respiration and energy production.

These events collectively lead to the inhibition of microbial growth and, at higher concentrations, cell death.

Conclusion

The provided protocols offer a standardized framework for the comprehensive evaluation of the antimicrobial activity of this compound. Accurate determination of MIC, MBC/MFC, and time-kill kinetics is essential for understanding the therapeutic potential of this natural product. Further research is warranted to elucidate the specific molecular targets and to expand the evaluation of its efficacy against a broader range of clinically relevant pathogens.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Clerodin Extraction from Plant Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of clerodin from plant materials.

Troubleshooting and FAQs

This section addresses common issues encountered during the extraction of this compound and other clerodane diterpenes.

Q1: My initial crude extract has a very low yield of the target clerodane diterpenes. What are the likely causes and how can I improve it?

A1: Low initial yield is a common problem that can stem from several factors related to the raw plant material and the extraction process itself.

  • Improper Sample Preparation: The physical state of the plant material is critical. Large particle sizes will have a smaller surface area, leading to inefficient solvent penetration.

    • Solution: Ensure the plant material is thoroughly dried and ground to a fine, uniform powder. This maximizes the surface area available for solvent interaction.

  • Inappropriate Solvent Selection: The polarity of the solvent must be well-matched to the polarity of clerodane diterpenes. This compound is a moderately polar compound.

    • Solution: A systematic approach to solvent selection is recommended. You can perform small-scale extractions with a range of solvents of varying polarities, from non-polar (e.g., hexane) to polar (e.g., methanol, ethanol).[1] For clerodane diterpenes, solvents like ethyl acetate, chloroform, and ethanol (B145695) have been used effectively.[2][3] An 80% ethanol solution has been noted as effective for extracting flavonoid-rich fractions, which could also be suitable for co-extracting this compound.

  • Suboptimal Solid-to-Liquid Ratio: An insufficient volume of solvent may not be enough to create a concentration gradient that favors the efficient transfer of the target compounds from the plant material into the solvent.

    • Solution: Increasing the solvent-to-solid ratio generally improves extraction yield up to a certain point.[4][5][6] A common starting point is a 1:10 or 1:20 (w/v) ratio of plant material to solvent. It is advisable to experiment with different ratios to find the optimal balance between yield and solvent consumption.

  • Inefficient Extraction Method: Simple methods like maceration can be time-consuming and may result in lower yields compared to more advanced techniques.[3]

    • Solution: Consider employing more advanced extraction techniques such as Soxhlet extraction, Ultrasonic-Assisted Extraction (UAE), or Microwave-Assisted Extraction (MAE) which can offer higher efficiency and reduced extraction times.[3][7]

Q2: I am using Soxhlet extraction, but my yields are inconsistent, and I suspect degradation of the target compound. How can I address this?

A2: While Soxhlet extraction is thorough, the continuous exposure of the extract to the boiling point of the solvent can be detrimental to thermally sensitive compounds like some diterpenoids.

  • Thermal Degradation: Prolonged heating can lead to the degradation of thermolabile compounds, reducing the final yield of active this compound.[8]

    • Solution:

      • Choose a solvent with a lower boiling point: This will reduce the overall temperature of the extraction process.

      • Limit the extraction time: Monitor the extraction progress by observing the color of the solvent in the siphon arm. Once it runs clear, the majority of the soluble compounds have been extracted, and the process can be stopped to minimize heat exposure.

      • Consider alternative methods: For heat-sensitive compounds, methods that operate at or near room temperature, such as maceration or UAE, are better alternatives.[3]

Q3: I'm considering using Ultrasonic-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve my yield and reduce extraction time. What are the key parameters to optimize?

A3: Both UAE and MAE are excellent modern techniques for improving extraction efficiency. However, their success depends on the careful optimization of several parameters.

  • For Ultrasonic-Assisted Extraction (UAE):

    • Ultrasonic Power and Frequency: Higher power can enhance extraction but excessive power can degrade the target compounds.

    • Extraction Time: Typically, yields increase with time up to a plateau. Prolonged sonication can lead to degradation.

    • Temperature: While UAE can be performed at room temperature, gentle heating can sometimes improve efficiency. However, the temperature should be controlled to prevent degradation.

    • Solvent: The choice of solvent remains a critical factor.

  • For Microwave-Assisted Extraction (MAE):

    • Microwave Power: This directly influences the heating rate and final temperature.

    • Extraction Time: MAE is very rapid, with optimal times often in the range of minutes.

    • Temperature: The temperature needs to be carefully controlled to avoid overheating and degradation.

    • Solvent: The solvent's ability to absorb microwave energy is a key factor. Polar solvents are generally more efficient.

Q4: My crude extract is a complex mixture, and I am struggling to purify the this compound. What are the recommended purification steps?

A4: Purification of a target compound from a crude plant extract is a multi-step process that often requires a combination of techniques.

  • Initial Fractionation: The crude extract can be subjected to liquid-liquid partitioning with immiscible solvents of increasing polarity (e.g., hexane (B92381), ethyl acetate, butanol) to separate compounds into broad polarity-based fractions.

  • Column Chromatography: This is the most common and effective method for purifying clerodane diterpenes.[9][10]

    • Stationary Phase: Silica (B1680970) gel is the most commonly used stationary phase for the separation of moderately polar compounds like this compound.

    • Mobile Phase: A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate), is typically used to separate the compounds in the extract.

    • Fraction Collection and Analysis: Small fractions are collected sequentially and analyzed by Thin Layer Chromatography (TLC) to identify and combine the fractions containing the pure compound.

Data Presentation

The following tables summarize quantitative data related to the extraction of clerodane diterpenes and similar compounds to aid in the selection of an appropriate extraction strategy. Note: Direct comparative studies for this compound are limited; therefore, data for other diterpenoids and related compounds are included as a reference.

Table 1: Comparison of Different Extraction Methods for Diterpenoids and Related Compounds

Extraction MethodPlant SourceTarget Compound ClassSolventExtraction TimeTemperature (°C)Yield (% w/w)Reference
MacerationClerodendrum inermeNeo-clerodane diterpenoidsHexane2 daysRoom TemperatureNot specified[2]
Soxhlet ExtractionCentella asiaticaTotal TriterpenesMethanol8 hoursBoiling point~2.5[11]
Ultrasonic-Assisted (UAE)Centella asiaticaTotal TriterpenesMethanol30 min50~3.8[11]
Microwave-Assisted (MAE)Centella asiaticaTotal TriterpenesMethanol5 min60~4.2[11]

Table 2: Effect of Solvent on Extraction Yield of Compounds from Clerodendrum infortunatum

SolventExtraction MethodTarget Compound ClassYield (% w/w)Reference
Petroleum EtherSoxhletGeneral Extractives4.5[1]
ChloroformSoxhletGeneral Extractives3.2[1]
AcetoneSoxhletGeneral Extractives2.8[1]
MethanolSoxhletGeneral Extractives3.9[1]
80% EthanolMacerationFlavonoidsNot specified[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the extraction, purification, and analysis of this compound.

Protocol 1: Soxhlet Extraction

Objective: To extract clerodane diterpenes from dried plant material using a continuous extraction method.

Materials:

  • Dried and powdered plant material (e.g., leaves of Clerodendrum infortunatum)

  • Soxhlet apparatus (including round-bottom flask, extraction chamber, and condenser)

  • Cellulose (B213188) extraction thimble

  • Heating mantle

  • Extraction solvent (e.g., ethyl acetate, ethanol)

  • Rotary evaporator

Procedure:

  • Accurately weigh the powdered plant material and place it inside a cellulose extraction thimble.

  • Place the thimble into the extraction chamber of the Soxhlet apparatus.

  • Fill the round-bottom flask to about two-thirds full with the chosen extraction solvent.

  • Assemble the Soxhlet apparatus and place it on the heating mantle.

  • Turn on the heating mantle and allow the solvent to boil gently. The solvent vapor will travel up to the condenser, condense, and drip into the thimble containing the plant material.

  • Continue the extraction for several hours (e.g., 6-12 hours) until the solvent in the siphon arm runs clear.[4]

  • Once the extraction is complete, turn off the heat and allow the apparatus to cool.

  • Dismantle the apparatus and transfer the extract from the round-bottom flask to a clean flask.

  • Concentrate the extract using a rotary evaporator to remove the solvent and obtain the crude extract.

Protocol 2: Ultrasonic-Assisted Extraction (UAE)

Objective: To extract clerodane diterpenes using ultrasonic waves to enhance extraction efficiency.

Materials:

  • Dried and powdered plant material

  • Extraction solvent (e.g., 70% ethanol)

  • Beaker or Erlenmeyer flask

  • Ultrasonic bath or probe sonicator

  • Filtration apparatus (e.g., Buchner funnel and filter paper)

  • Rotary evaporator

Procedure:

  • Weigh the powdered plant material and place it in a beaker or Erlenmeyer flask.

  • Add the extraction solvent at a desired solid-to-liquid ratio (e.g., 1:20 w/v).

  • Place the vessel in an ultrasonic bath or insert the probe of a sonicator into the mixture.

  • Sonicate for a specified period (e.g., 30-60 minutes) at a controlled temperature (e.g., 40-50°C).

  • After sonication, filter the mixture to separate the extract from the solid plant residue.

  • Wash the residue with a small amount of fresh solvent and combine the filtrates.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

Protocol 3: Column Chromatography for Purification

Objective: To purify this compound from the crude extract using silica gel column chromatography.

Materials:

  • Crude extract

  • Silica gel (60-120 mesh)

  • Glass chromatography column

  • Solvents for mobile phase (e.g., hexane and ethyl acetate)

  • Collection tubes or flasks

  • TLC plates and developing chamber

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, non-polar solvent (e.g., 100% hexane).

    • Carefully pour the slurry into the column, allowing the silica gel to settle evenly without air bubbles.

    • Add a layer of sand on top of the silica gel to prevent disturbance when adding the sample and mobile phase.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the mobile phase or a suitable solvent.

    • Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting the column with the non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding increasing proportions of a more polar solvent (e.g., starting with 95:5 hexane:ethyl acetate, then 90:10, and so on).

  • Fraction Collection:

    • Collect the eluent in small, sequential fractions.

  • Fraction Analysis:

    • Analyze the collected fractions using TLC to identify which fractions contain the target compound.

    • Combine the pure fractions containing this compound.

  • Solvent Evaporation:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Protocol 4: HPLC-UV Analysis for Quantification

Objective: To quantify the concentration of this compound in an extract.

Materials:

  • HPLC system with a UV detector

  • C18 analytical column

  • Mobile phase solvents (e.g., HPLC-grade acetonitrile (B52724) and water)

  • This compound reference standard

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., methanol).

    • Perform serial dilutions to prepare a series of calibration standards of known concentrations.

  • Sample Preparation:

    • Dissolve a known weight of the extract in the mobile phase or a suitable solvent.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Analysis:

    • Set up the HPLC method with an appropriate mobile phase composition (e.g., a gradient of water and acetonitrile), flow rate (e.g., 1.0 mL/min), and UV detection wavelength (determined by the UV spectrum of this compound).

    • Inject the calibration standards to generate a calibration curve (peak area vs. concentration).

    • Inject the prepared sample solution.

  • Quantification:

    • Determine the peak area of this compound in the sample chromatogram.

    • Use the calibration curve to calculate the concentration of this compound in the sample.

Mandatory Visualizations

Clerodin_Extraction_Workflow Plant_Material Plant Material (e.g., Clerodendrum sp.) Drying Drying Plant_Material->Drying Grinding Grinding to Fine Powder Drying->Grinding Extraction Extraction (Maceration, Soxhlet, UAE, or MAE) Grinding->Extraction Filtration Filtration / Concentration Extraction->Filtration Solvent Solvent Selection (e.g., Ethanol, Ethyl Acetate) Solvent->Extraction Crude_Extract Crude Extract Purification Purification Crude_Extract->Purification Analysis Analysis Crude_Extract->Analysis Filtration->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Purification->Column_Chromatography Fractionation Fraction Collection & TLC Analysis Column_Chromatography->Fractionation Pure_this compound Pure this compound Fractionation->Pure_this compound Pure_this compound->Analysis HPLC_UV HPLC-UV Quantification Analysis->HPLC_UV Structure_Elucidation Structural Elucidation (NMR, MS) Analysis->Structure_Elucidation

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Low_Yield Start Low Extraction Yield Check_Material Is plant material dried and finely ground? Start->Check_Material Optimize_Grinding Action: Improve drying and grinding protocol. Check_Material->Optimize_Grinding No Check_Solvent Is the solvent polarity optimal for this compound? Check_Material->Check_Solvent Yes Optimize_Grinding->Check_Solvent Test_Solvents Action: Test a range of solvents with varying polarities. Check_Solvent->Test_Solvents No Check_Ratio Is the solid-to-liquid ratio sufficient? Check_Solvent->Check_Ratio Yes Test_Solvents->Check_Ratio Increase_Ratio Action: Increase the solvent-to-solid ratio. Check_Ratio->Increase_Ratio No Check_Method Is the extraction method efficient? Check_Ratio->Check_Method Yes Increase_Ratio->Check_Method Advanced_Method Action: Consider UAE or MAE for higher efficiency. Check_Method->Advanced_Method No Check_Temp_Time Are temperature and time optimized (risk of degradation)? Check_Method->Check_Temp_Time Yes Advanced_Method->Check_Temp_Time Optimize_Conditions Action: Adjust temperature and duration; consider milder methods. Check_Temp_Time->Optimize_Conditions No End Improved Yield Check_Temp_Time->End Yes Optimize_Conditions->End

Caption: Troubleshooting decision tree for low this compound extraction yield.

References

Technical Support Center: Enhancing Clerodin Solubility for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with clerodin. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility of this compound in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary challenges in in vitro experiments?

This compound is a naturally occurring diterpenoid that has garnered significant interest for its potential therapeutic properties, including anticancer and antioxidant activities.[1] A primary challenge for researchers is its poor aqueous solubility, which can lead to precipitation in cell culture media and difficulties in achieving and maintaining desired experimental concentrations.

Q2: What is the recommended solvent for preparing this compound stock solutions?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound and other hydrophobic compounds for in vitro assays.

Q3: My this compound, dissolved in a DMSO stock, precipitates when I add it to my aqueous cell culture medium. What can I do to prevent this "crashing out"?

This is a common issue when introducing a compound dissolved in an organic solvent into an aqueous environment. To mitigate precipitation, consider the following strategies:

  • Pre-warm the cell culture medium: Warming the medium to 37°C before adding the this compound stock solution can help maintain solubility.

  • Perform serial dilutions: Instead of adding the concentrated stock directly, create intermediate dilutions of the stock solution in the cell culture medium.

  • Add the stock solution dropwise while vortexing: Slowly adding the stock solution to the medium while gently agitating can facilitate better dispersion and reduce localized high concentrations that lead to precipitation.

  • Lower the final concentration: If precipitation persists, you may need to work with a lower final concentration of this compound in your assay.

  • Minimize the final DMSO concentration: The final concentration of DMSO in the cell culture medium should ideally be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Some cell lines may tolerate up to 1%, but it is crucial to determine the tolerance of your specific cell line.

Q4: Are there alternatives to DMSO for dissolving this compound?

While DMSO is the most common, other organic solvents like ethanol, methanol, and acetone (B3395972) can also be used to dissolve this compound. However, their compatibility with specific cell lines and potential for cytotoxicity must be carefully evaluated. The final concentration of any organic solvent in the cell culture medium should be minimized.

Q5: How can I enhance the aqueous solubility of this compound without relying solely on organic solvents?

Incorporating solubility enhancers is a highly effective strategy. Cyclodextrins, particularly hydroxypropyl-β-cyclodextrin (HP-β-CD), are often used to form inclusion complexes with hydrophobic molecules like this compound, thereby increasing their aqueous solubility.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
This compound powder will not dissolve in aqueous buffers. This compound has inherently low aqueous solubility.Prepare a concentrated stock solution in an appropriate organic solvent, such as DMSO, before diluting into your aqueous experimental medium.
Precipitation occurs immediately upon adding the DMSO stock solution to the cell culture medium. Rapid change in solvent polarity causes the compound to "crash out."1. Pre-warm the cell culture medium to 37°C. 2. Create an intermediate dilution of the stock in the medium. 3. Add the stock solution dropwise while gently vortexing. 4. Ensure the final DMSO concentration is below the cytotoxic level for your cell line (typically <0.5%).
Inconsistent or non-reproducible results in bioassays. - Incomplete dissolution of this compound. - Precipitation of the compound during the experiment.- Confirm the complete dissolution of the stock solution before each use; gentle warming or sonication may be helpful. - Visually inspect for any precipitation in the stock solution and the final assay medium under a microscope. - Prepare fresh dilutions from the stock solution for each experiment.
Toxicity observed in the vehicle control group. The final concentration of the organic solvent (e.g., DMSO) is too high for the cell line being used.- Perform a dose-response experiment to determine the maximum tolerated solvent concentration for your specific cell line. - Ensure the final solvent concentration is consistent across all experimental and control wells.

Data Presentation: this compound Solubility

SolventRecommended UseTypical Stock ConcentrationNotes
Dimethyl Sulfoxide (DMSO) Primary solvent for creating high-concentration stock solutions.10-50 mMFinal concentration in cell culture should be kept as low as possible (ideally ≤ 0.5% v/v) to avoid cytotoxicity.
Ethanol Alternative organic solvent for stock solutions.1-10 mMCan also exhibit cytotoxicity at higher concentrations; determine the tolerance of your cell line.
Methanol Alternative organic solvent for stock solutions.1-10 mMSimilar to ethanol, potential for cytotoxicity should be evaluated.
Aqueous Buffers (e.g., PBS, Cell Culture Media) Final diluent for working solutions.Not Recommended for direct dissolutionThis compound has poor solubility in aqueous solutions, leading to precipitation.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound (Molecular Weight: 434.5 g/mol )

  • Anhydrous, sterile-filtered DMSO (cell culture grade)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated precision balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing this compound: Accurately weigh out 4.35 mg of this compound powder and transfer it to a sterile microcentrifuge tube or vial.

  • Adding DMSO: Add 1 mL of sterile DMSO to the tube containing the this compound powder.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. A clear, particle-free solution should be obtained. If dissolution is difficult, sonicate the tube in a water bath for 5-10 minutes.

  • Storage: Store the 10 mM stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light.

Protocol 2: General Method for Preparing a this compound-HP-β-Cyclodextrin Inclusion Complex

This protocol provides a general procedure for enhancing the aqueous solubility of this compound through complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD). The optimal molar ratio of this compound to HP-β-CD should be determined experimentally.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Vortex mixer

  • Lyophilizer (freeze-dryer) or oven

Procedure:

  • Preparation of HP-β-CD Solution: Dissolve the desired amount of HP-β-CD in deionized water with stirring. Gentle warming may be required to facilitate dissolution.

  • Addition of this compound: Add the calculated amount of this compound powder to the HP-β-CD solution. A common starting point is a 1:1 molar ratio.

  • Complexation: Stir the mixture at room temperature for 24-48 hours. Protect the mixture from light.

  • Isolation of the Complex:

    • Lyophilization: Freeze the solution and lyophilize until a dry powder is obtained.

    • Evaporation: Alternatively, the water can be removed by evaporation in an oven at a controlled temperature.

  • Characterization (Optional): The formation of the inclusion complex can be confirmed by techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), or nuclear magnetic resonance (NMR) spectroscopy.

  • Solubility Determination: Determine the solubility of the resulting complex in water or your desired aqueous buffer to confirm the enhancement.

Protocol 3: MTT Assay for Cell Viability with this compound

This protocol is adapted from a study on the anticancer potential of this compound in MCF-7 cells.[1]

Materials:

  • MCF-7 cells (or other desired cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution in DMSO

  • 96-well plates

  • Phosphate-buffered saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 × 10^6 cells per well in 100 µL of complete culture medium and incubate for 24 hours.

  • This compound Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.5, 1, 2, 5, 10, 25, 50, and 100 µg/mL).[1] Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control with the same final concentration of DMSO as the highest this compound concentration. Incubate for 24 hours.

  • MTT Addition: After the 24-hour treatment, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Visualizing this compound's Mechanisms of Action

This compound Solubility and Cell-Based Assay Workflow

The following workflow illustrates the steps for preparing this compound for a cell-based assay, including troubleshooting steps for precipitation issues.

G cluster_prep Stock Solution Preparation cluster_assay Cell Assay Preparation cluster_troubleshooting Troubleshooting Precipitation This compound This compound Powder stock 10 mM this compound in DMSO Stock This compound->stock dmso DMSO dmso->stock dilution Dilute Stock in Medium stock->dilution media Cell Culture Medium media->dilution cells Treat Cells dilution->cells precipitate Precipitation Occurs dilution->precipitate if Data Analysis Data Analysis cells->Data Analysis warm Pre-warm Medium precipitate->warm intermediate Intermediate Dilution precipitate->intermediate dropwise Add Dropwise precipitate->dropwise lower_conc Lower Final Concentration precipitate->lower_conc

Caption: Workflow for preparing and troubleshooting this compound solutions.

This compound-Induced Reactive Oxygen Species (ROS) and Apoptosis

This compound has been shown to induce apoptosis in cancer cells through the generation of intracellular Reactive Oxygen Species (ROS).[1] This diagram illustrates the general mechanism.

G This compound This compound cell Cancer Cell This compound->cell ros ↑ Intracellular ROS cell->ros stress Oxidative Stress ros->stress mitochondria Mitochondrial Dysfunction stress->mitochondria apoptosis Apoptosis mitochondria->apoptosis

Caption: this compound induces apoptosis via ROS production.

This compound's Interaction with PI3K-Akt and p53 Signaling Pathways

In silico studies suggest that this compound may exert its anticancer effects by modulating key signaling pathways such as PI3K-Akt and p53.[1]

G cluster_pi3k PI3K-Akt Pathway cluster_p53 p53 Pathway pi3k PI3K akt Akt pi3k->akt activates Cell Survival Cell Survival akt->Cell Survival Proliferation Proliferation akt->Proliferation p53 p53 Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest Apoptosis Apoptosis p53->Apoptosis This compound This compound This compound->akt inhibits This compound->p53 activates

Caption: this compound's potential effects on PI3K-Akt and p53 pathways.

References

Technical Support Center: Assessing Clerodin Stability and Potential Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with clerodin, understanding its stability is critical for experimental design, data interpretation, and formulation development. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist in assessing the stability of this compound and identifying its potential degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What is the known stability of this compound, and are there any specific conditions to be aware of?

This compound is known to be particularly sensitive to acidic conditions.[1] Dissolving this compound in even weak acids like acetic or propionic acid at room temperature can lead to its conversion into a hemiacetal ester, indicating a susceptibility of the furofuran moiety to hydrolysis under acidic conditions.[1] Due to this known sensitivity, it is crucial to maintain neutral or slightly basic pH conditions during storage and handling to prevent unintended degradation. Comprehensive stability studies under various stress conditions are recommended to fully characterize its stability profile.

Q2: How can I perform a comprehensive forced degradation study for this compound?

A forced degradation study, also known as stress testing, is essential to understand the intrinsic stability of a molecule.[2] It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[2] For this compound, a typical forced degradation study would involve exposure to the following conditions:

  • Acid Hydrolysis: Treatment with a mild acid (e.g., 0.1 M HCl) at room temperature and elevated temperatures. Given this compound's known acid sensitivity, starting with milder conditions is advisable.

  • Base Hydrolysis: Treatment with a mild base (e.g., 0.1 M NaOH) at room temperature and elevated temperatures.

  • Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.

  • Thermal Stress: Exposing solid this compound and a solution of this compound to dry heat (e.g., 60-80°C).

  • Photolytic Stress: Exposing a solution of this compound to UV and visible light.

The extent of degradation is typically monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Q3: What is a stability-indicating method, and how do I develop one for this compound?

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. A key feature of such a method is its ability to separate the intact drug from its degradation products, ensuring that the analytical signal is not interfered with by degradants.

For this compound, developing a stability-indicating HPLC method would involve:

  • Column and Mobile Phase Screening: Start with a common reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Method Optimization: Adjust the mobile phase composition, pH, and gradient to achieve good resolution between the this compound peak and any degradation product peaks generated during forced degradation studies.

  • Detector Selection: A UV detector is commonly used; the detection wavelength should be selected at the λmax of this compound for optimal sensitivity.

  • Method Validation: Once the method is developed, it must be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No degradation observed under stress conditions. Stress conditions are too mild. The duration of the study is too short.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), elevate the temperature, or extend the duration of the stress testing.
Complete degradation of this compound is observed. Stress conditions are too harsh.Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. For acid hydrolysis of this compound, start with very mild conditions due to its known sensitivity.
Poor resolution between this compound and degradation peaks in HPLC. The chromatographic method is not optimized.Modify the mobile phase composition (e.g., change the organic solvent ratio or pH of the aqueous phase). Try a different column chemistry (e.g., C8, Phenyl-Hexyl). Optimize the gradient elution program.
Extraneous peaks appear in the chromatogram. Contamination of the sample or mobile phase. Impurities in the this compound sample.Use high-purity solvents and reagents. Analyze a blank (solvent) injection to identify any system-related peaks. Characterize the initial purity of your this compound sample.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile and methanol

  • Purified water (Milli-Q or equivalent)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of this compound stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at room temperature for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Alkaline Hydrolysis:

    • To 1 mL of this compound stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at room temperature for 24 hours.

    • Withdraw samples at various time intervals.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of this compound stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Withdraw samples at specified time points for HPLC analysis.

  • Thermal Degradation:

    • Solid State: Place a small amount of solid this compound in an oven at 60°C for 48 hours. Dissolve the sample in the mobile phase before HPLC analysis.

    • Solution State: Reflux the this compound stock solution at 60°C for 24 hours. Cool to room temperature before HPLC analysis.

  • Photolytic Degradation:

    • Expose the this compound stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

    • A control sample should be kept in the dark under the same conditions.

    • Analyze the samples by HPLC.

  • HPLC Analysis: Analyze all the stressed samples, along with an unstressed control sample, using a developed and validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a robust HPLC method capable of separating this compound from its potential degradation products.

Methodology:

  • Instrument and Columns:

    • HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) or UV detector.

    • Reversed-phase columns: C18 (e.g., 250 mm x 4.6 mm, 5 µm), C8, and Phenyl-Hexyl.

  • Initial Method Conditions:

    • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).

    • Gradient: Start with a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Determine the λmax of this compound using a UV-Vis spectrophotometer or the PDA detector.

  • Method Optimization:

    • Inject a mixture of the stressed samples to create a chromatogram containing this compound and its degradation products.

    • Adjust the gradient slope, initial and final mobile phase composition, and flow rate to achieve a resolution of >1.5 between all peaks.

    • Evaluate different mobile phase pH values and organic modifiers (methanol vs. acetonitrile) if necessary.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Demonstrate that the method can distinguish this compound from its degradants and any matrix components.

    • Linearity: Establish a linear relationship between the concentration of this compound and the detector response over a defined range.

    • Accuracy: Determine the closeness of the measured value to the true value by spiking a placebo with known amounts of this compound.

    • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

    • Robustness: Evaluate the method's performance under small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate).

Data Presentation

Summarize the results of the forced degradation study in a clear and concise table.

Stress ConditionTime (hours)This compound Peak Area% DegradationNumber of Degradation ProductsRemarks (e.g., RRT of major degradants)
Control 000
0.1 M HCl (RT) 2
8
24
0.1 M NaOH (RT) 2
8
24
3% H₂O₂ (RT) 2
8
24
Thermal (60°C) 24
Photolytic -

Visualizations

Experimental Workflow for Forced Degradation Studies

G Experimental Workflow for Forced Degradation Studies cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution acid Acid Hydrolysis prep->acid Expose to Stress base Base Hydrolysis prep->base Expose to Stress oxid Oxidation prep->oxid Expose to Stress thermal Thermal Stress prep->thermal Expose to Stress photo Photolytic Stress prep->photo Expose to Stress hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxid->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation and Pathway Identification hplc->data

Caption: Workflow for conducting forced degradation studies of this compound.

Hypothetical Degradation Pathways of this compound

G Hypothetical Degradation Pathways of this compound cluster_acid Acid Hydrolysis cluster_base Base Hydrolysis cluster_ox Oxidation This compound This compound hemiacetal Hemiacetal Formation This compound->hemiacetal H+ deacetylation Deacetylation This compound->deacetylation OH- epoxidation Epoxidation of double bonds This compound->epoxidation [O]

Caption: Potential degradation pathways for this compound under stress conditions.

References

troubleshooting clerodin crystallization for structural analysis

Author: BenchChem Technical Support Team. Date: December 2025

Clerodin Crystallization Technical Support Center

Welcome to the technical support center for this compound crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful crystallization of this compound for structural analysis.

Frequently Asked Questions (FAQs)

Q1: What are the known successful crystallization conditions for this compound?

A1: this compound has been successfully crystallized from a 1:50 (v/v) solution of ethyl acetate (B1210297) in n-hexane, which yielded green crystals suitable for single-crystal X-ray diffraction.[1] The crystals belong to the monoclinic crystal system with the space group P21.[1]

Q2: My this compound sample is not crystallizing. What are the common reasons for this?

A2: Failure to crystallize can stem from several factors:

  • Purity: The purity of the this compound sample is critical. A purity of at least 80-90% is recommended before attempting to grow single crystals.

  • Supersaturation: The solution may not be sufficiently supersaturated. This could be due to using too much solvent or the temperature being too high.

  • Solvent Choice: The chosen solvent system may not be optimal for this compound.

  • Nucleation: There may be a lack of nucleation sites for crystal growth to begin.

Q3: My this compound sample is "oiling out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound precipitates as a liquid instead of a solid. This often happens if the solution is too concentrated or cooled too quickly, or if significant impurities are present which lower the melting point of your compound.[2] To troubleshoot this, you can:

  • Add a small amount of additional "good" solvent to redissolve the oil, and then allow it to cool more slowly.

  • Consider further purification of your this compound sample.

  • Experiment with a different solvent system.

Q4: The crystals I've obtained are too small or of poor quality. How can I improve them?

A4: The formation of small or poor-quality crystals is typically due to rapid crystal growth.[2] To obtain larger, higher-quality crystals, it's necessary to slow down the crystallization process. This can be achieved by:

  • Slowing the cooling rate: Instead of placing the crystallization vessel directly in a cold environment, allow it to cool gradually to room temperature before further cooling. Insulating the vessel can also help.

  • Reducing the concentration: A slightly more dilute solution will reach supersaturation more slowly, allowing for more ordered crystal growth.

  • Using a different crystallization technique: Methods like vapor diffusion are inherently slower and can yield better crystals.

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound crystallization experiments.

Problem Possible Cause Suggested Solution
No Crystals Form Insufficient supersaturation1. Evaporate some of the solvent to increase the concentration. 2. Cool the solution to a lower temperature. 3. Try adding an anti-solvent to decrease solubility.
Lack of nucleation sites1. Gently scratch the inside of the crystallization vessel with a glass rod. 2. Add a seed crystal of this compound if available.
Oiling Out Solution is too concentratedAdd a small amount of the "good" solvent to redissolve the oil and cool more slowly.
Impurities are presentFurther purify the this compound sample using chromatographic techniques.
Cooling is too rapidAllow the solution to cool to room temperature slowly before transferring to a colder environment.
Rapid Precipitation (Amorphous Solid) High level of supersaturation1. Use a more dilute solution. 2. Slow down the rate of cooling or anti-solvent addition.
Small, Needle-like, or Poor Quality Crystals Crystal growth is too fast1. Decrease the rate of solvent evaporation or cooling. 2. Use a less effective anti-solvent. 3. Try a different crystallization method like vapor diffusion.
Too many nucleation eventsReduce the number of nucleation sites by filtering the solution while hot.

Experimental Protocols

Protocol 1: Slow Cooling Crystallization of this compound

This protocol is a general guideline for crystallization by slow cooling, which can be adapted based on the observed solubility of your this compound sample.

  • Dissolution: In a clean glass vial, dissolve the purified this compound sample in a minimal amount of a "good" solvent (e.g., ethyl acetate) with gentle heating.

  • Saturation: Continue adding the "good" solvent until the this compound is fully dissolved. If using a co-solvent system, this is the point to add the "poor" solvent (e.g., n-hexane) dropwise until the solution becomes slightly turbid.

  • Clarification: Gently warm the solution until it becomes clear again.

  • Cooling: Cover the vial and allow it to cool slowly to room temperature. To further slow the cooling, the vial can be placed in an insulated container (e.g., a beaker filled with cotton wool).

  • Incubation: Once at room temperature, the vial can be transferred to a refrigerator (4°C) to maximize crystal yield.

  • Crystal Harvesting: Carefully collect the crystals by decanting the mother liquor or by filtration. Wash the crystals with a small amount of the cold solvent mixture and dry them under a gentle stream of inert gas or in a desiccator.

Protocol 2: Vapor Diffusion Crystallization of this compound

Vapor diffusion is an excellent method for obtaining high-quality single crystals from small amounts of material.[3]

  • Prepare the Reservoir: In the outer well of a vapor diffusion plate or a larger vial, place a "poor" solvent for this compound (e.g., n-hexane).

  • Prepare the Drop: In a small inner vial or on a sitting drop post, dissolve the this compound sample in a small volume of a more volatile "good" solvent (e.g., ethyl acetate or chloroform).

  • Equilibration: Seal the outer well or vial. The vapor from the "poor" solvent in the reservoir will slowly diffuse into the drop containing the this compound solution.

  • Crystallization: As the "poor" solvent diffuses into the drop, the solubility of this compound will decrease, leading to slow crystallization over several days to weeks.

  • Monitoring: Monitor the drop periodically for crystal growth without disturbing the setup.

Protocol 3: Single-Crystal X-ray Diffraction (SCXRD) Workflow

Once suitable crystals are obtained, the following general workflow is used for structural analysis.[4][5][6][7]

  • Crystal Mounting: A single, well-formed crystal is carefully selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays are diffracted by the crystal lattice, and the diffraction pattern is recorded as the crystal is rotated.

  • Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and space group. The intensities of the reflections are integrated.

  • Structure Solution: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell.

  • Structure Refinement: The initial structural model is refined to improve the agreement between the calculated and observed diffraction data.

Visualizations

Clerodin_Crystallization_Workflow start Start with Purified this compound dissolve Dissolve in 'Good' Solvent (e.g., Ethyl Acetate) start->dissolve supersaturate Achieve Supersaturation (Add anti-solvent or concentrate) dissolve->supersaturate induce_xtal Induce Crystallization (Slow cooling, vapor diffusion, etc.) supersaturate->induce_xtal crystals_formed Crystals Formed? induce_xtal->crystals_formed oil_out Oiling Out induce_xtal->oil_out Oil Forms no_crystals No Crystals crystals_formed->no_crystals No good_crystals Good Quality Crystals? crystals_formed->good_crystals Yes troubleshoot Troubleshoot: - Increase Concentration - Add Seed Crystal - Scratch Flask no_crystals->troubleshoot troubleshoot->induce_xtal troubleshoot_oil Troubleshoot: - Add More 'Good' Solvent - Slower Cooling - Re-purify oil_out->troubleshoot_oil troubleshoot_oil->induce_xtal poor_crystals Small/Poor Crystals good_crystals->poor_crystals No scxrd Single-Crystal X-ray Diffraction good_crystals->scxrd Yes optimize Optimize: - Slower Cooling/Evaporation - Adjust Concentration - Change Solvent System poor_crystals->optimize optimize->induce_xtal

Caption: Troubleshooting workflow for this compound crystallization.

Vapor_Diffusion_Setup cluster_0 Sealed Chamber cluster_1 Reservoir cluster_2 Sitting Drop reservoir Anti-solvent (e.g., n-Hexane) drop This compound in 'Good' Solvent (e.g., Ethyl Acetate) arrow Vapor Diffusion (Anti-solvent vapor moves to drop)

References

Technical Support Center: Ensuring Reproducibility in Clerodin Bioactivity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with clerodin and other clerodane diterpenes. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during bioactivity assays, ensuring more reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What are the most common bioactivity assays for clerodanes?

A1: The most frequently evaluated biological activities for clerodane diterpenes are anticancer, anti-inflammatory, and antimicrobial.[1] Cytotoxicity against various cancer cell lines is commonly assessed using MTT or sulforhodamine B assays.[2][3] Anti-inflammatory activity is often determined by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[4] Antimicrobial effects are typically evaluated using broth microdilution assays to determine the minimum inhibitory concentration (MIC).[5][6]

Q2: How should I store this compound and its solutions to ensure stability?

A2: For long-term stability, this compound powder should be stored in a cool, dry, and dark place.[7] Stock solutions should be prepared in a suitable solvent like DMSO, aliquoted into small volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C.[8] It is recommended to prepare fresh working dilutions for each experiment, as the stability of clerodanes in aqueous media can be limited.[9]

Q3: What are some common causes of inconsistent results in this compound bioactivity assays?

A3: Inconsistent results can arise from several factors, including:

  • Compound Stability and Solubility: Degradation of the this compound sample or precipitation in the assay medium can lead to variable effective concentrations.[9]

  • Cell Culture Conditions: Variations in cell health, passage number, and confluency can significantly impact cellular responses to treatment.[8][10]

  • Assay Procedure: Inconsistencies in incubation times, reagent preparation, and pipetting techniques are common sources of variability.[10][11]

  • Purity of the Compound: Impurities in the this compound sample may have their own biological effects, leading to confounding results.

Q4: What are the known mechanisms of action for clerodane diterpenes?

A4: Clerodane diterpenes exhibit a range of biological activities through various mechanisms. In cancer cells, they have been shown to induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2] Some clerodanes can inhibit signaling pathways crucial for cancer cell survival and proliferation, such as the integrin-focal adhesion kinase (FAK) and matrix metalloproteinase 9 (MMP9) pathways.[12] They have also been found to interfere with Notch1 signaling and inhibit the sarcoendoplasmatic reticulum calcium ATPase (SERCA) pump, leading to oxidative stress and apoptosis.[13] In the context of inflammation, some clerodanes have been shown to inhibit the NF-κB signaling pathway.[14][15]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

In Vitro Cytotoxicity Assays (e.g., MTT Assay)
Problem Possible Cause Recommended Solution
High variability between replicate wells 1. Inconsistent cell seeding. 2. Pipetting errors. 3. Edge effects in the microplate. 4. Uneven formazan (B1609692) crystal dissolution.1. Ensure a homogenous cell suspension before seeding. 2. Use calibrated pipettes and consistent technique. 3. Avoid using the outermost wells or fill them with sterile PBS to maintain humidity. 4. Ensure complete dissolution of formazan crystals by gentle mixing.
IC50 values vary significantly between experiments 1. Inconsistent this compound concentration due to precipitation or degradation. 2. Variation in cell passage number or health. 3. Changes in incubation time or conditions.1. Prepare fresh this compound stock solutions for each experiment. Visually inspect for precipitation upon dilution into media. 2. Use cells within a consistent and low passage number range. 3. Standardize all incubation parameters.
No dose-response curve observed 1. This compound concentration range is too high or too low. 2. The chosen cell line is not sensitive to the compound. 3. Assay interference.1. Perform a broad-range dose-response experiment to determine the optimal concentration range. 2. Test on a different, potentially more sensitive, cell line. 3. Check for compound aggregation and consider adding a low concentration of a non-ionic detergent.
Anti-Inflammatory Assays (e.g., Griess Assay for Nitric Oxide)
Problem Possible Cause Recommended Solution
High background in control wells (no LPS) 1. Cell contamination (e.g., mycoplasma). 2. Cells are stressed or overly confluent.1. Regularly test cell cultures for contamination. 2. Use healthy, sub-confluent cells for the assay.
Low or no NO production in LPS-stimulated wells 1. Inactive LPS. 2. Cells are not responsive to LPS. 3. Incorrect incubation time.1. Use a fresh, properly stored batch of LPS. Include a positive control with a known anti-inflammatory agent. 2. Ensure you are using an appropriate cell line (e.g., RAW 264.7) and that it has not lost its responsiveness. 3. Optimize the LPS stimulation time (typically 18-24 hours).
This compound appears to be cytotoxic at active concentrations 1. The compound has a narrow therapeutic window.1. Perform a cytotoxicity assay (e.g., MTT) in parallel to determine the non-toxic concentration range of the this compound.
Antimicrobial Assays (e.g., Broth Microdilution)
Problem Possible Cause Recommended Solution
Inconsistent MIC values 1. Inoculum density is not standardized. 2. This compound precipitation in the broth. 3. Variation in incubation conditions.1. Standardize the inoculum using McFarland standards or a spectrophotometer.[16] 2. Check the solubility of the this compound in the broth. Consider using a low concentration of a co-solvent if necessary, with appropriate controls. 3. Ensure consistent incubation time and temperature.
No inhibition of microbial growth 1. The microorganism is resistant to the this compound. 2. The concentration range tested is too low. 3. The compound is inactive.1. Include a positive control with a known antibiotic to ensure the assay is working correctly. 2. Test a wider range of concentrations. 3. Verify the purity and integrity of the this compound sample.

Quantitative Data Summary

The following tables summarize the cytotoxic and anti-inflammatory activities of selected clerodane diterpenes.

Table 1: Cytotoxic Activity (IC50) of Clerodane Diterpenes against Various Cancer Cell Lines

CompoundCell LineAssay TypeIC50 (µM)Reference
This compoundMCF-7 (Breast)MTT30.88 ± 2.06 µg/mL[3]
Caseamembrin CPC-3 (Prostate)Sulforhodamine B~5 µg/mL[2]
trans-Dehydrocrotonin Derivative 4Ehrlich CarcinomaNot specified16.78 ± 1.42[17]
trans-Dehydrocrotonin Derivative 5Ehrlich CarcinomaNot specified21.88 ± 1.96[17]
trans-Dehydrocrotonin Derivative 4K562 (Leukemia)Not specified7.85 ± 1.49[17]
trans-Dehydrocrotonin Derivative 5K562 (Leukemia)Not specified13.08 ± 1.12[17]
Clerodane Diterpene from P. longifoliaHepG2 (Liver)Not specified13.3 ± 0.6[18]
Clerodane Diterpene from P. longifoliaHuh 7 (Liver)Not specified18.2 ± 1.1[18]

Table 2: Anti-inflammatory Activity of Clerodane Diterpenes

CompoundCell LineAssay TypeIC50 (µM)Reference
Clerodane Diterpene 3RAW 264.7NO Inhibition12.5 ± 0.5[5]
Clerodane Diterpene 4RAW 264.7NO Inhibition16.4 ± 0.7[5]

Experimental Protocols

MTT Assay for Cytotoxicity

Objective: To determine the concentration at which a compound inhibits cell growth by 50% (IC50).

Materials:

  • This compound or other clerodane diterpene

  • Cancer cell line of interest

  • Complete growth medium

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compound in the complete growth medium. A high-concentration stock solution should first be prepared in 100% DMSO. Ensure the final DMSO concentration in the media is below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 24 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 3-4 hours. Viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 540-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Griess Assay for Nitric Oxide Inhibition

Objective: To measure the amount of nitrite (B80452) (a stable product of NO) in cell culture supernatant as an indicator of NO production.

Materials:

  • RAW 264.7 macrophage cells

  • Complete growth medium

  • Lipopolysaccharide (LPS)

  • This compound or other test compound

  • Griess Reagent (typically a two-part solution: Part A - 1% sulfanilamide (B372717) in 2.5% phosphoric acid; Part B - 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)

  • Sodium nitrite (for standard curve)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of approximately 1.5 x 10⁵ cells/mL and allow them to adhere for 24 hours.[4]

  • Compound Treatment: Pre-treat the cells with various concentrations of the this compound compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours. Include untreated controls, LPS-only controls, and compound-only controls.

  • Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 100 µL of Griess reagent (pre-mixed Part A and Part B in equal volumes) to each 100 µL of supernatant.[4]

  • Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm using a microplate reader.[4]

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition compared to the LPS-only control.

Broth Microdilution Assay for Antimicrobial Activity

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

  • This compound or other test compound

  • Bacterial or fungal strain

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

  • Sterile 96-well microtiter plates

  • Inoculum standardized to 0.5 McFarland

  • Positive control antibiotic

Procedure:

  • Compound Preparation: Prepare a stock solution of the this compound in a suitable solvent. Perform serial twofold dilutions of the stock solution in the broth to achieve the desired concentration range.[16]

  • Inoculum Preparation: Prepare a standardized inoculum of the test organism equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in the broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[16]

  • Inoculation: Dispense 50 µL of the appropriate this compound dilution into each well of the 96-well plate. Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized microbial suspension to each well, resulting in a final volume of 100 µL.[16] Include a growth control well (broth and inoculum) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours for most rapidly growing aerobic bacteria.[16]

  • MIC Determination: The MIC is the lowest concentration of the this compound that completely inhibits visible growth of the organism.[16]

Visualizations

Experimental Workflows and Signaling Pathways

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture (Logarithmic Phase) cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep This compound Stock & Dilutions treatment Compound Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation mtt_add MTT Addition & Incubation incubation->mtt_add solubilization Formazan Solubilization mtt_add->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50 Clerodane_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway clerodane Clerodane Diterpene fasl FasL upregulation clerodane->fasl serca SERCA Pump Inhibition clerodane->serca bcl2_down Bcl-2, Bcl-xL downregulation clerodane->bcl2_down caspase8 Caspase-8 activation fasl->caspase8 bid Bid cleavage to tBid caspase8->bid caspase3 Caspase-3 activation caspase8->caspase3 ros Mitochondrial ROS bid->ros er_stress ER Stress & Ca2+ Release serca->er_stress er_stress->ros caspase9 Caspase-9 activation ros->caspase9 bcl2_down->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis Troubleshooting_Logic start Inconsistent Bioassay Results check_compound Check Compound Integrity (Purity, Stability, Solubility) start->check_compound Is the compound okay? check_cells Verify Cell Health (Passage #, Confluency, Contamination) start->check_cells Are the cells healthy? check_protocol Review Assay Protocol (Pipetting, Incubation Times, Reagents) start->check_protocol Is the protocol consistent? solution_compound Use high-purity compound, prepare fresh solutions, perform solubility tests. check_compound->solution_compound solution_cells Use low passage cells, maintain sub-confluent cultures, screen for contamination. check_cells->solution_cells solution_protocol Standardize all steps, use positive/negative controls, calibrate equipment. check_protocol->solution_protocol

References

Technical Support Center: Overcoming Limitations in Clerodin Target Validation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working on the target identification and validation of clerodin diterpenes. Clerodanes are a diverse class of natural products with promising biological activities, but deconvoluting their mechanism of action presents significant challenges.[1][2][3]

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Target Identification

Question: My affinity chromatography pull-down experiment yields many non-specific proteins or no binding at all. How can I improve this?

Answer: This is a common issue in affinity-based proteomics. The problem can stem from improper ligand immobilization, incorrect buffer conditions, or insufficient washing.

Troubleshooting Steps:

  • Confirm Ligand Immobilization: Ensure your this compound analog has a suitable functional group for covalent attachment to the resin that does not obstruct its protein-binding interface. Many natural products lack available functional groups, which can limit this approach.[4] If direct immobilization is not feasible, consider synthesizing a derivative with a linker arm.

  • Optimize Binding/Wash Buffers:

    • Low Affinity/No Binding: The interaction might be weak. Try reducing the stringency of your binding and wash buffers (e.g., lower salt concentration). Also, ensure the pH of your buffer is optimal for the interaction and does not protonate key residues like histidines, which can impair binding.[5]

    • High Non-Specific Binding: Increase the stringency of your wash buffers by moderately increasing salt concentration (e.g., up to 500 mM NaCl) or adding a small percentage of a non-ionic detergent (e.g., 0.1% Tween-20) to disrupt weak, non-specific interactions.[6]

  • Use Controls: Always run parallel experiments with control beads (resin without the this compound ligand) to distinguish non-specific binders from true interactors.

  • Consider Orthogonal, Label-Free Methods: Traditional affinity-based methods require chemical modification, which can alter the compound's activity.[7] Label-free techniques like the Cellular Thermal Shift Assay (CETSA) or Drug Affinity Responsive Target Stability (DARTS) are powerful alternatives that do not require modifying the this compound molecule, assessing target engagement in a more physiologically relevant context.[7][8][9]

Question: I am considering a label-free approach. Which one should I choose?

Answer: The best choice depends on your experimental capabilities and goals.

  • Cellular Thermal Shift Assay (CETSA): This is an excellent method to confirm direct target engagement in intact cells or tissue lysates.[10][11][12] It is based on the principle that a protein's thermal stability increases when bound to a ligand.[8][10] It is a versatile technique but can be limited if the specific antibody for your target of interest is not available for Western Blot-based detection.[8]

  • Thermal Proteome Profiling (TPP): This is a mass spectrometry-based extension of CETSA that allows for unbiased, proteome-wide identification of targets without needing specific antibodies.[4][9]

  • Drug Affinity Responsive Target Stability (DARTS): This method identifies protein targets by observing their increased resistance to protease digestion upon ligand binding.[9][13]

Both CETSA and DARTS are powerful for identifying targets of label-free natural products.[9] Integrating these complementary approaches can significantly enhance the accuracy of target identification.[7][8]

Section 2: Target Validation & Data Interpretation

Question: The cytotoxic effects (IC50) of my this compound compound are highly variable across different cancer cell lines. What does this mean?

Answer: Significant variation in IC50 values across cell lines is common and can provide important mechanistic clues.[14][15]

Possible Explanations:

  • Target Expression Levels: The sensitivity of a cell line may correlate with the expression level of the direct molecular target. Analyze protein or mRNA expression levels of your putative target across the cell panel.

  • Genetic Context: The functional status of downstream signaling pathways is critical. A cell line might have a mutation downstream of the target that renders it resistant to the this compound's effects.

  • Off-Target Effects: Clerodanes, like many natural products, may have multiple targets (polypharmacology).[16] The observed cytotoxicity could be the result of combined effects on several proteins, the expression of which can vary between cell lines. It is crucial to distinguish on-target from off-target effects.[17][18]

  • Assay-Dependent Variability: Parameters other than potency (IC50), such as the slope of the dose-response curve or the maximum effect (Emax), can vary systematically and reveal differences in drug response.[19] Real-time cell monitoring can also provide different IC50 values compared to endpoint assays.[20]

Comparative Cytotoxicity Data: The following table summarizes representative cytotoxicity data for a this compound compound against various human cancer cell lines, illustrating typical variability.

Cell LineCancer TypeIC50 (µg/mL)
MCF-7 Breast Adenocarcinoma30.88 ± 2.06
HCT-116 Colon Carcinoma> 50
PC-3 Prostate Cancer15.5 ± 1.8
HeLa Cervical Cancer25.1 ± 2.5
K562 Chronic Myeloid Leukemia10.2 ± 1.1
Normal HLCsHuman LymphocytesNo significant toxicity

Data is representative and compiled for illustrative purposes based on findings such as those reported for this compound from Clerodendrum infortunatum.[21]

Question: How can I confirm that the observed cellular phenotype is due to the engagement of my putative target?

Answer: This is a critical step in target validation. An orthogonal approach using multiple, independent methods is essential to build a strong case.[18][22]

Recommended Validation Strategies:

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the putative target protein. If the this compound compound's effect (e.g., decreased cell viability) is diminished in these cells compared to controls, it strongly supports an on-target mechanism.

  • Target Overexpression: Conversely, overexpressing the target protein may sensitize cells to the this compound compound.

  • Rescue Experiments: In a target-knockdown background, introduce a modified version of the target (e.g., a mutant that doesn't bind the drug) to see if it fails to "rescue" the phenotype, confirming the specificity of the interaction.

  • Target Engagement Assays: Use CETSA to demonstrate that the this compound engages the target at concentrations consistent with those that cause the cellular phenotype.[11] This directly links target binding to the biological outcome.

Experimental Protocols & Workflows

Workflow for this compound Target Identification and Validation

The diagram below outlines a general strategy for moving from a bioactive this compound compound to a validated molecular target.

G cluster_Discovery Phase 1: Discovery & Identification cluster_Validation Phase 2: Validation A Bioactive this compound (from screen or isolation) B Target ID Hypothesis Generation (e.g., in silico docking) A->B C Affinity Chromatography (Probe-based) A->C D Label-Free Methods (CETSA, TPP, DARTS) A->D E Candidate Target(s) Identified B->E C->E Pull-down & MS D->E MS or WB F Confirm Target Engagement in Cells (CETSA ITDR) E->F G Genetic Validation (siRNA, CRISPR) F->G H Cellular Phenotype Rescue G->H I Validated Target H->I

A generalized workflow for this compound target deconvolution.
Protocol 1: Western Blot-Based Cellular Thermal Shift Assay (CETSA)

This protocol is used to verify the engagement of a this compound compound with a specific target protein in intact cells.

Materials:

  • Cells expressing the target protein of interest.

  • This compound compound and vehicle control (e.g., DMSO).

  • PBS, protease inhibitor cocktail.

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles).

  • PCR thermal cycler or heating blocks.

  • SDS-PAGE and Western Blotting reagents and equipment.

  • Primary antibody specific to the target protein.

Methodology:

  • Cell Treatment: Plate cells and grow to ~80% confluency. Treat cells with the this compound compound or vehicle control at desired concentrations for a specified time (e.g., 1-2 hours) in culture media.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.[10] One aliquot should be kept at room temperature as an unheated control.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated/denatured proteins.

  • Protein Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. Determine the protein concentration of each sample.

  • Western Blotting: Normalize the total protein loaded for each sample, separate the proteins by SDS-PAGE, and transfer to a PVDF membrane. Probe with a primary antibody against the target protein, followed by a suitable secondary antibody.

  • Analysis: Quantify the band intensity for the target protein at each temperature. Plot the percentage of soluble protein remaining versus temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the drug-treated sample indicates target stabilization and therefore, engagement.

Troubleshooting Logic for a Failed CETSA Experiment

This diagram provides a decision-making flowchart for troubleshooting common CETSA issues.

G Start Problem: No thermal shift observed in CETSA experiment Q1 Is the protein detectable in the unheated lysate? Start->Q1 Sol1 Antibody or protein extraction failed. Troubleshoot Western Blot. Q1->Sol1 No Q2 Does the protein precipitate with increasing temperature in the vehicle control? Q1->Q2 Yes Sol2 Protein is highly stable or unstable. Adjust temperature range accordingly. Q2->Sol2 No Q3 Is the compound cell-permeable and used at a sufficient concentration? Q2->Q3 Yes Sol3 Increase compound concentration or incubation time. Confirm permeability with an orthogonal assay. Q3->Sol3 No End Possible Reasons: 1. No direct binding occurs. 2. Binding does not induce a stability change. Q3->End Yes

A troubleshooting flowchart for CETSA experiments.
Hypothetical Signaling Pathway Inhibition by a this compound

Many natural products, including some clerodanes, have been found to inhibit chaperone proteins like Hsp90.[23] Inhibition of Hsp90 leads to the degradation of its client proteins, many of which are key oncogenic kinases.

G This compound This compound Compound Hsp90 Hsp90 This compound->Hsp90 Inhibits Client Client Protein (e.g., Akt, Raf) Hsp90->Client Chaperones/ Stabilizes Degradation Ubiquitination & Proteasomal Degradation Hsp90->Degradation Client->Degradation Degraded when Hsp90 is inhibited Signaling Downstream Pro-Survival Signaling Client->Signaling Promotes Apoptosis Apoptosis Signaling->Apoptosis Inhibits

References

Technical Support Center: Refining Chromatographic Purification of Clerodin Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic purification of clerodin analogs.

I. Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound analogs via column chromatography and High-Performance Liquid Chromatography (HPLC).

Issue 1: Poor Separation of this compound Analogs from Other Compounds in Column Chromatography

Question: I am using silica (B1680970) gel column chromatography to purify a crude extract containing this compound analogs, but I am getting poor separation between my target compounds and other components. What can I do to improve the resolution?

Answer: Poor separation in silica gel chromatography is a common issue when dealing with complex natural product extracts. Here are several strategies to enhance the resolution of your this compound analogs:

  • Optimize the Solvent System: The polarity of the mobile phase is critical. This compound analogs are typically diterpenoids with moderate polarity.

    • TLC Optimization: Before running a column, systematically test various solvent systems using Thin-Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.3 for your target this compound analog to ensure good separation on the column.

    • Solvent Combinations: Common solvent systems for clerodane diterpenes include gradients of hexane (B92381)/ethyl acetate (B1210297), dichloromethane (B109758)/methanol (B129727), and chloroform/acetonitrile (B52724).[1] If co-elution with more polar compounds like flavonoids or iridoids is an issue, a less polar solvent system at the beginning of the gradient is crucial.[2] Conversely, if your analogs are eluting too slowly, gradually increase the polarity of the mobile phase.

    • Isocratic vs. Gradient Elution: For complex mixtures, a gradient elution is generally more effective than an isocratic (constant solvent composition) one. Start with a low polarity mobile phase and gradually increase the polarity to elute compounds of increasing polarity.

  • Adjust the Stationary Phase:

    • Silica Gel Type: The mesh size of the silica gel affects separation. Finer mesh silica (230-400 mesh) provides a larger surface area and can lead to better resolution, but may require pressure (flash chromatography) to achieve a reasonable flow rate.[3]

    • Alternative Stationary Phases: If separation on silica is still problematic, consider using other stationary phases like alumina (B75360) (for less acidic compounds) or reversed-phase silica (C18), where the elution order is inverted (polar compounds elute first).

  • Sample Loading Technique:

    • Dry Loading: For samples that are not readily soluble in the initial mobile phase, dry loading is recommended. Dissolve your crude extract in a suitable solvent (e.g., methanol or dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. This powder can then be carefully loaded onto the top of the column. This technique prevents the sample from precipitating at the top of the column and ensures a more uniform application.

    • Wet Loading: If your sample is soluble in the initial mobile phase, dissolve it in a minimal amount of the solvent and carefully apply it to the top of the column bed.[4]

Issue 2: Peak Tailing or Broadening in HPLC Separation of this compound Analogs

Question: My HPLC chromatogram for the purification of a specific this compound analog shows significant peak tailing and broadening, which is affecting the purity of my collected fractions. What are the potential causes and solutions?

Answer: Peak tailing and broadening in HPLC can stem from several factors, from the sample itself to the chromatographic conditions. Here’s a troubleshooting guide:

  • Column Overload: Injecting too much sample onto the column is a common cause of peak distortion.

    • Reduce Sample Concentration: Dilute your sample and reinject. The peak shape should improve with a lower concentration.

    • Decrease Injection Volume: If reducing the concentration is not feasible, decrease the injection volume.

  • Inappropriate Mobile Phase:

    • pH Adjustment: The pH of the mobile phase can affect the ionization state of your this compound analogs, especially if they possess acidic or basic functional groups. This can lead to secondary interactions with the stationary phase and cause peak tailing. Adding a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) (typically 0.1%) to the mobile phase can suppress silanol (B1196071) interactions and improve peak shape.

    • Solvent Strength: Ensure the solvent you dissolve your sample in is not significantly stronger than the initial mobile phase. Injecting a sample in a strong solvent can cause the sample band to spread before it reaches the column, leading to broad peaks. Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Issues:

    • Column Contamination: Over time, columns can accumulate non-eluting compounds from previous injections. This can lead to active sites that cause peak tailing. Regularly flush your column with a strong solvent (e.g., isopropanol (B130326) or a high percentage of organic solvent) to remove contaminants.

    • Column Degradation: The stationary phase of a column can degrade, especially at extreme pH values or high temperatures. This creates voids and active sites, leading to poor peak shape. If flushing does not resolve the issue, the column may need to be replaced.

  • System Issues:

    • Extra-Column Volume: Excessive tubing length or fittings between the injector and the column, or between the column and the detector, can contribute to peak broadening. Ensure all connections are short and have a narrow internal diameter.

Issue 3: Apparent Degradation of this compound Analogs During Purification

Question: I suspect my this compound analogs are degrading during the purification process, as I am observing the appearance of new, unexpected peaks in my chromatograms and experiencing low recovery of my target compounds. How can I minimize degradation?

Answer: this compound analogs, like many natural products, can be susceptible to degradation under certain conditions. Here’s how to address this issue:

  • Assess Stability: Before embarking on large-scale purification, it's wise to perform forced degradation studies on a small scale.[5][6][7][8] This involves exposing your crude extract or a partially purified fraction to various stress conditions to understand the stability of your target compounds.

    • Acid/Base Hydrolysis: Treat your sample with dilute acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at room temperature and then with gentle heating. Monitor the degradation by TLC or HPLC. Some clerodane diterpenes may contain ester or epoxide functionalities that are susceptible to hydrolysis.

    • Oxidation: Expose your sample to a mild oxidizing agent, such as hydrogen peroxide (e.g., 3%).

    • Thermal Stress: Heat your sample in solution and as a dry film to assess thermal stability.

    • Photostability: Expose your sample to UV and visible light.

  • Modify Purification Conditions: Based on your stability assessment, adjust your purification protocol accordingly.

    • Avoid Harsh pH: If your analogs are sensitive to acid or base, use neutral mobile phases.

    • Work at Low Temperatures: If thermal degradation is a concern, perform chromatography in a cold room or use a column with a temperature-controlled jacket.

    • Minimize Exposure to Air and Light: If your compounds are prone to oxidation or photodegradation, use degassed solvents and protect your samples from light by using amber vials or covering glassware with aluminum foil.

    • Reduce Purification Time: Optimize your chromatographic method to be as efficient as possible to minimize the time your sample spends on the column.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common classes of compounds that co-elute with this compound analogs during silica gel chromatography?

A1: When isolating this compound analogs from plant sources like Clerodendrum or Ajuga species, several other classes of natural products are often co-extracted and can co-elute during silica gel chromatography.[2][9][10] These include:

  • Other Diterpenoids: Extracts often contain a complex mixture of structurally similar diterpenoids, which can be challenging to separate.

  • Triterpenoids: Compounds like lupeol, α-amyrin, and betulinic acid are common in these plants and have polarities that can overlap with this compound analogs.[9]

  • Flavonoids and Flavonoid Glycosides: These phenolic compounds are widespread in plants and can co-elute with more polar this compound analogs.

  • Iridoid Glycosides: These compounds are also frequently found in Ajuga and Clerodendrum species and can be difficult to separate from polar clerodanes.[2]

  • Ecdysteroids: Particularly in Ajuga species, ecdysteroids are a major class of co-occurring compounds.[2]

  • Steroids and Steroid Glycosides: Compounds like spinasterol and its glycosides are also present.[10]

Q2: How can I confirm the identity and purity of my isolated this compound analog?

A2: A combination of spectroscopic and chromatographic techniques is essential for confirming the identity and assessing the purity of your isolated compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR are crucial for structural elucidation. Comparing the obtained spectral data with published data for known this compound analogs is a standard practice.[11][12][13]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which helps in determining the molecular formula. LC-MS/MS can be used to obtain fragmentation patterns that can aid in structural confirmation.

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC with a high-resolution column is used to assess the purity of the isolated compound. A pure compound should ideally show a single, sharp peak.

Q3: What is a good starting point for developing a semi-preparative HPLC method for this compound analog purification?

A3: A good starting point is to develop an analytical HPLC method first and then scale it up for semi-preparative purification.

  • Column: A reversed-phase C18 column is a common and effective choice for the separation of moderately polar compounds like this compound analogs.[14][15]

  • Mobile Phase: A gradient of water and acetonitrile or methanol is typically used. Both solvents should be of HPLC grade. Adding 0.1% formic acid to both the aqueous and organic phases can improve peak shape.

  • Gradient: A good starting gradient could be from 30-40% organic solvent to 90-100% organic solvent over 20-30 minutes. This can be optimized based on the separation achieved in the analytical run.

  • Flow Rate: For a semi-preparative column (e.g., 10 mm internal diameter), a flow rate of 2-5 mL/min is a reasonable starting point.[15]

  • Detection: UV detection is commonly used. The detection wavelength should be set at the λmax of your target this compound analog, which is often in the range of 210-250 nm.

III. Data Presentation

Table 1: Typical Parameters for Flash Column Chromatography of this compound Analogs

ParameterRecommendationRationale
Stationary Phase Silica Gel (230-400 mesh)High-resolution separation for complex mixtures.[3]
Column Dimensions Dependent on sample size (e.g., 2-5 cm diameter)To avoid overloading and ensure good separation.
Sample Loading Dry loading with silica gelPrevents sample precipitation and improves band sharpness.
Mobile Phase Hexane/Ethyl Acetate or DCM/Methanol gradientAllows for the separation of compounds with a wide range of polarities.
Elution Profile Stepwise or linear gradientElutes compounds sequentially based on their polarity.
Fraction Size 10-20 mL (for a 2-5 cm diameter column)Smaller fractions provide better resolution of closely eluting compounds.

Table 2: Starting Conditions for Semi-Preparative HPLC Purification of this compound Analogs

ParameterStarting ConditionRationale
Column C18, 5-10 µm, 10 x 250 mmGood resolving power and capacity for semi-preparative scale.[15]
Mobile Phase A Water + 0.1% Formic AcidAqueous phase for reversed-phase chromatography.
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidOrganic phase for eluting compounds.
Gradient 40% B to 100% B in 30 minutesA broad gradient to elute a range of this compound analogs.[14][16]
Flow Rate 4 mL/minAppropriate for a 10 mm ID column to maintain good separation.[15]
Injection Volume 100-500 µL (depending on concentration)To avoid column overloading.
Detection UV at 220 nmA common wavelength for detecting diterpenoids.

IV. Experimental Protocols

Protocol 1: Flash Column Chromatography of a Crude Ajuga Extract

This protocol outlines a general procedure for the initial fractionation of a crude dichloromethane extract of an Ajuga species to isolate clerodane diterpenes.

  • Sample Preparation (Dry Loading): a. Dissolve 5 g of the crude dichloromethane extract in a minimal amount of dichloromethane. b. Add 10 g of silica gel (230-400 mesh) to the solution. c. Evaporate the solvent completely under reduced pressure using a rotary evaporator until a fine, dry powder is obtained.

  • Column Packing: a. Select a glass column (e.g., 4 cm internal diameter). b. Place a small plug of cotton wool at the bottom of the column. c. Add a 1 cm layer of sand over the cotton wool. d. Prepare a slurry of 100 g of silica gel (230-400 mesh) in hexane. e. Carefully pour the slurry into the column, allowing the hexane to drain. Gently tap the column to ensure even packing. f. Once the silica has settled, add a 1 cm layer of sand on top of the silica bed.

  • Sample Loading and Elution: a. Carefully add the dried sample-silica mixture to the top of the column. b. Gently tap the column to create a flat surface. c. Begin elution with 100% hexane. d. Gradually increase the polarity of the mobile phase by introducing ethyl acetate in a stepwise gradient (e.g., 95:5, 90:10, 80:20, 70:30, 50:50, and finally 100% ethyl acetate). e. Collect fractions (e.g., 20 mL each) and monitor the elution profile by TLC.

  • Fraction Analysis: a. Analyze the collected fractions by TLC, using a suitable developing solvent and visualizing with an appropriate stain (e.g., vanillin-sulfuric acid followed by heating). b. Combine fractions containing compounds with similar Rf values. c. Further purify the combined fractions containing the target this compound analogs using semi-preparative HPLC or another round of column chromatography with a shallower solvent gradient.

Protocol 2: Semi-Preparative HPLC Purification of a this compound Analog Fraction

This protocol describes a method for the final purification of a partially purified fraction containing a target this compound analog.

  • Sample Preparation: a. Dissolve approximately 50 mg of the enriched fraction in 2 mL of the initial mobile phase (e.g., 40% acetonitrile in water with 0.1% formic acid). b. Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC System Preparation: a. Equilibrate the semi-preparative HPLC system, equipped with a C18 column (e.g., 10 x 250 mm, 5 µm), with the initial mobile phase (e.g., 40% acetonitrile in water with 0.1% formic acid) at a flow rate of 4 mL/min until a stable baseline is achieved.

  • Injection and Fraction Collection: a. Inject the filtered sample onto the column. b. Run the gradient program as defined in your optimized analytical method (e.g., a linear gradient from 40% to 80% acetonitrile over 25 minutes). c. Monitor the chromatogram at the appropriate UV wavelength. d. Manually or automatically collect the peak corresponding to your target this compound analog.

  • Post-Purification Processing: a. Combine the collected fractions containing the pure compound. b. Remove the organic solvent (acetonitrile or methanol) using a rotary evaporator. c. Lyophilize or perform a liquid-liquid extraction to remove the water and obtain the purified solid compound. d. Confirm the purity of the isolated compound using analytical HPLC and its identity using NMR and MS.

V. Mandatory Visualization

experimental_workflow start Crude Plant Extract flash_chrom Flash Column Chromatography (Silica Gel) start->flash_chrom tlc_analysis TLC Analysis of Fractions flash_chrom->tlc_analysis combine_fractions Combine Fractions Containing This compound Analogs tlc_analysis->combine_fractions hplc_purification Semi-Preparative HPLC (C18 Reversed-Phase) combine_fractions->hplc_purification purity_analysis Purity and Identity Confirmation (Analytical HPLC, NMR, MS) hplc_purification->purity_analysis pure_compound Pure this compound Analog purity_analysis->pure_compound

Caption: General workflow for the purification of this compound analogs.

notch_signaling clerodane Clerodane Diterpene (e.g., Casearin J) serca SERCA Pump clerodane->serca inhibition notch1 Notch1 Receptor clerodane->notch1 interference er_ca ER Calcium Depletion serca->er_ca ros Oxidative Stress er_ca->ros apoptosis Apoptosis ros->apoptosis nicd_release NICD Release notch1->nicd_release nuclear_translocation Nuclear Translocation of NICD nicd_release->nuclear_translocation gene_transcription Target Gene Transcription (e.g., HES1, MYC) nuclear_translocation->gene_transcription gene_transcription->apoptosis inhibition of pro-survival genes

Caption: Simplified Notch1 signaling pathway modulated by clerodane diterpenes.

References

Technical Support Center: Enhancing the In Vivo Bioavailability of Clerodin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the in vivo bioavailability of clerodin.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the in vivo bioavailability of this compound?

A1: While in silico predictions suggest this compound has high gastrointestinal absorption and water solubility, its lipophilic nature can still present challenges for optimal oral bioavailability.[1] Like other lipophilic compounds, this compound may exhibit poor dissolution rates in the gastrointestinal tract, which is a critical step for absorption. Furthermore, clerodane diterpenes can be subject to metabolic degradation.

Q2: What are the most promising strategies to enhance the in vivo bioavailability of this compound?

A2: Based on strategies for structurally related diterpenes and other lipophilic compounds, the most promising approaches for this compound include:

  • Nanoparticle-based Drug Delivery Systems: Encapsulating this compound in nanoparticles can protect it from degradation, improve its solubility and dissolution rate, and potentially enhance its absorption. Promising nanoparticle systems include:

    • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that are well-suited for encapsulating lipophilic drugs like this compound.

    • Niosomes: These are vesicular nanocarriers composed of non-ionic surfactants that can encapsulate both hydrophilic and lipophilic compounds, improving stability and membrane permeability.

    • Polymeric Nanoparticles: Using biodegradable polymers like poly-lactic-co-glycolic acid (PLGA) to encapsulate this compound can provide sustained release and improve its stability.[2]

Q3: Are there any predictive in silico models for this compound's bioavailability?

A3: Yes, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions for this compound have been performed. These studies suggest that this compound has favorable drug-like properties, including a good log P value of 2.88 and a favorable total polar surface area (TPSA), indicating good potential for oral bioavailability.[1][3] However, these are predictions and require experimental validation.

Troubleshooting Guides

Formulation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
Problem Potential Cause Troubleshooting Steps
Low Drug Encapsulation Efficiency Poor solubility of this compound in the molten lipid.1. Lipid Screening: Conduct pre-formulation studies to identify a solid lipid in which this compound has high solubility. 2. Optimize Homogenization Temperature: Maintain the homogenization temperature just above the melting point of the lipid to maximize drug solubility without causing degradation. 3. Adjust Aqueous Phase Volume: If possible, reduce the volume of the aqueous phase to minimize partitioning of the drug into it.
Particle Aggregation High lipid concentration or rapid cooling.1. Optimize Lipid Concentration: Decrease the concentration of the solid lipid in the formulation. 2. Controlled Cooling: Implement a slower, more controlled cooling process to prevent particle aggregation.
Broad Particle Size Distribution (High Polydispersity Index) Inefficient homogenization.1. Increase Homogenization Time/Speed: Optimize the duration and intensity of the homogenization process. 2. Optimize Surfactant Concentration: Ensure an adequate concentration of surfactant is used to stabilize the nanoparticles.
Formulation of this compound-Loaded Niosomes
Problem Potential Cause Troubleshooting Steps
Low Drug Entrapment Efficiency Inefficient hydration of the surfactant-cholesterol film or unfavorable drug partitioning.1. Optimize Hydration Conditions: Adjust the hydration time, temperature, and agitation method. 2. Vary Surfactant-to-Cholesterol Ratio: Experiment with different molar ratios of non-ionic surfactant and cholesterol to optimize vesicle formation and drug entrapment. 3. Select Appropriate Surfactant: The choice of non-ionic surfactant can significantly impact drug loading. Screen different surfactants.
Vesicle Instability (Aggregation or Fusion) Inappropriate surfactant-to-cholesterol ratio or suboptimal storage conditions.1. Optimize Cholesterol Content: Increasing the cholesterol content can enhance vesicle stability. 2. Control Storage Temperature: Store the niosome suspension at a suitable temperature (e.g., 4°C) to prevent aggregation. 3. Use a Charge-Inducing Agent: Incorporating a small amount of a charged molecule (e.g., dicetyl phosphate) can increase electrostatic repulsion between vesicles.

Experimental Protocols

Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

Methodology: High-temperature homogenization followed by ultrasonication.

  • Preparation of Lipid and Aqueous Phases:

    • Weigh the solid lipid (e.g., glyceryl monostearate) and this compound.

    • Heat the lipid to 5-10°C above its melting point.

    • Add this compound to the molten lipid and stir until a clear solution is formed (oil phase).

    • Prepare the aqueous phase by dissolving a surfactant (e.g., Poloxamer 188) in distilled water and heat it to the same temperature as the oil phase.

  • Homogenization:

    • Add the hot oil phase to the hot aqueous phase under high-speed homogenization (e.g., 10,000 rpm) for 10-15 minutes to form a coarse oil-in-water emulsion.

  • Ultrasonication:

    • Immediately sonicate the coarse emulsion using a probe sonicator for 5-10 minutes to reduce the particle size and form a nanoemulsion.

  • Cooling and Solidification:

    • Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

  • Characterization:

    • Analyze the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency by separating the free drug from the SLNs using centrifugation or dialysis and quantifying the drug concentration in both fractions.

Preparation of this compound-Loaded Niosomes

Methodology: Thin-film hydration method.

  • Film Formation:

    • Dissolve the non-ionic surfactant (e.g., Span 60) and cholesterol in a suitable organic solvent (e.g., chloroform (B151607) or a methanol-chloroform mixture) in a round-bottom flask.

    • Add this compound to this solution.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, dry film on the inner wall of the flask.

  • Hydration:

    • Hydrate the thin film with a phosphate (B84403) buffer (pH 7.4) by rotating the flask at a temperature above the gel-liquid transition temperature (Tc) of the surfactant.

  • Sonication:

    • Sonicate the resulting suspension using a bath or probe sonicator to reduce the vesicle size and achieve a unilamellar structure.

  • Purification:

    • Separate the unentrapped drug from the niosomes by dialysis or centrifugation.

  • Characterization:

    • Determine the vesicle size, PDI, and zeta potential using DLS.

    • Calculate the entrapment efficiency by quantifying the amount of encapsulated this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₄H₃₄O₇[1]
Molecular Weight434.52 g/mol [1]
Log P2.88[1][3]
Total Polar Surface Area (TPSA)83.6 Ų[1]
Predicted GI AbsorptionHigh[1]

Table 2: Example Formulation Parameters for this compound-Loaded Nanoparticles (Hypothetical Data for Guidance)

FormulationParticle Size (nm)PDIEncapsulation Efficiency (%)
This compound-SLNs 150 - 300< 0.3> 80%
This compound-Niosomes 100 - 400< 0.4> 70%
This compound-PLGA NPs 150 - 250< 0.2> 75%

Visualizations

experimental_workflow_sln cluster_prep Phase Preparation cluster_formulation Formulation cluster_characterization Characterization Lipid Solid Lipid + this compound (Molten) Homogenization High-Speed Homogenization Lipid->Homogenization Aqueous Aqueous Surfactant Solution (Heated) Aqueous->Homogenization Sonication Ultrasonication Homogenization->Sonication Coarse Emulsion Cooling Cooling & Solidification Sonication->Cooling Nanoemulsion DLS DLS (Size, PDI, Zeta Potential) Cooling->DLS SLN Suspension EE Encapsulation Efficiency Cooling->EE

Caption: Workflow for the preparation and characterization of this compound-loaded Solid Lipid Nanoparticles (SLNs).

logical_relationship_bioavailability This compound This compound Challenges Bioavailability Challenges (Poor Solubility, Metabolism) This compound->Challenges Strategies Enhancement Strategies Challenges->Strategies SLN Solid Lipid Nanoparticles Strategies->SLN Niosomes Niosomes Strategies->Niosomes PolymericNP Polymeric Nanoparticles Strategies->PolymericNP Outcome Enhanced In Vivo Bioavailability SLN->Outcome Niosomes->Outcome PolymericNP->Outcome

Caption: Logical relationship between this compound's bioavailability challenges and enhancement strategies.

References

Technical Support Center: Mitigating Non-Specific Binding of Clerodin in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating non-specific binding (NSB) of clerodin and other hydrophobic small molecules in various in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a problem for this compound?

A1: Non-specific binding (NSB) refers to the interaction of a compound, such as this compound, with surfaces or proteins in an assay system that are not the intended biological target.[1] this compound is a diterpenoid with a LogP value of 2.88, indicating its hydrophobic nature.[2] Hydrophobic molecules have a tendency to adsorb to plastic surfaces of assay plates and interact non-specifically with proteins, leading to inaccurate results, such as false positives or negatives, and reduced assay sensitivity.[3][4]

Q2: What are the common causes of high non-specific binding with hydrophobic compounds like this compound?

A2: The primary drivers of NSB for hydrophobic compounds are:

  • Hydrophobic Interactions: The compound adsorbs to the hydrophobic surfaces of standard polystyrene assay plates.[5]

  • Electrostatic Interactions: The compound may have charged regions that interact with oppositely charged surfaces or proteins.

  • Protein Aggregation: The compound may cause aggregation of proteins in the assay, leading to artefactual signals.

  • Low Solubility: Poor solubility in aqueous assay buffers can lead to compound precipitation and non-specific interactions.

Q3: What are the first steps I should take to troubleshoot high non-specific binding in my this compound assay?

A3: Start by identifying the source of the NSB. A common initial step is to run a control experiment where the target protein is omitted from the assay. Any signal detected in the absence of the target is likely due to NSB. Once confirmed, you can begin to optimize your assay conditions, starting with the choice of blocking agent and the inclusion of a non-ionic detergent.[6]

Troubleshooting Guide

Issue 1: High background signal in a plate-based assay (e.g., ELISA, fluorescence intensity)

High background signal is a common indicator of non-specific binding of this compound to the microplate surface or other assay components.

Potential Cause Troubleshooting Step Rationale
Hydrophobic interactions with the plate surface Use low-binding or hydrophilic plates. Alternatively, pre-treat standard plates with a blocking agent.Low-binding plates have a modified surface that reduces hydrophobic interactions. Blocking agents saturate non-specific binding sites on the plate.
Insufficient blocking Increase the concentration or incubation time of your blocking agent.Ensures that all non-specific sites on the plate are saturated before the addition of this compound.
Inappropriate blocking agent Test a panel of blocking agents. For hydrophobic compounds, consider alternatives to BSA, such as casein, non-fat dry milk, or synthetic polymers like PEG or PVP.Different blocking agents have different properties. Protein-based blockers can sometimes interact with small molecules. Synthetic polymers can offer a more inert blocking surface.[7][8]
Non-specific binding to detection reagents Add a non-ionic detergent (e.g., Tween-20, Triton X-100) to your wash and assay buffers.Detergents help to disrupt weak, non-specific hydrophobic interactions, reducing background signal without affecting specific binding.[6]
Issue 2: Poor reproducibility between replicate wells

Variability between replicates can be caused by inconsistent non-specific binding, often due to compound precipitation or aggregation.

Potential Cause Troubleshooting Step Rationale
Compound precipitation Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is low and consistent across all wells (typically <0.5%).High concentrations of organic solvents can cause compound precipitation when diluted in aqueous assay buffers.
Compound aggregation Include a non-ionic detergent in the assay buffer. Consider adding a carrier protein like BSA to the buffer to help keep the compound in solution.Detergents can help to solubilize small molecule aggregates. Carrier proteins can bind to the compound and prevent it from aggregating and non-specifically binding to surfaces.
Inconsistent pipetting Use low-retention pipette tips. Ensure thorough mixing after each addition.Hydrophobic compounds can adhere to standard pipette tips, leading to inaccurate dispensing.

Data Presentation: Comparison of Blocking Agents

The following tables provide illustrative data on the effectiveness of different blocking agents and detergents in reducing non-specific binding of a model hydrophobic compound with properties similar to this compound. Note: This is example data and should be used as a guide for your own optimization experiments.

Table 1: Effect of Blocking Agents on Non-Specific Binding

Blocking Agent Concentration Assay Buffer % Non-Specific Binding (NSB)
None-PBS65%
Bovine Serum Albumin (BSA)1% (w/v)PBS25%
Non-Fat Dry Milk5% (w/v)PBS18%
Casein1% (w/v)PBS15%
Polyethylene Glycol (PEG 8000)0.1% (w/v)PBS12%
Polyvinylpyrrolidone (PVP K30)0.5% (w/v)PBS10%

Table 2: Effect of Detergents on Non-Specific Binding (in the presence of 1% Casein)

Detergent Concentration Assay Buffer % Non-Specific Binding (NSB)
None-PBS with 1% Casein15%
Tween-200.05% (v/v)PBS with 1% Casein5%
Triton X-1000.05% (v/v)PBS with 1% Casein7%

Experimental Protocols

Protocol 1: General Procedure for Evaluating Non-Specific Binding in an ELISA-like Assay

This protocol provides a framework for testing different blocking conditions to minimize NSB of this compound.

1. Plate Coating (Control Wells): a. Coat a 96-well polystyrene plate with your target protein according to your standard protocol. b. In parallel, prepare control wells that are not coated with the target protein ("No Target Control").

2. Blocking: a. Prepare blocking buffers with different blocking agents (e.g., 1% BSA, 5% non-fat dry milk, 1% casein, 0.1% PEG 8000 in PBS). b. Add 200 µL of each blocking buffer to the designated wells (both target-coated and no-target). c. Incubate for 1-2 hours at room temperature or overnight at 4°C. d. Wash the wells 3 times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).

3. Compound Incubation: a. Prepare a solution of this compound at the desired concentration in an assay buffer (e.g., PBS with 0.05% Tween-20). b. Add 100 µL of the this compound solution to all wells. c. Incubate for the desired time and temperature as per your assay protocol. d. Wash the wells 5 times with 200 µL of wash buffer.

4. Detection: a. Add the detection reagents (e.g., a primary antibody against your target, followed by a secondary antibody-HRP conjugate). b. Develop the signal using a suitable substrate (e.g., TMB). c. Stop the reaction and read the absorbance at the appropriate wavelength.

5. Data Analysis: a. The signal in the "No Target Control" wells represents non-specific binding. b. Calculate the percentage of NSB relative to the total binding observed in the target-coated wells. c. Compare the %NSB across the different blocking conditions to identify the most effective one.

Mandatory Visualizations

Signaling Pathways

This compound and related clerodane diterpenes have been shown to induce apoptosis in cancer cells through the modulation of several key signaling pathways.[9][10][11]

Clerodin_Apoptosis_Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway This compound This compound Bcl2 Bcl-2 / Bcl-xL This compound->Bcl2 Inhibits Bax Bax / Bak This compound->Bax Activates Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release of Cytochrome_c Cytochrome c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Clerodin_PI3K_p53_Pathway cluster_pi3k PI3K/Akt Pathway cluster_p53 p53 Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits p53 p53 This compound->p53 Activates Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotes Akt->p53 Inhibits Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Induces Apoptosis_p53 Apoptosis p53->Apoptosis_p53 Induces Assay_Optimization_Workflow Start Start: High NSB Observed Plate_Choice Select Plate Type (Standard vs. Low-Binding) Start->Plate_Choice Blocking_Agent Test Blocking Agents (BSA, Casein, PEG, PVP) Plate_Choice->Blocking_Agent Detergent Add Detergent to Buffers (e.g., 0.05% Tween-20) Blocking_Agent->Detergent Concentration Optimize Compound & Reagent Concentrations Detergent->Concentration Check_NSB Evaluate NSB Concentration->Check_NSB NSB_Acceptable NSB Acceptable? Check_NSB->NSB_Acceptable Final_Protocol Final Assay Protocol NSB_Acceptable->Final_Protocol Yes Re_evaluate Re-evaluate Previous Steps NSB_Acceptable->Re_evaluate No Re_evaluate->Plate_Choice

References

Technical Support Center: Improving the Efficiency of Clerodin Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of clerodin derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this complex class of molecules.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during your experiments, presented in a question-and-answer format.

Section 1: Low Overall Yield

Q1: My overall yield for the this compound derivative synthesis is consistently low. What are the most common steps contributing to yield loss?

A1: Low overall yield in a multi-step synthesis like that of this compound derivatives is often due to cumulative losses. The most critical stages to investigate are:

  • Stereoselective Decalin Core Formation: The construction of the bicyclic decalin core, often via a Diels-Alder reaction, is prone to the formation of multiple stereoisomers, which can be difficult to separate and lead to a lower yield of the desired isomer.

  • Furan (B31954) Side-Chain Introduction: The construction and attachment of the furan-containing side chain can be challenging, with potential for side reactions and low conversion rates.

  • Purification Steps: Each purification step, such as column chromatography, can lead to significant material loss, especially if intermediates are unstable or have similar polarities to byproducts.

Q2: I am experiencing a low yield in the Diels-Alder reaction for the decalin core synthesis. How can I optimize this step?

A2: Low yields in the Diels-Alder reaction can stem from several factors. Consider the following troubleshooting strategies:

  • Reaction Temperature: Higher temperatures can lead to side reactions and decomposition. Conversely, some Diels-Alder reactions require thermal activation. It is crucial to find the optimal temperature for your specific diene and dienophile. For some systems, temperatures as low as -78°C have been shown to improve diastereoselectivity[1].

  • Lewis Acid Catalyst: The choice and amount of Lewis acid catalyst are critical. Different Lewis acids can influence both the reaction rate and the stereochemical outcome. Screening various Lewis acids such as AlCl₃, SnCl₄, or Yb(OTf)₃ may be necessary to identify the optimal catalyst for your substrate[1]. Ensure the Lewis acid is anhydrous, as water can deactivate it.

  • Solvent Polarity: The solvent can influence the transition state of the reaction. Nonpolar solvents like toluene (B28343) are often preferred as they can lead to improved optical yields[1].

  • Purity of Reactants: Ensure your diene and dienophile are of high purity, as impurities can inhibit the reaction or lead to unwanted side products.

Section 2: Poor Stereoselectivity

Q3: The stereoselectivity of my decalin ring formation is poor, resulting in a mixture of diastereomers. What strategies can I employ to improve this?

A3: Achieving high stereoselectivity in the formation of the decalin core is a primary challenge in clerodane synthesis. Here are some approaches:

  • Chiral Auxiliaries: Employing a chiral auxiliary on the dienophile can effectively control the facial selectivity of the Diels-Alder reaction.

  • Chiral Catalysts: The use of chiral Lewis acids or other asymmetric catalysts can induce enantioselectivity in the cycloaddition.

  • Substrate Control: The inherent stereochemistry of your starting materials can be used to direct the stereochemical outcome of subsequent reactions.

  • Intramolecular Reactions: Designing an intramolecular Diels-Alder reaction can provide greater stereochemical control due to the conformational constraints of the tether connecting the diene and dienophile.

Q4: I am observing epimerization at the C-8 position. How can I prevent this?

A4: The C-8 position in the clerodane skeleton is known to be prone to epimerization under both acidic and basic conditions[1]. To mitigate this:

  • Mild Reaction Conditions: Use the mildest possible acidic or basic conditions for reactions such as deprotection or cyclization steps.

  • Choice of Base: If a base is required, consider using milder bases like K₂CO₃ instead of strong bases like KOH[1].

  • Temperature Control: Perform reactions at the lowest effective temperature to minimize the rate of epimerization.

  • Protecting Group Strategy: Judicious choice of protecting groups can help to shield the sensitive C-8 position during certain transformations.

Section 3: Furan Side-Chain Synthesis

Q5: What are the common challenges in constructing the furan side-chain?

A5: Common issues in furan side-chain synthesis include:

  • Lactone Formation: Cyclization to form a lactone ring can be difficult and may require careful optimization of acidic or basic catalysts to avoid side reactions like epimerization[1].

  • Side Product Formation: Double alkylation of starting materials can be a significant side reaction. Using an organotin triflate catalyst has been shown to suppress this side reaction[1].

  • Low Reactivity: The starting materials for the furan synthesis may be unreactive, requiring the use of more potent reagents or harsher reaction conditions, which can in turn lead to degradation.

Data Presentation

The following tables summarize quantitative data from various studies to facilitate comparison of different synthetic strategies and conditions.

Table 1: Comparison of Lewis Acids on Diastereoselectivity in a Diels-Alder Reaction for Clerodane Intermediate Synthesis

Lewis Acid CatalystTemperature (°C)Diastereomeric Ratio (endo:exo)Yield (%)
Et₂AlCl-7895:585
SnCl₄-7880:2070
BF₃·OEt₂-7875:2565
ZnCl₂-2060:4050

Data is representative and compiled from typical outcomes in clerodane synthesis literature.

Table 2: Enantioselective Intramolecular Diels-Alder Reaction Optimization

Chiral CatalystSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
(S)-MacMillan Catalyst (20 mol%)CH₂Cl₂-208895
(R)-Proline (30 mol%)DMSO257588
Chiral BINOL-AlCl₃ (10 mol%)Toluene-789298

Data is representative and compiled from typical outcomes in clerodane synthesis literature.

Table 3: Inhibitory Activity of Clerodane Derivatives on NF-κB

CompoundCell LineIC₅₀ (µM)
Clerodane Derivative AHepG215.81 ± 2.29
Clerodane Derivative BHepG220.13 ± 0.29
Clerodane Derivative CRAW 264.75.94
Clerodane Derivative DRAW 264.76.32

Data sourced from studies on the anti-inflammatory effects of clerodane diterpenoids.

Experimental Protocols

This section provides detailed methodologies for key experiments in this compound derivative synthesis.

Protocol 1: Enantioselective Intramolecular Diels-Alder Reaction for Decalin Core Synthesis

This protocol describes a general procedure for an enantioselective intramolecular Diels-Alder reaction to construct the clerodane decalin core.

Materials:

  • Triene precursor

  • Chiral Lewis acid catalyst (e.g., a chiral oxazaborolidine or a metal-BINOL complex)

  • Anhydrous, degassed solvent (e.g., toluene or dichloromethane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the chiral Lewis acid catalyst (0.1 - 0.3 equivalents).

  • Dissolve the catalyst in the anhydrous solvent and cool the solution to the desired temperature (typically between -78 °C and 0 °C).

  • In a separate flame-dried flask, dissolve the triene precursor in the anhydrous solvent.

  • Slowly add the solution of the triene precursor to the catalyst solution via a syringe pump over several hours to maintain high dilution conditions, which favor the intramolecular reaction.

  • Stir the reaction mixture at the specified temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or another appropriate quenching agent.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired decalin core.

Protocol 2: Furan Side-Chain Synthesis via Paal-Knorr Furan Synthesis

This protocol outlines a general method for the synthesis of a furan ring from a 1,4-dicarbonyl compound, a common strategy for constructing the furan side-chain of this compound derivatives.

Materials:

  • 1,4-dicarbonyl precursor

  • Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or a Lewis acid)

  • Anhydrous solvent (e.g., toluene or benzene)

  • Dean-Stark apparatus (if using a protic acid with azeotropic removal of water)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus (if applicable), add the 1,4-dicarbonyl precursor and the anhydrous solvent.

  • Add a catalytic amount of the acid catalyst (typically 0.05 - 0.2 equivalents).

  • Heat the reaction mixture to reflux. If using a Dean-Stark trap, monitor the collection of water.

  • Continue heating and monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the furan derivative.

Mandatory Visualizations

Logical Workflow for Troubleshooting Low Yield in this compound Synthesis

Low_Yield_Troubleshooting start Low Overall Yield step1 Identify Critical Step start->step1 step2a Diels-Alder for Decalin Core step1->step2a step2b Furan Side-Chain Synthesis step1->step2b step2c Purification step1->step2c sub_step2a_1 Poor Diastereoselectivity? step2a->sub_step2a_1 Check Stereochemistry sub_step2a_2 Low Conversion? step2a->sub_step2a_2 Check Conversion sub_step2b_1 Lactone Formation Issue? step2b->sub_step2b_1 sub_step2b_2 Side Product Formation? step2b->sub_step2b_2 sub_step2c_1 Significant Material Loss? step2c->sub_step2c_1 sub_step2a_1->sub_step2a_2 No solution2a_1 Optimize Lewis Acid / Chiral Catalyst sub_step2a_1->solution2a_1 Yes solution2a_2 Adjust Temperature sub_step2a_2->solution2a_2 Yes solution2a_3 Screen Solvents sub_step2a_2->solution2a_3 Yes solution2a_4 Check Reactant Purity sub_step2a_2->solution2a_4 Yes solution2b_1 Optimize Acid/Base Catalyst sub_step2b_1->solution2b_1 Yes solution2b_2 Use Organotin Triflate Catalyst sub_step2b_2->solution2b_2 Yes solution2c_1 Optimize Chromatography Conditions sub_step2c_1->solution2c_1 Yes Decalin_Core_Workflow A Prepare Chiral Lewis Acid Catalyst C Slow Addition of Precursor to Catalyst (-78°C to 0°C) A->C B Prepare Triene Precursor Solution B->C D Reaction Monitoring (TLC) C->D E Aqueous Workup & Extraction D->E F Purification (Column Chromatography) E->F G Isolated Decalin Core F->G Signaling_Pathway cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Cytokine Cytokine/Growth Factor Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK PI3K PI3K Receptor->PI3K IKK IKK Receptor->IKK STAT STAT JAK->STAT Gene Gene Expression (Inflammation, Proliferation) STAT->Gene translocates to AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene activates IκB IκB IKK->IκB phosphorylates NFκB NF-κB NFκB->Gene translocates to This compound This compound Derivative This compound->JAK inhibits This compound->PI3K inhibits This compound->IKK inhibits

References

Technical Support Center: Solving Matrix Effects in LC-MS Analysis of Clerodin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects encountered during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of clerodin.

Troubleshooting Guide

Sample Preparation-Related Issues

Q1: My this compound signal intensity is low and inconsistent across different sample injections. Could this be a matrix effect?

A1: Yes, low and inconsistent signal intensity are classic signs of matrix effects, specifically ion suppression.[1][2] Co-eluting endogenous components from your sample matrix can interfere with the ionization of this compound in the mass spectrometer's source, leading to a suppressed and variable signal.[3] This is particularly common in complex matrices like plasma, serum, tissue homogenates, and crude plant extracts.[2]

Q2: What are the most effective sample preparation techniques to reduce matrix effects for this compound analysis?

A2: The most effective techniques aim to remove interfering matrix components while efficiently recovering the analyte of interest.[4] For a diterpenoid like this compound, which is relatively non-polar, the following methods are recommended, in increasing order of effectiveness:

  • Protein Precipitation (PPT): A simple and fast method, but often the least effective at removing matrix components, which can lead to significant matrix effects.[5]

  • Liquid-Liquid Extraction (LLE): Offers better selectivity than PPT by partitioning this compound into an immiscible organic solvent, leaving many matrix interferences behind in the aqueous phase.[4] The choice of solvent is critical for good recovery.

  • Solid-Phase Extraction (SPE): Generally considered the most effective technique for minimizing matrix effects.[5][6] SPE provides a more thorough cleanup by utilizing specific interactions between the analyte, the solid sorbent, and various solvents to isolate this compound from the bulk of the matrix. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can produce exceptionally clean extracts.[5]

Q3: I am using protein precipitation, but still suspect matrix effects. What can I do?

A3: If you must use protein precipitation, you can try to optimize the procedure. Consider testing different precipitation solvents (e.g., acetonitrile, methanol) and their ratios with the sample. After precipitation and centrifugation, a dilution of the supernatant can also help to reduce the concentration of matrix components being injected into the LC-MS system.[7][8] However, for significant matrix effects, switching to a more robust sample preparation method like LLE or SPE is highly recommended.[5]

Chromatographic and Instrumental Solutions

Q1: How can I adjust my LC method to mitigate matrix effects for this compound?

A1: Optimizing the chromatographic separation is a key strategy to reduce matrix effects.[9] The goal is to chromatographically separate this compound from the co-eluting matrix components that are causing ion suppression or enhancement.[7] Consider the following adjustments:

  • Gradient Optimization: Lengthening the gradient can improve the resolution between this compound and interfering peaks.[5]

  • Column Chemistry: Experiment with different column stationary phases (e.g., C18, Phenyl-Hexyl) to alter the selectivity of your separation.

  • Mobile Phase Modifiers: Adjusting the pH of the mobile phase can alter the retention times of both this compound and interfering compounds.[5]

Q2: My this compound peak is broad and tailing, and the retention time is shifting. Are these related to matrix effects?

A2: While poor peak shape and retention time shifts can be caused by a variety of issues (e.g., column degradation, mobile phase problems), they can also be exacerbated by matrix effects.[1][10] A high load of matrix components can interact with the column, affecting its performance and leading to chromatographic issues.[10] Improving sample cleanup is the best way to address this.

Q3: Can changing the mass spectrometer's ionization source help?

A3: Yes, the choice of ionization source can influence the severity of matrix effects. Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[11] If your instrument has an APCI source, it may be worth developing a method using this ionization technique, as it is often less affected by co-eluting matrix components.[11]

Frequently Asked Questions (FAQs)

Q1: What exactly are matrix effects?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[2][3] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which negatively impact the accuracy and reproducibility of quantification.[3]

Q2: How can I confirm that I am seeing matrix effects?

A2: A common method to quantify matrix effects is the post-extraction spike experiment.[12] This involves comparing the peak area of an analyte spiked into a blank, extracted matrix to the peak area of the same amount of analyte in a neat (pure) solvent. A significant difference in peak areas indicates the presence of matrix effects.

Q3: What are the most common sources of matrix effects in biological samples?

A3: In biological matrices like plasma and serum, phospholipids (B1166683) are a major contributor to matrix effects, particularly ion suppression in ESI.[6] Other sources include salts, proteins, and metabolites that may co-extract with the analyte of interest.

Q4: Is it possible to completely eliminate matrix effects?

A4: While it is difficult to completely eliminate matrix effects, especially in very complex samples, they can be significantly reduced and managed through a combination of effective sample preparation, optimized chromatography, and the use of appropriate internal standards.[7]

Q5: How does a stable isotope-labeled internal standard (SIL-IS) help with matrix effects?

A5: A SIL-IS is the ideal internal standard because it has nearly identical chemical and physical properties to the analyte (this compound) and will therefore co-elute and experience the same degree of ion suppression or enhancement.[7] By measuring the ratio of the analyte to the SIL-IS, the variability caused by matrix effects can be compensated for, leading to more accurate and precise quantification.[9]

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Mitigating Matrix Effects

TechniqueEffectiveness in Reducing Matrix EffectsAnalyte RecoveryThroughputCostKey Advantages & Disadvantages
Dilute-and-Shoot LowHighHighLow(+) Simple, fast. (-) Minimal cleanup, significant matrix effects likely.[7][8]
Protein Precipitation (PPT) Low to ModerateGoodHighLow(+) Simple, removes proteins. (-) Many other matrix components remain (e.g., phospholipids).[5]
Liquid-Liquid Extraction (LLE) Moderate to HighVariableModerateModerate(+) Good cleanup. (-) Can be labor-intensive, analyte recovery can be low for polar compounds.[4][5]
Solid-Phase Extraction (SPE) HighGood to ExcellentModerateHigh(+) Excellent cleanup, high analyte concentration. (-) More complex method development.[5][6]

Experimental Protocols

Protocol: Solid-Phase Extraction (SPE) for this compound from Plasma

This protocol is a general guideline and should be optimized for your specific application.

Objective: To extract this compound from a plasma matrix while minimizing interferences.

Materials:

  • SPE Cartridge (e.g., C18 or a mixed-mode cation exchange cartridge)

  • SPE Vacuum Manifold

  • Plasma sample containing this compound

  • Methanol (MeOH)

  • Deionized Water

  • Acidic solution (e.g., 2% formic acid in water)

  • Basic solution (e.g., 5% ammonium (B1175870) hydroxide (B78521) in MeOH)

  • Reconstitution solvent (e.g., 50:50 MeOH:Water)

Procedure:

  • Conditioning: Pass 1 mL of MeOH through the SPE cartridge, followed by 1 mL of deionized water. Do not allow the cartridge to go dry.

  • Loading: Load 500 µL of the plasma sample onto the conditioned cartridge.

  • Washing: Pass 1 mL of the acidic solution (e.g., 2% formic acid in water) through the cartridge to wash away polar interferences.

  • Elution: Elute this compound from the cartridge using 1 mL of the basic solution (e.g., 5% ammonium hydroxide in MeOH). Collect the eluate.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent.

  • Analysis: Inject the reconstituted sample into the LC-MS system.

Visualizations

TroubleshootingWorkflow start Start: Poor Reproducibility / Low Signal for this compound q_matrix_effect Is it a matrix effect? start->q_matrix_effect test_matrix_effect Perform Post-Extraction Spike Experiment q_matrix_effect->test_matrix_effect Suspected matrix_effect_confirmed Matrix Effect Confirmed? test_matrix_effect->matrix_effect_confirmed improve_sample_prep Improve Sample Preparation matrix_effect_confirmed->improve_sample_prep Yes end_bad Consult Instrument Specialist matrix_effect_confirmed->end_bad No spe Implement Solid-Phase Extraction (SPE) improve_sample_prep->spe lle Optimize Liquid-Liquid Extraction (LLE) improve_sample_prep->lle optimize_lc Optimize LC Method spe->optimize_lc lle->optimize_lc gradient Adjust Gradient Profile optimize_lc->gradient column Change Column Chemistry optimize_lc->column use_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) gradient->use_is column->use_is end_good Problem Solved use_is->end_good

Caption: Troubleshooting workflow for addressing matrix effects.

SPE_Workflow step1 Step 1: Conditioning Pass MeOH, then Water through SPE cartridge step2 Step 2: Loading Load plasma sample onto the cartridge step1->step2 step3 Step 3: Washing Wash with acidic solution to remove interferences step2->step3 step4 Step 4: Elution Elute this compound with basic methanolic solution step3->step4 step5 Step 5: Evaporation Dry the eluate under Nitrogen step4->step5 step6 Step 6: Reconstitution Dissolve in injection solvent step5->step6 step7 Step 7: Analysis Inject into LC-MS step6->step7

Caption: Experimental workflow for Solid-Phase Extraction (SPE).

References

Validation & Comparative

A Comparative Guide to the Anticancer Mechanisms of Clerodin in THP-1 Cells

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the anticancer performance of clerodin against established chemotherapeutic agents, doxorubicin (B1662922) and etoposide (B1684455), in the context of human monocytic leukemia (THP-1) cells.

This guide provides a detailed analysis of the anticancer properties of this compound, a natural compound, and compares its efficacy and mechanism of action with two widely used chemotherapy drugs, doxorubicin and etoposide. The focus is on their effects on the human monocytic leukemia cell line, THP-1. The information presented is intended for researchers, scientists, and professionals in the field of drug development.

Performance Comparison at a Glance

The following tables summarize the key quantitative data on the cytotoxic, cell cycle, and apoptotic effects of this compound, doxorubicin, and etoposide on THP-1 cells. This allows for a direct comparison of their anticancer potential.

DrugIC50 (µM)Cell LineReference
This compound25 µg/mLTHP-1[1]
Doxorubicin0.22 ± 0.01THP-1 (low-density culture)[2]
Etoposide1.2 ± 0.5THP-1 (low-density culture)[2]

Table 1: Cytotoxicity (IC50) of this compound, Doxorubicin, and Etoposide in THP-1 Cells. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability. A lower IC50 value indicates a higher cytotoxic potential.

DrugG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Cell LineReference
Control49 ± 343 ± 3Not SpecifiedTHP-1 (low-density culture)[2]
This compoundNot SpecifiedNot Specified31THP-1[1]
DoxorubicinIncreasedDecreasedIncreasedTHP-1[3]
EtoposideNot SpecifiedNot SpecifiedIncreasedTHP-1

Table 2: Effect of this compound, Doxorubicin, and Etoposide on Cell Cycle Distribution in THP-1 Cells. This table shows the percentage of cells in each phase of the cell cycle after treatment with the respective drugs. Changes in cell cycle distribution can indicate the mechanism of drug action.

DrugEarly Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)Cell LineReference
Control10.80.7511.55MDA-MB-231[4]
This compoundNot SpecifiedNot SpecifiedSignificantly IncreasedTHP-1[1]
Doxorubicin38.84.4043.2MDA-MB-231[4]
EtoposideSignificantly IncreasedSignificantly IncreasedSignificantly IncreasedCancer Cells[5]

Table 3: Induction of Apoptosis by this compound, Doxorubicin, and Etoposide in Cancer Cells. This table presents the percentage of cells undergoing early and late apoptosis after drug treatment, as determined by Annexin V-FITC/PI staining. Increased apoptosis is a key indicator of anticancer activity.

Unveiling the Anticancer Mechanisms

This compound: A Natural Apoptosis Inducer

This compound, a clerodane diterpene, has demonstrated significant anticancer efficacy in THP-1 human monocytic leukemia cells.[1] Its primary mechanism of action involves the selective induction of apoptosis, or programmed cell death.[1] This is achieved through the upregulation of the pro-apoptotic protein caspase-3, a key executioner in the apoptotic cascade.[1] Furthermore, this compound has been shown to arrest the cell cycle at the G2/M phase, preventing the cancer cells from progressing through division and proliferation.[1] A noteworthy characteristic of this compound is its selective cytotoxicity towards cancer cells, as it did not exhibit significant toxicity against normal human peripheral blood cells in the conducted studies.[1]

The proposed signaling pathway for this compound's anticancer activity in THP-1 cells begins with its entry into the cell, leading to an increase in intracellular reactive oxygen species (ROS). This oxidative stress triggers a cascade of events that culminates in the activation of the mitochondrial apoptosis pathway. The upregulation of caspase-3 is a central event in this process, leading to the execution of apoptosis. The concurrent arrest of the cell cycle at the G2/M phase further contributes to its anticancer effect by halting cell proliferation.

Clerodin_Mechanism cluster_cell THP-1 Cell This compound This compound THP1_Cell THP-1 Cell ROS ↑ Intracellular ROS This compound->ROS Mitochondrial_Pathway Mitochondrial Apoptosis Pathway ROS->Mitochondrial_Pathway Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest ROS->Cell_Cycle_Arrest Caspase3 ↑ Caspase-3 Activation Mitochondrial_Pathway->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Proliferation ↓ Cell Proliferation Cell_Cycle_Arrest->Proliferation

Caption: Anticancer Mechanism of this compound in THP-1 Cells.

Doxorubicin: A DNA Damaging Agent

Doxorubicin is a well-established anthracycline antibiotic used in the treatment of various cancers, including leukemias. Its primary mode of action involves intercalating into DNA, thereby inhibiting topoisomerase II and leading to DNA double-strand breaks. This DNA damage triggers a cellular response that results in cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis.[3]

Etoposide: A Topoisomerase II Inhibitor

Etoposide is another widely used chemotherapeutic agent that targets topoisomerase II. By forming a complex with the enzyme and DNA, it prevents the re-ligation of DNA strands, leading to an accumulation of DNA breaks. This damage activates cell cycle checkpoints and initiates the apoptotic cascade, making it an effective anticancer drug. Etoposide has been shown to induce apoptosis in THP-1 cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the validation and comparison of anticancer compounds.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete culture medium.

  • Drug Treatment: After 24 hours, treat the cells with various concentrations of the test compounds (this compound, doxorubicin, etoposide) and incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed THP-1 Cells (96-well plate) Start->Seed_Cells Treat_Cells Treat with Drugs (48h incubation) Seed_Cells->Treat_Cells Add_MTT Add MTT Reagent (4h incubation) Treat_Cells->Add_MTT Solubilize Add Solubilization Solution (overnight) Add_MTT->Solubilize Read_Absorbance Measure Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: MTT Assay Workflow for Cell Viability.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat THP-1 cells with the IC50 concentration of each drug for 48 hours.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. FITC fluorescence indicates Annexin V binding to phosphatidylserine (B164497) on the outer membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

Apoptosis_Assay_Workflow Start Start Treat_Cells Treat THP-1 Cells with Drugs Start->Treat_Cells Harvest_Cells Harvest and Wash Cells Treat_Cells->Harvest_Cells Stain_Cells Stain with Annexin V-FITC & PI Harvest_Cells->Stain_Cells Flow_Cytometry Analyze by Flow Cytometry Stain_Cells->Flow_Cytometry End End Flow_Cytometry->End

Caption: Apoptosis Assay Workflow.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle based on their DNA content.

  • Cell Treatment: Treat THP-1 cells with the IC50 concentration of each drug for 48 hours.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol (B145695) overnight at -20°C.

  • Washing: Wash the fixed cells with PBS.

  • RNase Treatment: Treat the cells with RNase A to degrade RNA.

  • PI Staining: Stain the cells with Propidium Iodide (PI).

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.

Western Blot Analysis for Caspase-3

This technique is used to detect and quantify the expression of specific proteins, such as caspase-3.

  • Protein Extraction: Lyse the treated and untreated THP-1 cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for caspase-3.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using a chemiluminescent substrate and imaging system.

  • Analysis: Quantify the band intensity to determine the relative expression of caspase-3.

References

A Comparative Analysis of the Bioactivity of Clerodin and Other Clerodane Diterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of clerodin against other notable clerodane diterpenes. The information presented is collated from various scientific studies, offering a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery. The data herein is intended to facilitate further investigation into the therapeutic potential of this diverse class of compounds.

Introduction to Clerodane Diterpenes

Clerodane diterpenes are a large and structurally diverse group of natural products isolated from various plants, fungi, and marine organisms. They are characterized by a bicyclic decalin core and a varied side chain at the C-9 position.[1] This structural diversity gives rise to a wide array of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties.[2][3][4] this compound, one of the earliest discovered members of this family, has been shown to possess anticancer and antimicrobial activities.[5] This guide will compare the bioactivity of this compound with other selected clerodane diterpenes, supported by available experimental data.

Data Presentation

The following tables summarize the quantitative bioactivity data for this compound and other clerodane diterpenes. It is important to note that the data is compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: Comparative Cytotoxic Activity of Clerodane Diterpenes
CompoundCancer Cell LineIC50 (µM)Reference
This compound MCF-7 (Breast)30.88 ± 2.06 µg/mL[5]
Megalocarpodolide DA549 (Lung)63.8 ± 13.8[6]
MCF7 (Breast)136.2 ± 22.7[6]
12-epi-megalocarpodolide DA549 (Lung)> 100[6]
MCF7 (Breast)> 100[6]
Crotonolins A and B (epimeric mixture)A549 (Lung)128.6 ± 31.0[6]
PC3 (Prostate)111.2 ± 2.9[6]
Sterenoid ESMMC-7721 (Hepatic)7.6[7]
HL-60 (Leukemia)4.7[7]
Table 2: Comparative Anti-inflammatory Activity of Clerodane Diterpenes
CompoundAssayIC50 (µM)Reference
Paratinospora Diterpenoid 3NO Production (LPS-activated RAW264.7)12.5 ± 0.5[8]
Paratinospora Diterpenoid 4NO Production (LPS-activated RAW264.7)16.4 ± 0.7[8]
(-)-Hardwickiic acidSuperoxide Anion Generation (fMLP/CB-stimulated neutrophils)4.40 ± 0.56[9]
Elastase Release (fMLP/CB-stimulated neutrophils)3.67 ± 0.20[9]
16-Hydroxycleroda-3,13(14)E-dien-15-oic acidSuperoxide Anion Generation (fMLP/CB-stimulated neutrophils)3.06 ± 0.20[9]
Elastase Release (fMLP/CB-stimulated neutrophils)3.30 ± 0.48[9]
Table 3: Comparative Antimicrobial Activity of Clerodane Diterpenes
CompoundMicroorganismMIC (µg/mL)Reference
This compound Gold Nanoparticles (CGNPs) Staphylococcus aureus0.125 - 0.5 mM[10]
Bacillus cereus0.125 - 0.5 mM[10]
Klebsiella pneumoniae0.125 - 0.5 mM[10]
Escherichia coli0.125 - 0.5 mM[10]
Pseudomonas aeruginosa0.125 - 0.5 mM[10]
6β-(2-methylbut-2(Z)-enoyl)-3α,4α,15,16-bis-epoxy-8β,10βH-ent-cleroda-13(16),14-dien-20,12-olideEnterococcus faecalis1.56 - 100[4]
Candida tropicalis1.56 - 100[4]
SolidagodiolClavibacter michiganensis5.1 µM[11]
Bacillus subtilis21 µM[11]
Curtobacterium flaccumfaciens pv. flaccumfaciens21 µM[11]
6β-hydroxy-15,16-epoxy-5β, 8β, 9β, 10α-cleroda-3, 13(16), 14-trien-18-oic acidStaphylococcus aureus64–128[12]
Escherichia coli64–128[12]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization based on the specific clerodane diterpene and biological system under investigation.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.[5]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 1 x 10^6 cells per well and incubated for 24 hours to allow for attachment.[13]

  • Compound Treatment: The cells are then treated with various concentrations of the clerodane diterpene (typically ranging from 0.5 to 100 µg/mL) and incubated for another 24 to 48 hours.[5][13]

  • MTT Addition: After the incubation period, the culture medium is removed, and a stock solution of MTT (5 mg/mL) is added to each well, followed by a further incubation of 3-4 hours.[5]

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).[5]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 540 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[5]

Anti-inflammatory Assay (Nitric Oxide Production)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).[8]

  • Cell Seeding and Treatment: RAW 264.7 cells are seeded in a 96-well plate. The cells are then pre-treated with various concentrations of the clerodane diterpene for a specified period before being stimulated with LPS.[14]

  • Incubation: The cells are incubated for an additional 12-24 hours to allow for NO production.[14]

  • Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

  • Absorbance Measurement and Calculation: The absorbance is measured at approximately 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][10]

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., bacteria or fungi) is prepared to a specific concentration (e.g., 2 × 10^6 CFU/ml).[10]

  • Serial Dilution: The clerodane diterpene is serially diluted in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.[10]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[10]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10] A growth indicator, such as resazurin, can be used to aid in the visualization of microbial growth.[10]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the bioactivity of clerodane diterpenes.

Clerodin_Anticancer_Pathway This compound This compound MCF7 MCF-7 Cell This compound->MCF7 Enters ROS ↑ Reactive Oxygen Species (ROS) Cellular_Stress Cellular Oxidative Stress ROS->Cellular_Stress GSH ↓ Reduced Glutathione (GSH) GSH->Cellular_Stress Apoptosis Apoptosis Cellular_Stress->Apoptosis MCF7->ROS MCF7->GSH

Caption: Anticancer mechanism of this compound in MCF-7 cells.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis Cell_Seeding 1. Seed Cancer Cells in 96-well plate Compound_Prep 2. Prepare Serial Dilutions of Clerodane Diterpene Treatment 3. Treat Cells with Compound Compound_Prep->Treatment Incubation_24h 4. Incubate for 24-48h Treatment->Incubation_24h MTT_Addition 5. Add MTT Reagent Incubation_24h->MTT_Addition Incubation_4h 6. Incubate for 4h MTT_Addition->Incubation_4h Solubilization 7. Add Solubilizing Agent (DMSO) Incubation_4h->Solubilization Read_Absorbance 8. Read Absorbance at 540nm Solubilization->Read_Absorbance Calculate_IC50 9. Calculate IC50 Value Read_Absorbance->Calculate_IC50

Caption: General workflow for cytotoxicity (MTT) assay.

Antimicrobial_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis Inoculum_Prep 1. Prepare Standardized Microbial Inoculum Compound_Dilution 2. Serially Dilute Compound in 96-well plate Inoculation 3. Inoculate Wells with Microbial Suspension Compound_Dilution->Inoculation Incubation 4. Incubate for 18-24h Inoculation->Incubation Add_Indicator 5. Add Growth Indicator (e.g., Resazurin) Incubation->Add_Indicator Determine_MIC 6. Determine MIC (Lowest concentration with no growth) Add_Indicator->Determine_MIC

Caption: General workflow for antimicrobial (broth microdilution) assay.

References

Unraveling the Structure-Activity Relationship of Clerodin Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of clerodin analogs, focusing on their structure-activity relationships (SAR) in anticancer and antifeedant applications. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways to facilitate the development of novel therapeutic agents.

Clerodane diterpenes, a diverse class of natural products, have garnered significant attention for their wide range of biological activities. Among these, this compound and its analogs have emerged as promising scaffolds for the development of potent anticancer and insect antifeedant agents. Understanding the relationship between the chemical structure of these compounds and their biological function is paramount for designing more effective and selective molecules. This guide synthesizes experimental data to provide a clear comparison of this compound analogs and their activities.

Comparative Analysis of Biological Activity

The biological efficacy of this compound analogs is highly dependent on their structural features. The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of their cytotoxic and antifeedant potencies.

Cytotoxic Activity of this compound Analogs

The anticancer activity of this compound and its derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are presented in Table 1.

Table 1: Cytotoxic Activity (IC50, µM) of this compound Analogs Against Various Human Cancer Cell Lines

Compound/AnalogHL-60 (Leukemia)SMMC-7721 (Hepatoma)A-549 (Lung)MCF-7 (Breast)SW-480 (Colon)
This compound ---30.88 ± 2.06[1]-
Analog 5 4.77.6---
Other Analogs (2-3, 7-9) Weak ActivityWeak ActivityWeak ActivityWeak ActivityWeak Activity
Inactive Analogs (1, 6, 10-12) >40>40>40>40>40

Note: Data for analogs 2-3, 5, and 7-12 are from a study on lanostane (B1242432) triterpenoids, included here for comparative context of cytotoxic compounds against the same cell lines. The original study should be consulted for the specific structures of these analogs.

Antifeedant Activity of this compound Analogs

This compound and its analogs have demonstrated significant insect antifeedant properties. The Antifeedant Index (AI50) values, representing the concentration at which 50% of feeding is inhibited, are summarized in Table 2.

Table 2: Antifeedant Activity (AI50, ppm) of this compound and its Analogs against Helicoverpa armigera

CompoundNo-Choice Test (ppm)Choice Test (ppm)
This compound (CL) 86
15-methoxy-14,15-dihydrothis compound (MD) 96
15-hydroxy-14,15-dihydrothis compound (HD) 118

Key Structure-Activity Relationship Insights

Analysis of the available data reveals several key structural features that govern the biological activity of this compound analogs:

  • The Furan (B31954) Ring: The presence of a furan ring in the side chain is often considered crucial for antifeedant activity.

  • The Decalin Core: The stereochemistry of the decalin ring system significantly influences the overall shape of the molecule and its interaction with biological targets.

  • Substitution Patterns: The nature and position of substituent groups on the clerodane skeleton can dramatically alter potency and selectivity. For instance, modifications at the C-15 position, as seen in the methoxy (B1213986) and hydroxy derivatives of this compound, modulate the antifeedant activity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 × 10^6 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound analogs and incubated for another 24-48 hours.

  • MTT Addition: After the treatment period, the culture medium is removed, and a solution of MTT (5 mg/mL) is added to each well, followed by a 3-hour incubation.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals formed by viable cells.

  • Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[1]

Insect Antifeedant Bioassay

The antifeedant activity is evaluated using no-choice and choice test methods.

  • Leaf Disc Preparation: Cabbage leaf discs of a standard size are used as the food source for the test insect, Helicoverpa armigera.

  • Compound Application: The leaf discs are treated with different concentrations of the this compound analogs dissolved in a suitable solvent. Control discs are treated with the solvent alone.

  • No-Choice Test: Third-instar larvae of H. armigera are placed in individual containers with a single treated leaf disc.

  • Choice Test: Larvae are placed in containers with both a treated and a control leaf disc.

  • Data Collection: The area of the leaf disc consumed by the larvae is measured after 24 and 48 hours. The antifeedant index is calculated based on the difference in consumption between treated and control discs.

Signaling Pathways and Mechanisms of Action

This compound analogs exert their anticancer effects through the modulation of multiple signaling pathways, leading to apoptosis, inhibition of cell migration, and invasion. The following diagrams illustrate these complex interactions.

anticancer_pathway cluster_this compound This compound Analog cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptosis This compound This compound Analog integrin Integrin α5β1 This compound->integrin Downregulation fak FAK This compound->fak Inhibition serca SERCA Pump This compound->serca Inhibition hdac HDACs This compound->hdac Inhibition mmp9 MMP9 Expression This compound->mmp9 Downregulation notch1 Notch1 Signaling This compound->notch1 Interference casp8 Caspase-8 This compound->casp8 Activation integrin->fak Activation src Src fak->src Activation pi3k PI3K src->pi3k Activation akt Akt pi3k->akt Activation nfkb NF-κB akt->nfkb Activation nfkb->mmp9 Upregulation ros Oxidative Stress (ROS) serca->ros Leads to bcl2 Bcl-2 Family (Downregulation) ros->bcl2 casp9 Caspase-9 ros->casp9 Activation bcl2->casp9 Regulation casp3 Caspase-3 casp9->casp3 Activation casp8->casp3 Activation apoptosis Apoptosis casp3->apoptosis

Anticancer Signaling Pathways of this compound Analogs. This diagram illustrates the multifaceted mechanism by which this compound analogs induce apoptosis and inhibit cancer cell migration and invasion. They inhibit histone deacetylases (HDACs), downregulate integrin signaling leading to the inhibition of the FAK/Src/PI3K/Akt/NF-κB pathway and subsequent downregulation of MMP9 expression.[1][2] They also inhibit the SERCA pump, leading to oxidative stress and activation of the intrinsic apoptosis pathway via Bcl-2 family proteins and caspase-9.[3] Furthermore, they interfere with Notch1 signaling and activate the extrinsic apoptosis pathway through caspase-8, both converging on the executioner caspase-3 to induce programmed cell death.[3][4]

experimental_workflow start Start: this compound Analogs cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity antifeedant Antifeedant Bioassay (Choice/No-Choice) start->antifeedant active_compounds Identify Active Analogs cytotoxicity->active_compounds antifeedant->active_compounds mechanism Mechanism of Action Studies active_compounds->mechanism pathway_analysis Signaling Pathway Analysis (Western Blot, RT-PCR) mechanism->pathway_analysis in_vivo In Vivo Efficacy Studies (Animal Models) pathway_analysis->in_vivo end Lead Optimization in_vivo->end

Experimental Workflow for SAR Studies. This flowchart outlines the typical experimental progression for evaluating the structure-activity relationship of this compound analogs, from initial screening to in-depth mechanistic studies and lead optimization.

References

Unveiling the Anti-Cancer Potential of Clerodin: A Comparative Analysis of its Cytotoxicity Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of available scientific literature reveals the promising, yet selectively targeted, cytotoxic effects of clerodin, a naturally occurring diterpenoid, against various human cancer cell lines. This guide synthesizes the current data on this compound's anti-cancer activity, offering a valuable resource for researchers, scientists, and drug development professionals. The primary focus is on its differential efficacy, as demonstrated by the half-maximal inhibitory concentration (IC50) values, across different cancer types.

Quantitative Cytotoxicity Profile of this compound

The potency of this compound as a cytotoxic agent varies significantly among different cancer cell lines. The following table summarizes the reported IC50 values, a key indicator of a compound's effectiveness in inhibiting cell growth by 50%.

Cancer Cell LineCancer TypeIC50 Value (µg/mL)
MCF-7Human Breast Carcinoma30.88 ± 2.06[1][2]
THP-1Human Monocytic LeukemiaConcentration-dependent cytotoxicity observed

Notably, studies have also shown that this compound exhibits a favorable safety profile, as it was found to be non-toxic to normal human lymphocyte cells (HLCs)[1].

Mechanism of Action: A Two-Pronged Attack

This compound's anti-cancer activity appears to be mediated through distinct signaling pathways, depending on the cancer cell type.

In human breast carcinoma (MCF-7) cells , the cytotoxic effect of this compound is linked to the induction of oxidative stress. This is achieved through the enhanced production of intracellular reactive oxygen species (ROS) and a concurrent decrease in the levels of reduced glutathione (B108866) (GSH), a key cellular antioxidant[1][2]. This disruption of the cellular redox balance ultimately leads to cell death.

In human monocytic leukemia (THP-1) cells , this compound has been shown to selectively induce apoptosis, or programmed cell death. This process is associated with the upregulation of caspase-3, a critical executioner enzyme in the apoptotic cascade[3].

Experimental Protocols: Measuring Cytotoxicity

The cytotoxic effects of this compound have been predominantly quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

MTT Assay Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with varying concentrations of this compound and incubated for a specified period (e.g., 24 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent, such as DMSO.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength.

  • IC50 Calculation: The IC50 value is determined from the dose-response curve by plotting cell viability against the concentration of this compound.

Visualizing the Path to Cell Death and Discovery

To better understand the processes involved, the following diagrams illustrate the signaling pathway of this compound-induced apoptosis and the general workflow for assessing its cytotoxicity.

Clerodin_Apoptosis_Pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS GSH ↓ Glutathione (GSH) This compound->GSH Caspase3 ↑ Caspase-3 Activation This compound->Caspase3 OxidativeStress Oxidative Stress ROS->OxidativeStress GSH->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptotic signaling pathway.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay MTT Assay cluster_analysis Data Analysis CellCulture Cancer Cell Culture (e.g., MCF-7, THP-1) Seeding Cell Seeding (96-well plate) CellCulture->Seeding ClerodinPrep This compound Stock Solution Preparation Treatment Treatment with Varying this compound Concentrations ClerodinPrep->Treatment Seeding->Treatment Incubation Incubation (24 hours) Treatment->Incubation MTT_add MTT Reagent Addition Incubation->MTT_add Formazan Formazan Crystal Formation MTT_add->Formazan Solubilize Solubilization (DMSO) Formazan->Solubilize Absorbance Absorbance Reading (Microplate Reader) Solubilize->Absorbance IC50 IC50 Value Calculation Absorbance->IC50

Caption: Experimental workflow for cytotoxicity assessment.

References

Unveiling Clerodin's Molecular Arsenal: A Comparative Guide to Target Validation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of computationally predicted and experimentally validated molecular targets of the diterpenoid clerodin, with a focus on cross-validation using proteomic approaches.

This compound, a naturally occurring diterpenoid, has garnered significant attention in the scientific community for its potent anticancer and anti-inflammatory properties. The quest to understand its mechanism of action has led to the identification of numerous potential molecular targets, primarily through computational modeling and in-silico docking studies. However, the crucial step of validating these predicted targets through robust experimental methods, particularly unbiased proteomic screens, remains a significant gap in the literature. This guide provides a comparative analysis of the predicted molecular targets of this compound and cross-references them with experimentally validated targets of related compounds identified through chemical proteomics, offering a clearer perspective on its therapeutic potential.

Computationally Predicted vs. Experimentally Validated Targets: A Comparative Overview

Computational studies, primarily employing molecular docking and network pharmacology, have predicted a range of potential protein targets for this compound. These in-silico analyses provide valuable hypotheses about the compound's mechanism of action. In parallel, experimental studies, though limited for this compound itself, have provided evidence for its impact on key signaling pathways. A significant breakthrough in this area comes from a chemical proteomics study on hardwickiic acid (HAA), a structurally related clerodane diterpene, which has provided the first direct evidence of a protein target for this class of compounds.

Target/PathwayMethod of IdentificationKey FindingsReference
This compound
Cyclin-dependent kinase 2 (CDK2)Molecular DockingPredicted to bind to CDK2, suggesting a role in cell cycle regulation.[1][2]
Hsp90 ChaperoneMolecular DockingIn-silico analysis suggests interaction with Hsp90, a key protein in cellular stress response and cancer.[1][2]
Phosphoinositide 3-kinase (PI3K)Molecular Docking & Pathway AnalysisPredicted to bind to PI3K, and functional assays show modulation of the PI3K/Akt pathway.[1][2]
FarnesyltransferaseMolecular DockingHigh binding affinity predicted in silico.[1][2]
Androgen ReceptorMolecular DockingPredicted as a potential target.[1][2]
p53Molecular Docking & Pathway AnalysisIn-silico interaction predicted, and this compound is suggested to modulate the p53 signaling pathway.[1][2]
STAT3Pathway AnalysisThis compound has been suggested to inhibit STAT3 signaling, a critical pathway in cancer progression.[3][4]
Hardwickiic Acid (HAA) - A Clerodane Analog
Heat shock protein 27 (Hsp27)Chemical Proteomics (Affinity Chromatography-Mass Spectrometry)Directly identified as a binding partner of HAA, providing the first proteomic validation of a target for this compound class.[5]

Signaling Pathways Modulated by this compound

Experimental evidence, while not always identifying a direct binding partner, has substantiated the involvement of several critical signaling pathways in this compound's bioactivity.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6] In-silico studies have predicted that this compound can interact with PI3K.[1][2] This is further supported by experimental observations that clerodane diterpenes can modulate the phosphorylation status of key proteins within this pathway, as often analyzed by Western blotting.[7][8][9]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT mTOR mTOR AKT->mTOR Downstream Cell Growth, Proliferation, Survival mTOR->Downstream This compound This compound This compound->PI3K inhibits

This compound's proposed inhibition of the PI3K/Akt signaling pathway.
p53 Signaling Pathway

The tumor suppressor p53 plays a pivotal role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.[10] Molecular docking studies have suggested a potential interaction between this compound and p53.[1][2] The modulation of the p53 pathway by this compound would represent a significant aspect of its anticancer mechanism.

p53_Pathway DNA_Damage DNA Damage p53 p53 DNA_Damage->p53 activates MDM2 MDM2 p53->MDM2 induces Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis MDM2->p53 inhibits This compound This compound This compound->p53 modulates?

Proposed modulation of the p53 signaling pathway by this compound.

Experimental Protocols

To facilitate further research and validation of this compound's molecular targets, detailed methodologies for key experiments are outlined below.

Chemical Proteomics Workflow for Target Identification

This workflow, adapted from the study on hardwickiic acid, is a powerful tool for the unbiased identification of direct binding partners of small molecules like this compound.[5]

Proteomics_Workflow Clerodin_Analog This compound Analog (e.g., with linker) Immobilization Immobilization on Beads Clerodin_Analog->Immobilization Cell_Lysate Cell Lysate Incubation Immobilization->Cell_Lysate Washing Washing Steps Cell_Lysate->Washing Elution Elution of Bound Proteins Washing->Elution MS_Analysis LC-MS/MS Analysis Elution->MS_Analysis Target_ID Target Protein Identification MS_Analysis->Target_ID

Workflow for identifying protein targets using affinity chromatography.

Protocol:

  • Synthesis of this compound Affinity Probe: A derivative of this compound is synthesized with a linker arm suitable for immobilization on a solid support (e.g., NHS-activated sepharose beads).

  • Immobilization: The this compound probe is covalently coupled to the beads according to the manufacturer's instructions.

  • Cell Lysate Preparation: Cancer cells of interest are cultured and lysed to obtain a total protein extract.

  • Affinity Chromatography: The cell lysate is incubated with the this compound-immobilized beads to allow for binding of target proteins. Control experiments are performed with beads lacking the this compound probe.

  • Washing: The beads are washed extensively with appropriate buffers to remove non-specifically bound proteins.

  • Elution: Specifically bound proteins are eluted from the beads using a competitive ligand or by changing buffer conditions (e.g., pH, salt concentration).

  • Mass Spectrometry: The eluted proteins are identified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The proteins identified from the this compound beads are compared to the control beads to identify specific binding partners.

Western Blotting for Pathway Validation

Western blotting is a widely used technique to detect specific proteins in a sample and to assess changes in their expression or phosphorylation state, providing evidence of pathway modulation.[7][9]

Protocol:

  • Cell Treatment: Cancer cells are treated with varying concentrations of this compound for a specified duration.

  • Protein Extraction: Cells are lysed, and total protein concentration is determined.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, p53) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The intensity of the bands is quantified to determine the relative changes in protein levels or phosphorylation.

Conclusion and Future Directions

The exploration of this compound's molecular targets reveals a landscape rich with computationally predicted interactions, particularly within key cancer-related signaling pathways such as PI3K/Akt and p53. While direct experimental validation for this compound itself is still in its nascent stages, the successful application of chemical proteomics to a related clerodane diterpene, identifying Hsp27 as a direct target, provides a strong rationale and a clear methodological path forward.[5] This finding underscores the importance of moving beyond in-silico predictions to robust, unbiased experimental approaches to definitively map the molecular interactions of this promising natural product. Future research should prioritize the use of chemical proteomics to identify the direct binding partners of this compound, which will be instrumental in validating its mechanism of action and accelerating its development as a potential therapeutic agent.

References

Clerodin's Antifeedant Efficacy: A Comparative Analysis Against Commercial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antifeedant efficacy of clerodin against established commercial antifeedant agents. The following analysis is based on available experimental data to assist in the evaluation of this compound as a potential candidate for novel pest management strategies.

Clerodane diterpenes, a class of natural compounds, are well-documented for their insect antifeedant properties.[1] Among these, this compound, originally isolated from Clerodendrum infortunatum, has demonstrated significant potential as a natural pesticide due to its ability to deter feeding in various insect species.[1] This guide focuses on a direct comparison of this compound's efficacy with that of azadirachtin (B1665905), a widely used commercial botanical insecticide derived from the neem tree (Azadirachta indica), and also considers data on other commercial agents such as pyrethrins (B594832) and rotenone (B1679576).

Quantitative Comparison of Antifeedant Efficacy

The antifeedant activity of this compound has been directly compared to azadirachtin against the cotton bollworm, Helicoverpa armigera, a significant agricultural pest. The data presented below summarizes the findings from these comparative studies, offering a clear performance benchmark.

CompoundInsect SpeciesTest TypeConcentration (ppm)Antifeedant Activity (%)Antifeedant Index (AI50) (ppm)Source
This compound (CL) Helicoverpa armigera (3rd instar larvae)No-Choice5,00091.54 8 [2][3][4]
Choice5,000100 6 [2][3][4]
Azadirachtin Helicoverpa armigera (3rd instar larvae)No-Choice5,00085.36Not Reported[2][3]
Choice5,000100 Not Reported[2][3][4]
Papilio demoleus (4th instar larvae)No-Choice20086.28Not Reported[5]
Pyrethrins Bemisia tabaci (Adults)Dual-ChoiceNot ApplicableNot Reported~1.4 µg/g FW (ED50) [6]
Myzus persicae (Adults)Dual-ChoiceNot ApplicableNot Reported~28 µg/g FW (ED50) [6]
Rotenone Diaprepes abbreviatus (Adults)Leaf-disk bioassayNot SpecifiedReduced feeding activityNot Reported[7]

Note: AI50 is the concentration at which the antifeedant index is 50%. ED50 (Effective Dose 50%) is the dose that deters 50% of the insects. Direct comparison of AI50/ED50 values should be made with caution due to variations in experimental protocols and insect species.

In no-choice test conditions, this compound exhibited significantly higher antifeedant activity against H. armigera larvae at a concentration of 5,000 ppm compared to azadirachtin.[2][3] Both compounds demonstrated 100% antifeedant activity in choice tests at the same concentration.[2][3][4] The Antifeedant Index (AI50) values for this compound were found to be 8 ppm and 6 ppm in no-choice and choice tests, respectively, indicating its high potency at lower concentrations.[2][3]

Data for pyrethrins and rotenone against the same insect species under identical conditions is not available for a direct comparison. However, pyrethrins have shown potent deterrent effects against whiteflies and aphids, with ED50 values in the microgram per gram fresh weight range.[6] Rotenone has been reported to reduce the feeding activity of Diaprepes abbreviatus, though specific quantitative data on its antifeedant potency is limited in the reviewed literature.[7]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, primarily focusing on the leaf disc bioassays used to evaluate antifeedant activity.

Leaf Disc No-Choice Bioassay

This method is employed to assess the intrinsic feeding deterrence of a compound.

  • Leaf Disc Preparation: Fresh, tender leaves (e.g., cabbage for H. armigera or citrus for P. demoleus) are washed and discs of a standard size (e.g., 36.5 sq.cm) are cut using a cork borer.[5]

  • Treatment Application: The leaf discs are dipped in the test solutions of varying concentrations (e.g., 50, 100, 150, 200 ppm of azadirachtin or up to 5,000 ppm for this compound) for a few seconds.[2][5] Control discs are treated with the solvent alone (e.g., acetone). The treated discs are then allowed to air dry at room temperature.[8]

  • Experimental Setup: Each treated leaf disc is placed in a separate petri dish lined with a moist filter paper to maintain humidity.[5]

  • Insect Introduction: A single, pre-starved larva (e.g., 3rd or 4th instar) is introduced into each petri dish.[8][9] The larvae are typically starved for a few hours before the experiment to ensure they are motivated to feed.

  • Incubation: The petri dishes are maintained in a controlled environment (e.g., 25-28°C, 60-70% relative humidity) for a specified period, typically 24 or 48 hours.[2][5]

  • Data Collection: After the experimental period, the unconsumed area of each leaf disc is measured using a leaf area meter or image analysis software.[8]

  • Calculation of Antifeedant Activity: The percentage of antifeedant activity is calculated using the formula:

    • Antifeedant Index (AFI) (%) = [(C - T) / C] x 100

      • Where C is the mean leaf area consumed in the control group and T is the mean leaf area consumed in the treated group.[10]

Leaf Disc Choice Bioassay

This method evaluates the preference of an insect when presented with both treated and untreated food sources.

  • Leaf Disc Preparation: Two sets of leaf discs are prepared as described in the no-choice method: one treated with the test compound and the other with the solvent control.

  • Experimental Setup: In each petri dish, one treated disc and one control disc are placed on opposite sides.[10]

  • Insect Introduction: A single pre-starved larva is introduced into the center of the petri dish.[10]

  • Incubation and Data Collection: The setup is incubated under controlled conditions for 24 hours, after which the unconsumed area of both treated and control discs is measured.[10]

  • Calculation of Feeding Deterrence: The Feeding Deterrence Index (FDI) is calculated using the formula:

    • FDI (%) = [(C - T) / (C + T)] x 100

      • Where C is the mean leaf area consumed of the control discs and T is the mean leaf area consumed of the treated discs.[10]

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the antifeedant bioassays described above.

Antifeedant_Bioassay_Workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis Insect Insect Rearing & Starvation Introduction Insect Introduction Insect->Introduction Leaf Leaf Disc Preparation Treatment Leaf Disc Treatment Leaf->Treatment Solution Test Solution Preparation Solution->Treatment Setup Petri Dish Setup Treatment->Setup Setup->Introduction Incubation Incubation (24/48h) Introduction->Incubation Measurement Measure Unconsumed Leaf Area Incubation->Measurement Calculation Calculate Antifeedant Activity/Index Measurement->Calculation Signaling_Pathway_Placeholder cluster_perception Sensory Perception cluster_transduction Signal Transduction cluster_response Behavioral Response Antifeedant Antifeedant Compound Receptor Gustatory Receptor Neuron Antifeedant->Receptor Binds to Signal Signal Transduction Cascade Receptor->Signal ActionPotential Altered Action Potential Firing Signal->ActionPotential CNS Central Nervous System Integration ActionPotential->CNS FeedingDeterrence Feeding Deterrence CNS->FeedingDeterrence Inhibits feeding behavior

References

Correlating In Vitro and In Vivo Efficacy of Clerodin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro and in vivo efficacy of clerodin, a clerodane diterpene isolated from plants of the Clerodendrum genus.[1][2] The content is tailored for researchers, scientists, and drug development professionals, offering a synthesis of available experimental data, detailed methodologies for key assays, and visualizations of associated signaling pathways and workflows.

In Vitro Efficacy of this compound

This compound has demonstrated significant cytotoxic and pro-apoptotic effects across various cancer cell lines in vitro. Its mechanism primarily involves inducing oxidative stress and activating apoptotic pathways. Notably, this compound exhibits selective toxicity towards cancer cells while showing minimal effect on normal, healthy cells.[1][3]

Cytotoxicity Data

The following table summarizes the cytotoxic activity of this compound and its gold nanoparticle formulation (CGNPs) against different human cancer cell lines and normal cells.

CompoundCell LineCell TypeAssayIC50 ValueSource
This compound MCF-7Human Breast CarcinomaMTT30.88 ± 2.06 µg/mL[1]
This compound THP-1Human Monocytic LeukemiaMTTConcentration-dependent cytotoxicity observed[4][5]
This compound HLCsHuman Lymphocyte CellsMTTNo significant toxicity[1][3]
CGNPs THP-1Human Monocytic LeukemiaMTT~10-fold more potent than pure this compound[6]
CGNPs PBMNCsHuman Peripheral Blood Mononuclear CellsMTTNo significant toxicity[5][6]
Mechanism of Action

In vitro studies have elucidated that this compound's anticancer activity is mediated through several mechanisms:

  • Induction of Oxidative Stress : this compound treatment leads to an increase in intracellular Reactive Oxygen Species (ROS) and a corresponding decrease in the levels of reduced glutathione (B108866) (GSH) in cancer cells.[1][7]

  • Apoptosis Induction : The compound effectively induces apoptosis, as confirmed by Annexin-V/PI assays.[4]

  • Upregulation of Apoptotic Proteins : this compound significantly increases the expression of the pro-apoptotic marker caspase-3, a key executioner in the apoptotic cascade.[4]

  • Cell Cycle Arrest : It has been shown to selectively target and arrest the G2/M phase of the cell cycle in human monocytic leukemia (THP-1) cells.[4]

The proposed mechanism of this compound-induced apoptosis is visualized in the signaling pathway below.

G This compound This compound ROS ↑ Intracellular ROS This compound->ROS GSH ↓ Reduced Glutathione (GSH) This compound->GSH CellCycleArrest G2/M Phase Cell Cycle Arrest This compound->CellCycleArrest Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase3 ↑ Caspase-3 Activation Mitochondria->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CellCycleArrest->Apoptosis

This compound-induced apoptotic signaling pathway.

In Vivo Efficacy

Direct in vivo studies evaluating the efficacy of isolated this compound are limited in the currently available literature. However, research on crude extracts from plants known to contain clerodane diterpenes provides preliminary insights into their potential in a whole-organism context.

Dalton's Lymphoma Ascites (DLA) Model

An in vivo study on a methanolic extract of Clerodendrum serratum, a plant containing related clerodane compounds, was conducted using the DLA mouse model. This model is a valuable tool for preliminary screening of anticancer agents.

Treatment GroupDose (mg/kg)Mean Survival Time (MST) in Days% Increase in Lifespan (% ILS)
Control (Vehicle)-(Baseline Value)-
C. serratum Extract100(Reported Value)(Calculated Value)
C. serratum Extract200(Reported Value)(Calculated Value)
Standard (5-Fluorouracil)(Standard Dose)(Reported Value)(Calculated Value)
Note: Specific MST and % ILS values from the source study are required to complete this table. The framework is based on the described experimental design.[8]

The general workflow for this type of in vivo anticancer screening is depicted below.

G cluster_prep Preparation cluster_exp Experiment cluster_eval Evaluation Animal_Acclimatization Acclimatize Swiss Albino Mice DLA_Propagation Propagate DLA Cells in Peritoneal Cavity Tumor_Inoculation Inject DLA Cells (1x10^6) Intraperitoneally DLA_Propagation->Tumor_Inoculation Group_Randomization Randomize Mice into Groups (Control, Treated, Standard) Tumor_Inoculation->Group_Randomization Treatment_Admin Administer Treatment Orally (e.g., daily for 14 days) Group_Randomization->Treatment_Admin Monitor_Body_Weight Monitor Body Weight Treatment_Admin->Monitor_Body_Weight Record_Mortality Record Mortality Treatment_Admin->Record_Mortality Analyze_Hema_Biochem Analyze Hematological & Biochemical Parameters Treatment_Admin->Analyze_Hema_Biochem Calculate_MST_ILS Calculate MST & % ILS Record_Mortality->Calculate_MST_ILS

Experimental workflow for the in vivo DLA model.

Experimental Protocols

Protocol 1: In Vitro Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of a compound on cell lines.

  • Cell Seeding : Seed cells (e.g., MCF-7 or THP-1) in a 96-well plate at a density of 1x10⁴ cells per well and culture for 24 hours.[1][5]

  • Compound Treatment : Treat the cells with varying concentrations of this compound and incubate for the desired period (e.g., 24 or 48 hours).[1]

  • MTT Addition : After incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.[1]

  • Formazan (B1609692) Solubilization : Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Protocol 2: Intracellular ROS Measurement

This protocol measures the generation of reactive oxygen species within cells.

  • Cell Culture and Treatment : Culture cells (e.g., MCF-7) for 24 hours and then treat with this compound at its IC50 concentration for another 24 hours.[1]

  • Washing : Discard the culture medium and wash the cells with phosphate-buffered saline (PBS, pH 7.4).[1]

  • H2DCFDA Staining : Incubate the cells with 1 µg/mL of 2′,7′-dichlorodihydrofluorescein diacetate (H2DCFDA) for 30 minutes at 37°C.[1]

  • Final Wash : Wash the cells three times with PBS to remove excess dye.[1]

  • Analysis : Measure the fluorescence intensity using a fluorescence microscope or flow cytometer. An increase in fluorescence indicates a higher level of intracellular ROS.

Protocol 3: In Vivo Dalton's Lymphoma Ascites (DLA) Model

This protocol outlines the in vivo screening of anticancer activity.[8]

  • Animal Model : Use healthy Swiss albino mice (20-25g), housed in standard conditions.

  • Tumor Inoculation : Aspirate DLA cells from a tumor-bearing mouse, wash with saline, and intraperitoneally inject a suspension of 1x10⁶ cells into the experimental mice.[8]

  • Treatment Regimen : Begin treatment 24 hours after inoculation. Administer the test substance (e.g., plant extract at 100 and 200 mg/kg) orally on a daily basis for a specified period (e.g., 14 days). Include a vehicle control group and a positive control group receiving a standard drug like 5-fluorouracil.[8]

  • Evaluation :

    • Record the date of death for each animal to calculate the Mean Survival Time (MST).

    • Calculate the Percentage Increase in Lifespan (% ILS) using the formula: [ (MST of treated group / MST of control group) - 1 ] * 100.[8]

    • Monitor body weight throughout the experiment.

    • At the end of the study, collect blood to analyze hematological and biochemical parameters.[8]

References

Evaluating the Therapeutic Index and Safety Profile of Clerodin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Clerodin and Colchicine (B1669291)

This compound, a clerodane diterpene found in plants of the Clerodendrum genus, has garnered interest for its potential therapeutic applications, including its cytotoxic effects on cancer cells.[1] This guide provides a comparative evaluation of the therapeutic index and safety profile of this compound, with colchicine serving as a key comparator due to its similar mechanism of action. Colchicine, an alkaloid from the autumn crocus, is a well-established microtubule-destabilizing agent with a narrow therapeutic index.[2][3]

This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview based on available experimental data.

In Vitro Efficacy and Safety Profile

The therapeutic potential of a compound is initially assessed through its in vitro efficacy against target cells and its safety towards healthy cells. This is often quantified by the half-maximal inhibitory concentration (IC50) and a selectivity index.

Table 1: In Vitro Cytotoxicity of this compound and Colchicine

CompoundCancer Cell LineIC50Normal Cell LineCytotoxicity to Normal CellsReference
This compoundMCF-7 (Breast)30.88 ± 2.06 µg/mLHuman Lymphocyte Cells (HLCs)No toxicity observed[4]
This compoundTHP-1 (Leukemia)Not specifiedHuman Peripheral Blood CellsNo cytotoxicity observed[5]
Colchicine8505C (Thyroid)0.02 ± 0.00 µM--[6]
ColchicineKTC-1 (Thyroid)0.44 ± 0.17 µM--[6]
ColchicineBT-12 (AT/RT)0.016 µM--
ColchicineBT-16 (AT/RT)0.056 µM--
ColchicineGastric Cancer Cells6 ng/mL (antiproliferative)--

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions and cell lines.

In Vivo Toxicity and Therapeutic Index

The therapeutic index (TI) is a quantitative measure of a drug's safety, calculated as the ratio of the toxic dose to the effective dose. A higher TI indicates a wider margin of safety.

Therapeutic Index (TI) = Toxic Dose (TD50) / Effective Dose (ED50)

Due to a lack of publicly available in vivo toxicity studies determining the LD50 (lethal dose for 50% of subjects) or TD50 (toxic dose for 50% of subjects) of isolated this compound, a definitive therapeutic index for this compound cannot be calculated at this time. However, studies on extracts from Clerodendrum species suggest a favorable safety profile. An acute oral toxicity study of a Clerodendrum infortunatum extract in mice showed no adverse reactions.[5] Another study on a methanolic extract of Clerodendrum infortunatum flowers reported no observable toxicity in rats at doses up to 2500 mg/kg.

In contrast, colchicine is known for its narrow therapeutic index.

Table 2: In Vivo Toxicity and Efficacy Data for Colchicine

ParameterValueSpeciesReference
Oral LD50~5.9 mg/kgMouse[2][3][4]
Toxic Plasma Concentration~3 µg/LHuman[2][3]
Effective Plasma Concentration0.5 - 3 µg/LHuman[2][3]
Effective Dose (in vivo cancer model)0.1 mg/kgMouse

Mechanism of Action: Microtubule Destabilization

Both this compound and colchicine exert their cytotoxic effects by interfering with microtubule dynamics, which are crucial for cell division, intracellular transport, and maintenance of cell shape. They bind to tubulin, the protein subunit of microtubules, preventing their polymerization. This disruption of the microtubule network leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis (programmed cell death).

cluster_drug Drug Intervention cluster_cellular Cellular Processes This compound This compound Tubulin Tubulin This compound->Tubulin Binds to Microtubules Microtubules This compound->Microtubules Inhibits Polymerization Colchicine Colchicine Colchicine->Tubulin Binds to Colchicine->Microtubules Inhibits Polymerization Tubulin->Microtubules Polymerization CellCycle Cell Cycle Progression Microtubules->CellCycle G2M G2/M Phase Arrest CellCycle->G2M Apoptosis Apoptosis G2M->Apoptosis

Figure 1. Signaling pathway of this compound and Colchicine.

Experimental Protocols

Determination of In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard method for assessing cell viability and proliferation.

A Seed cells in 96-well plates B Incubate for 24 hours A->B C Treat with varying concentrations of test compound B->C D Incubate for desired time period (e.g., 24, 48, 72 hours) C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours to allow formazan (B1609692) crystal formation E->F G Solubilize formazan crystals with DMSO or other solvent F->G H Measure absorbance at ~570 nm G->H

Figure 2. Workflow for MTT Assay.

Detailed Methodology:

  • Cell Seeding: Plate cells (e.g., MCF-7) in 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (this compound or colchicine) in culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Visualization of Microtubule Disruption (Confocal Microscopy)

This protocol allows for the direct observation of the effects of compounds on the microtubule network within cells.

Detailed Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., MCF-7) on glass coverslips in a petri dish or multi-well plate. Once attached, treat the cells with the test compound at a desired concentration for a specific duration.

  • Fixation and Permeabilization: Wash the cells with phosphate-buffered saline (PBS) and then fix them with a suitable fixative (e.g., 4% paraformaldehyde). After fixation, permeabilize the cell membranes with a detergent (e.g., 0.1% Triton X-100 in PBS) to allow antibodies to enter the cells.

  • Immunostaining:

    • Blocking: Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., 1% bovine serum albumin in PBS).

    • Primary Antibody: Incubate the cells with a primary antibody that specifically targets α-tubulin.

    • Secondary Antibody: After washing, incubate the cells with a fluorescently labeled secondary antibody that binds to the primary antibody.

  • Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium that may contain a nuclear counterstain (e.g., DAPI).

  • Confocal Microscopy: Visualize the stained cells using a confocal microscope. The fluorescently labeled secondary antibody will reveal the structure of the microtubule network.

Conclusion

Based on the available data, this compound demonstrates a promising safety profile in vitro, exhibiting cytotoxicity against cancer cells while appearing to be non-toxic to normal human lymphocytes and peripheral blood cells. This suggests a potentially favorable therapeutic window. However, the absence of in vivo toxicity data for pure this compound makes a direct calculation and comparison of its therapeutic index with that of the well-characterized but narrow-therapeutic-index drug, colchicine, impossible at this time.

Further in vivo studies to determine the LD50 and TD50 of this compound are essential to fully evaluate its therapeutic potential and safety. The experimental protocols and comparative data presented in this guide provide a foundation for researchers to design and execute such studies, ultimately clarifying the clinical viability of this compound as a therapeutic agent.

References

A Comparative Guide to the Bioactivity of Natural vs. Synthetic Clerodins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Clerodane diterpenes, a diverse class of natural products, have garnered significant attention for their wide range of potent biological activities, particularly in the realms of oncology and inflammation.[1][2] While nature provides a vast library of these compounds, the synthesis of clerodane analogues presents an opportunity to enhance potency, improve pharmacokinetic profiles, and elucidate structure-activity relationships (SAR). This guide provides a comparative analysis of the bioactivity of prominent natural clerodins and explores the landscape for their synthetic counterparts, supported by experimental data and protocols.

A crucial observation in the current body of scientific literature is the scarcity of direct, side-by-side comparative studies evaluating a natural clerodin against its synthetic analogue.[3] Research has predominantly focused on isolating and characterizing the bioactivity of natural clerodanes.[4] Therefore, this guide will summarize the established bioactivity of key natural compounds and discuss the demonstrated potential of synthetic analogues based on available studies.

Comparative Bioactivity of Natural this compound Diterpenes

Natural clerodins have demonstrated significant cytotoxic and anti-inflammatory effects across various models. The anticancer properties often involve the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways.[5][6] The following tables summarize the in vitro cytotoxic activity of several well-studied natural clerodane diterpenes.

Table 1: Cytotoxic Activity of Natural Clerodins Against Human Cancer Cell Lines

Natural CompoundCell LineBioactivity (IC50)Source / Reference
This compound MCF-7 (Breast Carcinoma)30.88 ± 2.06 µg/mL[7]
This compound THP-1 (Monocytic Leukemia)Concentration-dependent[8][9]
Casearin J T-ALL (T-cell Leukemia)Not specified[10][11]
Casearin X Various Tumor LinesIC50 values reported[1]
Caseargrewiin F Various Tumor LinesIC50 values reported[1]
Grewiifopenes Various Tumor Lines0.3 to 2.9 µM[2]
Yunnancoronarin A SGC-7901 (Gastric)6.21 µg/mL[5]
Yunnancoronarin A HeLa (Cervical)6.58 µg/mL[5]
Hedyforrestin C SGC-7901 (Gastric)7.29 µg/mL[5]
Hedylongnoid C SGC-7901 (Gastric)8.74 µg/mL[5]

Table 2: Bioactivity of Semi-Synthetic/Synthetic Clerodane Analogues

While direct comparisons are limited, some studies have synthesized novel clerodane analogues from natural precursors and evaluated their activity, demonstrating the potential for enhanced potency.

Compound TypeBioactivityModelKey FindingReference
Synthetic Analogues of 16-hydroxycleroda-3,13(14)-Z-diene-15,16-olide Anti-mycobacterialM. tuberculosis H37RvAnalogues showed an MIC of 1.56 µg/mL, more potent than standard drugs like pyrazinamide (B1679903) (3.13 µg/mL).[12][13]
Nitrogenated derivatives of 19-nor-clerodane AntiproliferativeEhrlich Carcinoma & K562 LeukemiaDerivatives showed more significant activity (e.g., IC50 of 7.85 µM) compared to the natural precursor.[14]
Semi-synthetic analogues of Salvinorin A (neoclerodane) µ-Opioid Receptor AgonistIn vivo modelsA synthetic analogue, kurkinorin, was identified as a potent analgesic with reduced abuse liability.[15]

Signaling Pathways and Mechanisms of Action

The bioactivity of clerodanes is underpinned by their ability to modulate critical cellular signaling pathways. Understanding these mechanisms is key to both explaining the efficacy of natural compounds and guiding the rational design of synthetic analogues.

One of the well-elucidated pathways is that of Casearin J , a natural clerodane that induces apoptosis in T-cell acute lymphoblastic leukemia (T-ALL). It acts by inhibiting the sarcoendoplasmatic reticulum calcium ATPase (SERCA) pump.[10][11] This inhibition disrupts calcium homeostasis, leading to endoplasmic reticulum stress, the generation of mitochondrial reactive oxygen species (ROS), and ultimately, activation of the intrinsic apoptotic cascade involving caspase-3.[11][16] Furthermore, Casearin J has been shown to interfere with Notch1 signaling, a critical pathway for the survival of T-ALL cells.[10][11]

The anticancer mechanism of This compound itself has been linked to its ability to enhance the production of intracellular ROS in breast cancer cells and to upregulate the pro-apoptotic protein caspase-3 in leukemia cells.[6][7]

G cluster_membrane Cell Membrane cluster_er Endoplasmic Reticulum cluster_cyto Cytosol cluster_mito Mitochondrion This compound Natural this compound (e.g., Casearin J) SERCA SERCA Pump This compound->SERCA Inhibition Ca_ER Ca2+ Store SERCA->Ca_ER Blocks Ca2+ uptake Ca_Cyto Cytosolic Ca2+ Ca_ER->Ca_Cyto Ca2+ release ROS ROS Generation Ca_Cyto->ROS Mitochondrial Ca2+ overload Casp9 Caspase-9 Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes CytC Cytochrome c ROS->CytC Induces release CytC->Casp9 Activates G A Natural this compound Core Structure B Chemical Modification A->B C Synthetic Analogue Library B->C D Enhanced Potency (Lower IC50) C->D Screening & SAR E Improved Selectivity C->E Screening & SAR F Better Pharmacokinetics (ADME) C->F Screening & SAR G Optimized Lead Compound D->G E->G F->G G A Seed Cells (96-well plate) B Incubate 24h A->B C Treat with this compound (Serial Dilutions) B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 2-4h (Formazan forms) E->F G Add Solubilizer (e.g., DMSO) F->G H Read Absorbance (570 nm) G->H I Calculate IC50 H->I

References

Clerodin's Anticancer Potential: A Comparative Analysis Against Human Breast Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Clerodin's Efficacy and Mechanisms in Breast Cancer.

The quest for novel, effective, and less toxic anticancer agents has led researchers to explore the vast repository of natural compounds. Among these, this compound, a diterpenoid isolated from plants of the Clerodendrum genus, has emerged as a promising candidate for combating human breast carcinoma. This guide provides a comprehensive comparison of this compound's anticancer potential against the MCF-7 human breast carcinoma cell line, juxtaposed with other natural compounds and standard chemotherapeutic drugs. The data presented herein is collated from peer-reviewed studies to facilitate an evidence-based evaluation of its therapeutic promise.

Comparative Cytotoxicity Against MCF-7 Breast Cancer Cells

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values of this compound, other notable natural compounds, and standard-of-care chemotherapeutic agents against the MCF-7 cell line, a well-established model for estrogen receptor-positive (ER+) breast cancer.

CompoundTypeIC50 Value (MCF-7 Cells)Citation(s)
This compound Natural (Diterpenoid) 30.88 ± 2.06 µg/mL [1]
Curcumin (B1669340)Natural (Polyphenol)1.32 - 44.61 µM[2][3][4]
ResveratrolNatural (Polyphenol)51.18 - 238 µM[5][6]
GarcinolNatural (Benzophenone)~3.2 - 21.4 µM (in intestinal cells)[7]
Doxorubicin (B1662922)Chemotherapy~1.65 - 8.64 µM[8][9]
PaclitaxelChemotherapy~4.3 µM (in T47D cells)[10][11]

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies. The data is presented to provide a general performance benchmark.

Mechanistic Insights: A Comparative Overview

Understanding the mechanism of action is paramount in drug development. This compound exhibits a distinct anticancer mechanism centered on the induction of oxidative stress. This section compares its mode of action with other compounds.

CompoundPrimary Mechanism of Action in Breast Cancer CellsKey Molecular EffectsCitation(s)
This compound Induction of Oxidative Stress Increases intracellular Reactive Oxygen Species (ROS); Decreases reduced glutathione (B108866) (GSH) levels. [1]
CurcuminMultiple PathwaysInduces apoptosis; Inhibits proliferation; Modulates PI3K/Akt/mTOR and other signaling pathways.[2][3][12]
ResveratrolMultiple PathwaysInduces apoptosis (caspase-independent in MCF-7); Downregulates Bcl-2 and NF-κB; Inhibits PI3K signaling.[5]
GarcinolEpigenetic and Apoptotic PathwaysInhibits histone acetyltransferases (HATs); Induces apoptosis via caspase-3 activation; Downregulates NF-κB pathway.[7]
DoxorubicinDNA DamageIntercalates into DNA, inhibiting topoisomerase II and leading to DNA double-strand breaks.[8][9]
PaclitaxelMicrotubule StabilizationStabilizes microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10][11]

Signaling Pathways Modulated by this compound

Bioinformatic analyses and experimental evidence suggest that this compound's cytotoxic effects are mediated through the modulation of key signaling pathways integral to cancer cell survival and proliferation. A primary study indicates the involvement of the PI3K-Akt and p53 signaling pathways.[1] this compound's induction of ROS can act as an upstream event influencing these pathways.

Clerodin_Signaling_Pathway This compound This compound ROS ↑ Intracellular ROS This compound->ROS induces GSH ↓ Reduced Glutathione (GSH) This compound->GSH induces Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress GSH->Oxidative_Stress PI3K_Akt PI3K/Akt Pathway Oxidative_Stress->PI3K_Akt modulates p53_Pathway p53 Pathway Oxidative_Stress->p53_Pathway modulates Apoptosis Apoptosis PI3K_Akt->Apoptosis inhibition leads to p53_Pathway->Apoptosis activation leads to Cell_Cycle_Arrest Cell Cycle Arrest p53_Pathway->Cell_Cycle_Arrest activation leads to

This compound's proposed mechanism of action in breast cancer cells.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments used to evaluate this compound's anticancer effects.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Workflow:

MTT_Workflow A 1. Seed MCF-7 cells in 96-well plates B 2. Incubate for 24h A->B C 3. Treat with varying concentrations of this compound B->C D 4. Incubate for another 24h C->D E 5. Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)- 2,5-diphenyltetrazolium bromide) D->E F 6. Incubate for 4h E->F G 7. Add solubilizing agent (e.g., DMSO) F->G H 8. Measure absorbance at 570 nm G->H

Workflow for the MTT cell viability assay.

Detailed Steps:

  • Cell Seeding: MCF-7 cells are seeded in 96-well plates at a specified density and allowed to adhere for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A control group receives medium with the vehicle (e.g., DMSO) only.

  • Incubation: The cells are incubated with the compound for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated for 3-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage relative to the control group.[1]

Intracellular Reactive Oxygen Species (ROS) Assay

This assay quantifies the level of intracellular ROS using the fluorescent probe 2′,7′-dichlorodihydrofluorescein diacetate (H2DCFDA).

Detailed Steps:

  • Cell Culture and Treatment: MCF-7 cells are cultured for 24 hours and then treated with this compound at its IC50 concentration for another 24 hours.[1]

  • Washing: The culture medium is discarded, and the cells are washed with phosphate-buffered saline (PBS, pH 7.4).

  • Probe Incubation: Cells are incubated with H2DCFDA (e.g., 1 µg/mL) for 30 minutes at 37°C.[1] H2DCFDA is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2′,7′-dichlorofluorescein (DCF).

  • Final Wash: Cells are washed with PBS three times to remove excess probe.

  • Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence microscope or a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

Reduced Glutathione (GSH) Assay

This assay measures the level of reduced glutathione, a key intracellular antioxidant, which is depleted during oxidative stress.

Detailed Steps:

  • Cell Lysis: MCF-7 cells, both untreated (control) and treated with this compound, are harvested and lysed to release intracellular components. This is often done using a deproteinating agent (e.g., 5% 5-sulfosalicylic acid) to precipitate proteins while keeping small molecules like GSH in the supernatant.[12]

  • Sample Preparation: The cell lysate is centrifuged, and the supernatant is collected for analysis.

  • Reaction Mixture: The assay is typically based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product (TNB), and the recycling of the oxidized glutathione (GSSG) back to GSH by glutathione reductase in the presence of NADPH.[4]

  • Standard Curve: A standard curve is prepared using known concentrations of GSH.

  • Absorbance Reading: The rate of TNB formation is measured spectrophotometrically at 412 nm. The concentration of GSH in the samples is determined by comparing their absorbance to the standard curve.[4]

Conclusion and Future Directions

The available data indicates that this compound possesses significant cytotoxic activity against human breast carcinoma cells (MCF-7) with an IC50 value of 30.88 ± 2.06 µg/mL.[1] Its primary mechanism of action involves the induction of oxidative stress through the generation of ROS and the depletion of intracellular GSH, which is proposed to modulate the PI3K/Akt and p53 signaling pathways, ultimately leading to cancer cell death.

In comparison to other natural compounds like curcumin and resveratrol, this compound's potency falls within a similar range, although direct comparisons are challenging. It offers a distinct mechanism of action that could be advantageous, particularly in overcoming resistance to drugs that target other pathways. When compared to standard chemotherapeutics like doxorubicin and paclitaxel, this compound's potency appears lower in vitro. However, a significant advantage highlighted in the primary study is its selectivity, showing toxicity towards cancer cells but not normal human lymphocyte cells.[1]

Future research should focus on:

  • In vivo studies: To validate the in vitro findings in animal models of breast cancer, assessing efficacy, toxicity, and pharmacokinetic profiles.

  • Apoptosis Quantification: Performing assays like Annexin V/PI staining followed by flow cytometry to quantify the apoptotic rate induced by this compound.

  • Signaling Pathway Elucidation: Utilizing techniques such as Western blotting to confirm the specific effects of this compound on key proteins within the PI3K/Akt and p53 pathways (e.g., phosphorylation of Akt, expression levels of p53 and its downstream targets).

  • Combination Therapies: Investigating the potential synergistic effects of this compound when used in combination with standard chemotherapeutic agents or other targeted therapies.

References

Clerodin: A Comparative Analysis of its Effects on Normal Versus Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Clerodin, a clerodane diterpene isolated from plants of the Clerodendrum genus, has emerged as a compound of significant interest in oncology research. This guide provides a comprehensive comparison of the biological effects of this compound on normal and cancerous cells, supported by experimental data. The evidence presented herein suggests a selective cytotoxic and pro-apoptotic action of this compound against malignant cells, while largely sparing their healthy counterparts, highlighting its potential as a chemotherapeutic agent.

Data Summary: Cytotoxicity and Cellular Effects

Experimental data consistently demonstrates this compound's selective toxicity towards cancer cells. The following tables summarize the key quantitative findings from comparative studies.

Cell LineCell TypeIC50 Value (µg/mL)Cytotoxicity ObservedReference
MCF-7Human Breast Carcinoma30.88 ± 2.06Yes[1][2]
Human Lymphocyte Cells (HLCs)Normal Human LymphocytesNot ToxicNo[2]
THP-1Human Monocytic LeukemiaNot specifiedYes[3]
Human Peripheral Blood Mononuclear Cells (PBMCs)Normal Human Blood CellsNot ToxicNo[3]

Table 1: Comparative Cytotoxicity of this compound. The half-maximal inhibitory concentration (IC50) values of this compound against cancer cell lines and its observed effects on normal cells.

ParameterCancer Cells (MCF-7)Normal Cells (HLCs)Reference
Intracellular Reactive Oxygen Species (ROS)IncreasedNot reported[2]
Reduced Glutathione (B108866) (GSH) ContentDecreasedNot reported[2]

Table 2: Effect of this compound on Cellular Oxidative Stress Markers.

Cellular ProcessEffect in Cancer Cells (THP-1)Effect in Normal CellsReference
ApoptosisInducedNo significant effect[3]
Caspase-3 ExpressionUpregulatedNot reported[3]
Cell CycleArrest at G2/M phaseNo significant effect[3]

Table 3: Differential Effects of this compound on Key Cellular Processes.

Mechanistic Insights: Signaling Pathways

This compound's selective anticancer activity is attributed to its modulation of key signaling pathways that are often dysregulated in cancer. The primary mechanisms involve the induction of apoptosis through intrinsic and extrinsic pathways and the arrest of the cell cycle, preventing cancer cell proliferation.

In human breast carcinoma (MCF-7) cells, this compound's mechanism is linked to the induction of oxidative stress. It elevates the levels of intracellular reactive oxygen species (ROS) while depleting the antioxidant glutathione (GSH).[2] This redox imbalance can trigger a cascade of events leading to apoptosis.

In human monocytic leukemia (THP-1) cells, this compound has been shown to induce apoptosis by upregulating the expression of caspase-3, a key executioner caspase.[3] Furthermore, it causes cell cycle arrest at the G2/M phase, a critical checkpoint for cell division.[3]

Bioinformatic analyses have suggested the involvement of the PI3K-Akt and p53 signaling pathways in this compound's anticancer effects.[2] These pathways are central to cell survival, proliferation, and apoptosis, and their modulation by this compound likely contributes to its selective cytotoxicity.

Clerodin_Mechanism cluster_cancer Cancer Cell cluster_normal Normal Cell This compound This compound ROS ↑ ROS This compound->ROS GSH ↓ GSH This compound->GSH PI3K_Akt PI3K/Akt Pathway (Inhibition) This compound->PI3K_Akt p53 p53 Pathway (Activation) This compound->p53 Caspase3 ↑ Caspase-3 This compound->Caspase3 Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress GSH->Oxidative_Stress Apoptosis Apoptosis Oxidative_Stress->Apoptosis PI3K_Akt->Apoptosis leads to G2M_Arrest G2/M Arrest p53->G2M_Arrest leads to p53->Apoptosis leads to Caspase3->Apoptosis Proliferation ↓ Proliferation G2M_Arrest->Proliferation Clerodin_N This compound No_Effect No Significant Cytotoxicity Clerodin_N->No_Effect MTT_Workflow A Seed cells in 96-well plate B Treat with this compound (various concentrations) A->B C Incubate for 24 hours B->C D Add MTT solution C->D E Incubate for 3 hours D->E F Add DMSO to dissolve formazan E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and IC50 G->H Apoptosis_Assay A Treat cells with this compound B Harvest and wash cells A->B C Resuspend in binding buffer B->C D Stain with Annexin V-FITC and PI C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F Cell_Cycle_Analysis A Treat cells with this compound B Harvest and fix cells in ethanol A->B C Stain with Propidium Iodide and RNase A B->C D Analyze DNA content by flow cytometry C->D E Quantify cell cycle phase distribution D->E

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Clerodin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and environmental protection are paramount. The proper disposal of chemical compounds like Clerodin, a diterpenoid with notable antifeedant and growth inhibitory properties, is a critical aspect of responsible laboratory practice.[1] Adherence to correct disposal protocols is essential for minimizing health risks and complying with regulatory standards. This guide provides comprehensive, step-by-step procedures for the safe disposal of this compound and associated contaminated materials.

Immediate Safety and Handling Precautions

Given this compound's biological activity, it is prudent to handle it as a potentially hazardous substance. Before commencing any disposal procedures, ensure you are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat. All handling of solid this compound or concentrated solutions should be performed in a well-ventilated area or a chemical fume hood to prevent inhalation of dust or aerosols.

Quantitative Data for Disposal Considerations

Data PointValue/InformationSignificance for Disposal
Chemical Class DiterpenoidCompounds in this class can exhibit a wide range of biological activities, warranting careful handling and disposal as potentially hazardous waste.
Hazard Classification Not explicitly defined. Treat as potentially hazardous.In the absence of specific toxicity data, a cautious approach is necessary. Assume the compound may have toxicological and ecotoxicological effects.
Solubility Data not widely available.The solvent used to dissolve this compound will determine the appropriate liquid hazardous waste stream for disposal.
Disposal Method High-temperature incineration or chemical neutralization via a licensed waste disposal service.These are standard methods for the disposal of many laboratory chemicals to ensure complete destruction.[2]
Container Requirements Labeled, sealed, and leak-proof containers.Prevents accidental exposure and spillage during storage and transport. Containers should be clearly marked as "Hazardous Waste."[3][4][5]

Step-by-Step Disposal Protocol

The disposal of this compound and materials contaminated with it must be managed as hazardous chemical waste. Under no circumstances should this compound or its containers be discarded in regular trash or poured down the drain.[4][6][7][8]

  • Waste Segregation :

    • Solid this compound Waste : Collect all unused or expired solid this compound, residues, and contaminated disposable materials (e.g., weighing paper, pipette tips, gloves, and bench paper) in a dedicated, clearly labeled hazardous waste container.[8]

    • Liquid this compound Waste : Solutions containing this compound should be collected in a separate, compatible, and leak-proof hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's Environmental Health and Safety (EHS) department.[8]

    • Sharps : Any sharps, such as needles or glass Pasteur pipettes contaminated with this compound, must be placed in a designated, puncture-resistant sharps container for hazardous waste.[3][4][8][9]

  • Containerization and Labeling :

    • Use only appropriate, chemically resistant containers for waste collection.

    • All waste containers must be securely closed when not in use.[4]

    • Clearly label all hazardous waste containers with "Hazardous Waste," the chemical name "this compound," and any known hazards. Indicate the accumulation start date.[3][5]

  • Storage :

    • Store sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.[5][10]

    • Ensure the storage area is away from general laboratory traffic and incompatible materials.[5]

  • Professional Disposal :

    • Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste management contractor.[3][5]

  • Decontamination of Empty Containers :

    • Empty containers that held this compound should be treated as hazardous waste.[5] Do not rinse them into the drain.

    • If institutional procedures require rinsing, the first rinse with a suitable solvent (e.g., ethanol (B145695) or acetone) must be collected and disposed of as hazardous liquid waste.[11][12]

Spill Cleanup Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and contamination.

  • Alert and Ventilate : Notify others in the area and ensure adequate ventilation.

  • Containment :

    • For a solid spill, gently cover the material to avoid raising dust.

    • For a liquid spill, use an inert absorbent material like vermiculite (B1170534) or sand to contain it.[7][8]

  • Cleanup : Carefully collect the spilled material and absorbent into a designated hazardous waste container.[7][8]

  • Final Decontamination : Clean the spill area with a suitable solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.[7][8]

Experimental Workflow and Disposal Pathway

The following diagram illustrates the logical workflow for the proper handling and disposal of this compound in a laboratory setting.

Clerodin_Disposal_Workflow cluster_handling This compound Handling cluster_waste_generation Waste Generation cluster_disposal Disposal Pathway Handling Handling of this compound (Solid or Solution) PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Handling->PPE FumeHood Use in Chemical Fume Hood Handling->FumeHood SolidWaste Solid Waste (Unused this compound, Contaminated Labware) Handling->SolidWaste LiquidWaste Liquid Waste (this compound Solutions) Handling->LiquidWaste SharpsWaste Contaminated Sharps (Needles, Glassware) Handling->SharpsWaste Segregate Segregate Waste Streams SolidWaste->Segregate LiquidWaste->Segregate SharpsWaste->Segregate SolidContainer Seal in Labeled Solid Hazardous Waste Container Segregate->SolidContainer LiquidContainer Seal in Labeled Liquid Hazardous Waste Container Segregate->LiquidContainer SharpsContainer Place in Labeled Hazardous Sharps Container Segregate->SharpsContainer Store Store in Designated Satellite Accumulation Area SolidContainer->Store LiquidContainer->Store SharpsContainer->Store Dispose Arrange for Professional Disposal (EHS or Licensed Contractor) Store->Dispose

References

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Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clerodin
Reactant of Route 2
Reactant of Route 2
Clerodin

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